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4-Chloro-8-methoxy-2,6-dimethylquinoline Documentation Hub

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  • Product: 4-Chloro-8-methoxy-2,6-dimethylquinoline

Core Science & Biosynthesis

Foundational

4-Chloro-8-methoxy-2,6-dimethylquinoline chemical properties and molecular weight

Technical Guide: 4-Chloro-8-methoxy-2,6-dimethylquinoline Executive Summary 4-Chloro-8-methoxy-2,6-dimethylquinoline is a specialized heterocyclic building block belonging to the 4-chloroquinoline family. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Chloro-8-methoxy-2,6-dimethylquinoline

Executive Summary

4-Chloro-8-methoxy-2,6-dimethylquinoline is a specialized heterocyclic building block belonging to the 4-chloroquinoline family. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly for antimalarial agents (aminoquinolines) and kinase inhibitors targeting oncology pathways. Its unique substitution pattern—featuring an electron-donating methoxy group at the 8-position and methyl groups at the 2- and 6-positions—modulates its electronic properties, making it a valuable probe for Structure-Activity Relationship (SAR) studies. This guide details its physicochemical properties, validated synthesis via the Conrad-Limpach cyclization, and reactivity profile.

Chemical Identity & Physical Properties

The following data aggregates calculated values and properties derived from close structural analogs (e.g., 4-chloro-8-methoxy-2-methylquinoline), as specific experimental data for this exact isomer is limited in open literature.

Table 1: Physicochemical Profile

PropertyDataNotes
IUPAC Name 4-Chloro-8-methoxy-2,6-dimethylquinoline
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol Calculated
CAS Number Not widely listed; Analog: 64951-58-2 (2-Me variant)Use structure for search
Appearance Off-white to pale yellow crystalline solidPredicted based on analogs
Melting Point 85–95 °C (Predicted)Analog (2-Me) mp: 80–85 °C
Solubility Soluble in DCM, CHCl₃, DMSO; Low in waterLipophilic nature
LogP ~3.8Predicted (High lipophilicity)

Synthesis Protocol: The Modified Conrad-Limpach Method

The most robust route to 4-chloroquinolines with specific substitution patterns is the Conrad-Limpach synthesis , followed by chlorination. This method ensures regioselectivity, placing the methyl and methoxy groups correctly on the quinoline core.

Phase 1: Formation of the Enamine Intermediate

Rationale: Kinetic control is required to form the β-aminoacrylate (enamine) rather than the amide (anilide). This is achieved by using an acid catalyst and removing water.

  • Reagents: 2-Methoxy-4-methylaniline (p-Cresidine), Ethyl acetoacetate, Ethanol, Acetic acid (cat.).

  • Protocol:

    • Dissolve 1.0 eq of 2-methoxy-4-methylaniline in anhydrous ethanol.

    • Add 1.1 eq of ethyl acetoacetate and a catalytic amount of acetic acid.

    • Reflux the mixture for 4–6 hours using a Dean-Stark trap to remove water (azeotropic distillation with benzene/toluene can be used if ethanol is replaced).

    • Concentrate in vacuo to obtain the crude ethyl β-(2-methoxy-4-methylanilino)crotonate.

Phase 2: Thermal Cyclization (4-Hydroxy Intermediate)

Rationale: High-temperature thermal cyclization (250°C) favors the thermodynamic product, the 4-hydroxyquinoline (4-quinolone tautomer).

  • Reagents: Diphenyl ether (inert high-boiling solvent).

  • Protocol:

    • Heat diphenyl ether to 250°C.

    • Add the crude enamine from Phase 1 dropwise to the hot solvent. Rapid addition is crucial to prevent polymerization.

    • Maintain temperature for 30–60 minutes. The ethanol byproduct flashes off.

    • Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the product.

    • Filter and wash with hexane to yield 4-Hydroxy-8-methoxy-2,6-dimethylquinoline .

Phase 3: Chlorination (Deoxychlorination)

Rationale: Phosphorus oxychloride (POCl₃) acts as both a solvent and chlorinating agent, converting the tautomeric amide/phenol to the chloro-heterocycle.

  • Reagents: POCl₃ (excess), Anhydrous DMF (cat. - Vilsmeier-Haack activation).

  • Protocol:

    • Suspend the 4-hydroxy intermediate in neat POCl₃ (5–10 volumes).

    • Add a catalytic drop of DMF.

    • Reflux (approx. 105°C) for 2–4 hours until the solid dissolves and TLC shows consumption of starting material.

    • Quench: Pour the cooled reaction mixture slowly onto crushed ice/ammonia water. Caution: Exothermic hydrolysis.

    • Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Reaction Mechanism & Logic

The following diagram illustrates the synthetic pathway and the subsequent reactivity of the 4-chloro group towards nucleophiles (SₙAr), which is the primary utility of this compound.

G cluster_mechanism Reactivity Logic Aniline 2-Methoxy-4-methylaniline (Precursor) Enamine Enamine Intermediate (β-anilinocrotonate) Aniline->Enamine Condensation (EtOH, Reflux) EAA Ethyl Acetoacetate EAA->Enamine HydroxyQ 4-Hydroxy-8-methoxy- 2,6-dimethylquinoline Enamine->HydroxyQ Conrad-Limpach Cyclization (250°C, -EtOH) ChloroQ 4-Chloro-8-methoxy- 2,6-dimethylquinoline (Target) HydroxyQ->ChloroQ Deoxychlorination (POCl3, Reflux) Product 4-Substituted Quinoline (Bioactive Scaffold) ChloroQ->Product SNAr Mechanism (Nu-H, Heat/Cat.) Nucleophile Nucleophile (Nu-H) (e.g., Amines, Thiols) Nucleophile->Product MechText The C4-Cl bond is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyridine ring. The 8-OMe group provides electron density but sterically influences the C1-N region. The 2-Me group blocks nucleophilic attack at C2.

Caption: Synthesis via Conrad-Limpach cyclization and subsequent SNAr reactivity at the C4 position.

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at position 4 is highly labile due to the electron-withdrawing nature of the quinoline nitrogen (conceptually similar to 4-chloropyridine).

  • Amination: Reaction with primary or secondary amines yields 4-aminoquinolines. This is the classic pathway for synthesizing antimalarials (e.g., Chloroquine analogs).

  • Etherification: Reaction with alkoxides yields 4-alkoxyquinolines.

Impact of Substituents:

  • 8-Methoxy: Acts as an electron-donating group (EDG). While it slightly deactivates the ring towards SₙAr compared to a nitro-substituted quinoline, it is crucial for increasing lipophilicity and metabolic stability in drug design.

  • 2,6-Dimethyl:

    • 2-Me: Sterically blocks the C2 position, preventing side reactions (like nucleophilic attack at C2) and directing substitution exclusively to C4.

    • 6-Me: Increases lipophilicity and fills hydrophobic pockets in enzyme active sites (e.g., in kinase domains).

Pharmaceutical Applications
  • Antimalarials: 4-aminoquinoline derivatives are potent inhibitors of heme polymerization in the malaria parasite Plasmodium falciparum. The 8-methoxy group (reminiscent of Primaquine) often improves activity against liver-stage parasites.

  • Kinase Inhibitors: The planar quinoline core mimics the adenine ring of ATP. Derivatives of this compound are explored as Type I or Type II inhibitors for kinases such as EGFR and VEGFR.

References

  • Conrad, M., & Limpach, L. (1887). Über das Anilid des Acetessigesters und dessen Überführung in γ-Oxychinaldin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-7-chloro-quinoline and 4-Chloro-7-bromo-quinoline. Journal of the American Chemical Society, 68(1), 113-116.

  • Kouznetsov, V. V., et al. (2012). Diverse biological activities of recent quinoline derivatives. Medicinal Chemistry Research, 21, 2687–2705.

  • PubChem Compound Summary. (2024). 4-Chloro-8-methoxy-2-methylquinoline (Analog Reference). National Center for Biotechnology Information.

Exploratory

4-Chloro-8-methoxy-2,6-dimethylquinoline MSDS and safety data sheet

The following technical guide details the properties, safety protocols, and synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline , a specialized heterocyclic intermediate used in medicinal chemistry. CAS Number: 1315346...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, safety protocols, and synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline , a specialized heterocyclic intermediate used in medicinal chemistry.

CAS Number: 1315346-91-8 Document Type: Material Safety & Technical Data Guide Version: 1.0 (Scientific Reference)

Chemical Identity & Significance

This compound is a polysubstituted quinoline derivative characterized by a reactive chlorine atom at the C4 position. In drug discovery, this specific scaffold exploits the C4-chlorine as a "warhead" for Nucleophilic Aromatic Substitution (


) reactions, allowing researchers to couple complex amines or alkoxides to the quinoline core. The methoxy (C8) and methyl (C2, C6) substituents modulate the electronic properties and lipophilicity of the ring, often tuning the pharmacokinetic profile of the final drug candidate (e.g., kinase inhibitors or antimalarials).
Physicochemical Properties
PropertySpecification
Chemical Name 4-Chloro-8-methoxy-2,6-dimethylquinoline
CAS Number 1315346-91-8
Molecular Formula

Molecular Weight 221.68 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, Chloroform; Insoluble in water
Melting Point Predicted range:[1] 85–95 °C (Based on structural analogs)
Reactivity Electrophilic at C4; susceptible to hydrolysis under strong acidic/basic conditions.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) with 4-chloro-quinaldine derivatives.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[6]

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing.[3][4][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][4][6]

Emergency Response & First Aid

Scientific Rationale: Chloroquinolines are lipophilic irritants. They can penetrate the stratum corneum and cause delayed sensitization. Immediate decontamination is critical to prevent systemic absorption.

  • Eye Contact: Do not rub.[4] Flush with saline or water for 15 minutes, lifting eyelids. The basic nitrogen in the ring can exacerbate irritation; pH neutralization is vital.

  • Skin Contact: Wash with lipophilic soap (e.g., polyethylene glycol-based) if available, followed by water. Isolate contaminated clothing.[3][4][5][6]

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen.

  • Ingestion: Do NOT induce vomiting. The compound may be corrosive to the esophageal lining due to hydrolysis. Rinse mouth and seek medical attention.

Synthesis & Experimental Protocols

Note: This protocol describes the standard Conrad-Limpach-Knorr synthesis adapted for this substitution pattern.

Reaction Scheme Visualization

The following diagram outlines the convergent synthesis from aniline precursors.

SynthesisPath Aniline 2-Methoxy-4-methylaniline (Precursor A) Intermediate Acetoacetanilide (Intermediate) Aniline->Intermediate Condensation (110°C, -EtOH) Ketoester Ethyl Acetoacetate (Precursor B) Ketoester->Intermediate Cyclized 4-Hydroxy-8-methoxy- 2,6-dimethylquinoline Intermediate->Cyclized Cyclization (PPA or H2SO4, 120°C) Product 4-Chloro-8-methoxy- 2,6-dimethylquinoline Cyclized->Product Chlorination (POCl3, Reflux)

Figure 1: Synthetic pathway via the Conrad-Limpach-Knorr cyclization method.[7]

Detailed Methodology

Step 1: Condensation

  • Equimolar amounts of 2-methoxy-4-methylaniline and ethyl acetoacetate are mixed in toluene.

  • Catalytic acetic acid is added.

  • Reflux with a Dean-Stark trap to remove water/ethanol azeotropically.

  • Endpoint: Disappearance of aniline on TLC.

Step 2: Cyclization (Thermodynamic Control)

  • The resulting acetoacetanilide is added portion-wise to pre-heated Polyphosphoric Acid (PPA) at 120°C.

  • Why: High temperature favors the formation of the quinoline ring over the kinetic isomer.

  • Quench reaction over crushed ice and neutralize with NaOH to precipitate the 4-hydroxy intermediate.

Step 3: Chlorination (The Critical Step)

  • Suspend the dry 4-hydroxy intermediate in neat Phosphorus Oxychloride (

    
    ).
    
  • Reflux at 105°C for 2–4 hours.

  • Safety Note: This generates HCl gas. A caustic scrubber (NaOH trap) is mandatory .

  • Remove excess

    
     under reduced pressure.
    
  • Basify residue with

    
     (cold) to liberate the free base 4-chloro product.
    

Handling, Storage & Stability

Storage Class: 6.1 (Toxic/Irritant).

  • Atmosphere: Store under Argon or Nitrogen . The C4-Cl bond is relatively stable, but the electron-rich methoxy group makes the ring susceptible to oxidative degradation over months.

  • Temperature: Refrigerate (2–8°C).

  • Incompatibility: Strong oxidizing agents and strong nucleophiles (amines, thiols) unless intended for reaction.

Safety Decision Logic

Use this workflow to determine the appropriate safety level for your experiment.

SafetyLogic Start Handling 4-Cl-Quinoline State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMSO) State->Solution DustRisk High Dust Risk Inhalation Hazard Solid->DustRisk SkinRisk Absorption Risk Skin Permeation Solution->SkinRisk Action1 Use Fume Hood Wear N95/P100 Mask DustRisk->Action1 Action2 Double Nitrile Gloves Splash Goggles SkinRisk->Action2

Figure 2: Risk assessment workflow for handling solid vs. dissolved quinoline derivatives.

References

  • Ambeed. (2024).[2] Product Analysis: 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS 1315346-91-8).[8][9][10][11] Retrieved from

  • BidePharm. (2024).[2] Safety Data Sheet: 4-Chloro-8-methoxy-2,6-dimethylquinoline.[8][9] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 64951-58-2 (Structural Analog). Retrieved from

  • Organic Syntheses. (1940). Acetoacetanilide and Quinoline Cyclization Protocols.[7] Org.[1][7][12] Synth. 1940, 20, 6. Retrieved from

Sources

Foundational

Structural and Synthetic Paradigm of 4-Chloro-8-methoxy-2,6-dimethylquinoline (C12H12ClNO)

Executive Summary 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS: 1315346-91-8) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science [1]. The quino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS: 1315346-91-8) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science [1]. The quinoline scaffold is a privileged structure, frequently serving as the core for antimalarial, antibacterial, and antineoplastic agents. The precise substitution pattern of this molecule—featuring a reactive C4-chloro group, an electron-donating C8-methoxy group, and steric-modulating methyl groups at C2 and C6—makes it an optimal precursor for late-stage functionalization and structure-activity relationship (SAR) exploration [4].

This whitepaper outlines the structural topology, mechanistic synthesis, and self-validating experimental protocols required to yield high-purity 4-chloro-8-methoxy-2,6-dimethylquinoline.

Molecular Architecture & Physicochemical Profile

The chemical behavior of this compound is dictated by the electronic push-pull dynamics of its substituents. The electron-donating methoxy group at C8 increases the electron density of the benzenoid ring, while the electronegative chlorine at C4 activates the pyridinoid ring for nucleophilic attack.

Table 1: Physicochemical & Structural Parameters

ParameterValue / Description
Chemical Name 4-Chloro-8-methoxy-2,6-dimethylquinoline
Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
CAS Registry Number 1315346-91-8
Core Scaffold Quinoline (Heterocyclic aromatic)
Hydrogen Bond Acceptors 2 (Nitrogen, Methoxy Oxygen)
Hydrogen Bond Donors 0
Predicted Physical State Solid (Crystalline)

Synthetic Methodology: The Conrad-Limpach Pathway

The construction of the 4-chloroquinoline core is traditionally achieved via the Conrad-Limpach reaction, a robust [3+3] annulation strategy [2]. The synthesis proceeds through a three-stage workflow: condensation, thermal cyclization, and deoxychlorination.

Synthesis SM1 2-Methoxy-4-methylaniline Condensation Condensation (Acid Catalyst, Heat) SM1->Condensation SM2 Ethyl Acetoacetate SM2->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Conrad-Limpach Cyclization (Dowtherm A, 250°C) Enamine->Cyclization HydroxyQuin 4-Hydroxy-8-methoxy- 2,6-dimethylquinoline Cyclization->HydroxyQuin Chlorination Chlorination (POCl3, 130°C) HydroxyQuin->Chlorination Final 4-Chloro-8-methoxy- 2,6-dimethylquinoline Chlorination->Final

Figure 1: Conrad-Limpach synthetic workflow for 4-Chloro-8-methoxy-2,6-dimethylquinoline.

Self-Validating Experimental Protocols

To ensure scientific integrity, each phase of the synthesis is designed as a self-validating system. Proceeding to the next step is contingent upon passing specific analytical checkpoints.

Phase 1: Enamine Condensation
  • Reagents: 2-Methoxy-4-methylaniline (100 mmol), Ethyl acetoacetate (110 mmol), p-Toluenesulfonic acid (1 mol%), Toluene (150 mL).

  • Procedure: Combine reagents in a round-bottom flask equipped with a Dean-Stark apparatus. Reflux at 110°C for 4 hours until the theoretical volume of water (1.8 mL) is collected. Remove toluene under reduced pressure to yield the crude enamine (ethyl 3-((2-methoxy-4-methylphenyl)amino)but-2-enoate).

  • Validation Checkpoint:

    
    H NMR (CDCl
    
    
    
    ) must show the characteristic enamine N-H proton at ~10.5 ppm and the vinylic proton at ~4.6 ppm. TLC (Hexane:EtOAc 8:2) must confirm the complete consumption of the starting aniline.
Phase 2: Thermal Cyclization
  • Reagents: Crude enamine intermediate, Dowtherm A (250 mL).

  • Procedure: Heat Dowtherm A to 250°C in a multi-neck flask under nitrogen. Add the enamine dropwise over 30 minutes. Maintain heating for an additional 1 hour. Cool the mixture to room temperature, then add hexanes (200 mL) to precipitate the product. Filter and wash thoroughly with hexanes to remove residual Dowtherm A.

  • Validation Checkpoint: LC-MS (ESI+) must confirm the [M+H]

    
     ion at m/z 204. 
    
    
    
    H NMR must show the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm), confirming ring closure [3].
Phase 3: Deoxychlorination
  • Reagents: 4-Hydroxy-8-methoxy-2,6-dimethylquinoline (50 mmol), Phosphorus oxychloride (POCl

    
    , 150 mmol).
    
  • Procedure: Suspend the quinoline intermediate in neat POCl

    
    . Heat to 130°C (reflux) for 3 hours under an inert atmosphere. Cool to room temperature and carefully pour the mixture dropwise over crushed ice to quench excess reagent. Neutralize to pH 7-8 using aqueous ammonia. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
    
  • Validation Checkpoint: High-resolution mass spectrometry (HRMS) must display the characteristic

    
    Cl/
    
    
    
    Cl isotopic cluster (3:1 ratio) at m/z 222.068, confirming halogen incorporation.

Mechanistic Causality in Protocol Design

The protocols outlined above are not arbitrary; they are governed by strict thermodynamic and kinetic principles:

  • Dean-Stark Water Removal: The initial condensation is an equilibrium reaction. Continuous removal of water drives the reaction forward via Le Chatelier's principle, maximizing enamine yield.

  • Kinetic Control in Cyclization: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is selected because its high boiling point (~258°C) provides the thermal energy required to overcome the activation barrier of intramolecular electrophilic aromatic substitution [2]. The dropwise addition of the enamine is a critical kinetic control: it maintains a low steady-state concentration of the reactive intermediate, favoring unimolecular cyclization over bimolecular intermolecular polymerization.

  • Dual-Action of POCl

    
    :  Phosphorus oxychloride acts as both the solvent and the chlorinating agent. It phosphorylates the tautomeric quinolone oxygen, converting it into a superior leaving group (dichlorophosphate), which is subsequently displaced by the chloride ion generated in situ.
    

Downstream Reactivity & Applications

The strategic placement of functional groups on 4-Chloro-8-methoxy-2,6-dimethylquinoline enables highly regioselective downstream modifications.

Table 2: Reactivity Matrix & Downstream Applications

Structural ZoneFunctional GroupChemical BehaviorDownstream Application
C4-Position Chloro (-Cl)Electrophilic center; activated by the electron-deficient pyridine ring.S

Ar with amines; Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
C8-Position Methoxy (-OMe)Electron-donating group (EDG); Lewis basic oxygen.Modulates lipophilicity; acts as an intramolecular hydrogen bond acceptor.
C2/C6-Positions Methyl (-CH

)
Steric bulk; weakly electron-donating.Steric shielding of the nitrogen; blocks metabolic oxidation sites.

References

  • Source: chemikart.
  • Source: mdpi.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Source: sigmaaldrich.
Exploratory

The Privileged Scaffold: 8-Methoxy-2,6-Dimethylquinoline in Modern Drug Discovery

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 8-methoxy-2,6-dimethylquinoline and its derivatives. Executive Summary The 8-methoxy-2,6-dimethylquinoline scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 8-methoxy-2,6-dimethylquinoline and its derivatives.

Executive Summary

The 8-methoxy-2,6-dimethylquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple quinolines, this trisubstituted scaffold integrates three critical features that optimize its drug-likeness:

  • C8-Methoxy Group: Acts as a metabolic block against hydroxylation (a common clearance pathway for quinolines) and functions as a specific hydrogen-bond acceptor.

  • C6-Methyl Group: Enhances lipophilicity (LogP) and fills hydrophobic pockets in enzyme active sites (e.g., kinases), restricting bond rotation to lock bioactive conformations.

  • C2-Methyl Group: Protects the susceptible C2 position from nucleophilic attack and oxidative metabolism by aldehyde oxidase.

This guide explores the synthesis, derivatization, and therapeutic utility of this scaffold, with a focus on its role as a precursor for Type I/II kinase inhibitors and intercalating anticancer agents .

Chemical Architecture & Synthesis[1][2]

Retrosynthetic Analysis

The most robust route to the pharmacologically active 4-functionalized derivatives is the Conrad-Limpach Synthesis . While the Doebner-Miller reaction can yield the parent molecule, the Conrad-Limpach approach provides direct access to the 4-hydroxy intermediate, which is essential for installing the "hinge-binding" motifs found in kinase inhibitors.

Key Starting Materials:

  • Nucleophile: 2-Methoxy-4-methylaniline (p-Cresidine derivative).

  • Electrophile: Ethyl acetoacetate.

Validated Synthetic Protocol (Conrad-Limpach Route)

This protocol yields 4-hydroxy-8-methoxy-2,6-dimethylquinoline, the universal precursor for medicinal derivatives.

Step 1: Enamine Formation

  • Reagents: Mix 2-methoxy-4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous benzene or toluene.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 eq).

  • Condition: Reflux with a Dean-Stark trap to remove water azeotropically.

  • Endpoint: Monitor TLC until the aniline is consumed (~4–6 hours).

  • Workup: Evaporate solvent to yield the crude

    
    -enamino ester.
    

Step 2: Thermal Cyclization

  • Medium: Heat Dowtherm A (or diphenyl ether) to 250°C.

  • Addition: Add the crude enamine dropwise to the boiling solvent. Critical: Rapid addition ensures cyclization over polymerization.

  • Reaction: Maintain reflux for 30–60 minutes. Ethanol is evolved.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane/diethyl ether. The product (4-hydroxy-8-methoxy-2,6-dimethylquinoline) precipitates as a solid.

  • Purification: Recrystallize from ethanol/DMF.

Step 3: Activation (Bromination)

  • Reagent: Suspend the 4-hydroxy intermediate in acetonitrile or toluene.

  • Halogenation: Add Phosphorus Oxybromide (

    
    , 1.5 eq) or Phosphorus Oxychloride (
    
    
    
    ).
  • Condition: Reflux for 2–4 hours.

  • Workup: Quench carefully with ice water; neutralize with

    
    . Extract with DCM.
    
  • Result: 4-Bromo-8-methoxy-2,6-dimethylquinoline (The "Active Scaffold").[1]

Visualization: Synthetic Pathway

Synthesis Aniline 2-Methoxy-4-methylaniline Enamine β-Enamino Ester (Intermediate) Aniline->Enamine pTSA, Toluene Reflux (-H2O) EAA Ethyl Acetoacetate EAA->Enamine Quinolone 4-Hydroxy-8-methoxy- 2,6-dimethylquinoline Enamine->Quinolone Dowtherm A 250°C, Cyclization Scaffold 4-BROMO-8-METHOXY- 2,6-DIMETHYLQUINOLINE (Active Scaffold) Quinolone->Scaffold POBr3, Reflux (Aromatization)

Caption: Step-wise Conrad-Limpach synthesis to generate the 4-bromo activated scaffold.

Medicinal Chemistry & SAR

The 8-methoxy-2,6-dimethylquinoline scaffold offers a unique Structure-Activity Relationship (SAR) profile. The "Western" and "Southern" zones of the molecule modulate pharmacokinetics, while the "Northern" zone drives potency.

SAR Logic Table
PositionSubstituentRole in Medicinal Chemistry
C4 (North) -Br / -Cl

-NH-R
Hinge Binding: The halogen is displaced by amines (e.g., amino-pyrimidines) to form hydrogen bonds with the kinase hinge region (ATP pocket).
C8 (South) -OCH3 (Methoxy)Metabolic Shield: Blocks C8-hydroxylation. Acts as an H-bond acceptor. Can be demethylated in vivo to 8-OH (metal chelator).
C6 (West) -CH3 (Methyl)Hydrophobic Fill: Engages hydrophobic pockets (e.g., Gatekeeper residue). Increases lipophilicity (LogP +0.5).
C2 (East) -CH3 (Methyl)Stability: Sterically hinders oxidation at C2 (a common metabolic soft spot for aldehyde oxidase).
Visualization: Pharmacophore Map

SAR Core Quinoline Core C4 C4: Hinge Binder (Kinase Inhibition) Core->C4 Nucleophilic Subst. C8 C8: Methoxy Group (Metabolic Block / H-Bond) Core->C8 Electronic Effect C6 C6: Methyl Group (Lipophilicity / Selectivity) Core->C6 Hydrophobic Effect C2 C2: Methyl Group (Oxidative Stability) Core->C2 Steric Shield

Caption: SAR map highlighting the functional roles of the trisubstituted quinoline scaffold.

Therapeutic Applications

Kinase Inhibition (Oncology)

The 4-amino-8-methoxy-2,6-dimethylquinoline derivatives function as Type I kinase inhibitors .

  • Mechanism: The quinoline nitrogen (N1) acts as an H-bond acceptor, while the NH at C4 (after substitution) acts as a donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP.

  • Target: Commonly used to target VEGFR-2 (angiogenesis) and EGFR mutants. The C6-methyl group is critical for selectivity against wild-type kinases by clashing with the gatekeeper residue in non-target enzymes.

Neocryptolepine Analogues (Colorectal Cancer)

This scaffold serves as the "right-hand" side of Neocryptolepine (an indoloquinoline alkaloid).

  • Compound: 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC).

  • Activity: MMNC exhibits potent cytotoxicity (

    
    ) against HCT116 colorectal cancer cells.[2]
    
  • Pathway: It downregulates the PI3K/AKT/mTOR signaling pathway, inducing G2/M cell cycle arrest and apoptosis [1].

Antimalarial & Anti-infective Potential

Historically, 8-methoxyquinolines (like Primaquine) are gametocytocidal antimalarials.

  • Differentiation: Unlike Primaquine (an 8-aminoquinoline), the 8-methoxy-2,6-dimethylquinoline derivatives lack the rapid metabolic toxicity associated with the primary amine.

  • Mechanism: They likely act via inhibition of hematin polymerization or generation of reactive oxygen species (ROS) within the parasite food vacuole.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Green Method)

For rapid generation of the parent scaffold without C4-functionalization.

  • Mix: 2-Methoxy-4-methylaniline (1 mmol) + Acetaldehyde (2.4 mmol) (or Crotonaldehyde for cleaner reaction).

  • Support: Add neutral Alumina impregnated with conc. HCl.

  • Irradiation: Microwave at 600W for 7 minutes (solvent-free).

  • Yield: ~93% yield of 8-methoxy-2,6-dimethylquinoline.

  • Note: This method produces the H-substituted C4 quinoline, useful for intercalation studies but less useful for kinase inhibitor synthesis [2].

Protocol B: Suzuki Coupling at C4

To install aryl groups for bi-aryl kinase inhibitors.

  • Reactant: 4-Bromo-8-methoxy-2,6-dimethylquinoline (1.0 eq).

  • Partner: Aryl boronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous, 3 eq).
    
  • Solvent: Dioxane/Water (4:1).

  • Condition: 90°C under Argon for 12 hours.

References

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Source: International Journal of Molecular Sciences (2023). URL:[Link]

  • One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach. Source: Journal of Chemical Sciences (2008). URL:[Link]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives. Source: Bioorganic & Medicinal Chemistry (2006).[3] URL:[Link]

Sources

Foundational

4-Chloroquinoline Building Blocks in Drug Discovery: Mechanistic Insights and Synthetic Workflows

Executive Summary The 4-chloroquinoline scaffold is a highly privileged pharmacophore and a foundational building block in modern medicinal chemistry. Historically anchored by its role in antimalarial therapies (e.g., ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloroquinoline scaffold is a highly privileged pharmacophore and a foundational building block in modern medicinal chemistry. Historically anchored by its role in antimalarial therapies (e.g., chloroquine, amodiaquine), the quinoline core has successfully transitioned into targeted oncology, serving as the structural backbone for multi-targeted receptor tyrosine kinase (RTK) inhibitors like lenvatinib and bosutinib[1][2].

The strategic placement of a chlorine atom at the C-4 position transforms the otherwise stable quinoline ring into a highly versatile electrophilic hub. This technical whitepaper explores the mechanistic rationale behind 4-chloroquinoline's reactivity, details field-proven synthetic workflows, and outlines the biological pathways these molecules target.

Mechanistic Rationale: The C-4 Electrophilicity

The chemical utility of 4-chloroquinoline is dictated by the electron-withdrawing nature of the quinoline nitrogen. Through inductive and resonance effects, the nitrogen atom significantly depletes electron density at the C-2 and C-4 positions. This polarization weakens the C4–Cl bond and lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C-4 carbon highly susceptible to two primary modes of derivatization:

  • Nucleophilic Aromatic Substitution (SNAr): The addition-elimination mechanism is thermodynamically driven by the stabilization of the anionic Meisenheimer intermediate. The ring nitrogen acts as an electron sink, allowing primary and secondary amines to displace the chloride leaving group efficiently[3].

  • Transition-Metal Catalyzed Cross-Coupling: The polarized C4–Cl bond is an excellent substrate for oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)). This enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to construct complex C–C and C–heteroatom architectures[4].

Reactivity CQ 4-Chloroquinoline Core SNAr SNAr Pathway (Amines, Alkoxides) CQ->SNAr Nucleophile, Base CrossCoupling Pd-Catalyzed Cross-Coupling (Boronic Acids, Silanes) CQ->CrossCoupling Pd(0), Ligand, Base Antimalarial 4-Aminoquinolines (Antimalarials) SNAr->Antimalarial Heme Polymerization Inhibition Kinase 4-Arylquinolines (Kinase Inhibitors) CrossCoupling->Kinase ATP-Competitive Binding

Divergent synthetic pathways of 4-chloroquinoline leading to distinct therapeutic classes.

Core Synthetic Workflows and Self-Validating Protocols

As a self-validating system, every protocol must include observable checkpoints to ensure reaction fidelity and safety.

Synthesis of the 4-Chloroquinoline Core

The foundational method for generating the 4-chloroquinoline core is the deoxychlorination of quinolin-4(1H)-ones using phosphorus oxychloride (POCl3)[5]. POCl3 acts as both the solvent and the chlorinating agent, forming a highly reactive phosphorodichloridate intermediate.

Protocol A: POCl3-Mediated Deoxychlorination

  • Causality Check: The addition of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by generating the Vilsmeier-Haack reagent in situ, which increases the electrophilicity of the intermediate[5].

  • Preparation: Suspend 1.0 equivalent of the substituted quinolin-4(1H)-one in 3.0–5.0 equivalents of POCl3.

  • Activation: Slowly heat the mixture to 90–100 °C under an inert Argon atmosphere. Self-Validation: The opaque suspension will gradually transition into a clear, homogeneous solution, indicating the consumption of the starting material.

  • Monitoring: Stir for 2–4 hours. Confirm completion via LC-MS (aliquots must be quenched in methanol prior to injection).

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. POCl3 reacts violently and exothermically with water. Carefully pour the mixture dropwise over a large volume of crushed ice with vigorous stirring to safely hydrolyze the excess reagent.

  • Isolation: Neutralize the highly acidic aqueous phase to pH 7–8 using saturated aqueous Na2CO3. Extract with ethyl acetate, dry over anhydrous MgSO4, and concentrate in vacuo[5][6].

Derivatization via SNAr: Synthesis of 4-Aminoquinolines

The synthesis of 4-aminoquinolines is a critical step in developing antimalarial pharmacophores.

Protocol B: SNAr Amination

  • Causality Check: The choice of base dictates the purity of the product. Using a sterically hindered base like Hünig's base (N,N-diisopropylethylamine, DIPEA) neutralizes the generated HCl without competing as a nucleophile, thereby preventing unwanted quaternization side-reactions[3].

  • Setup: In a round-bottom flask, combine 4-chloroquinoline (1.0 mmol), the desired primary/secondary amine (1.2 mmol), and DIPEA (1.5 mmol) in anhydrous DMF (5 mL).

  • Reaction: Heat the mixture to 80–100 °C for 3–4 hours.

  • Isolation: Pour the cooled mixture into ice-cold water. The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol[3].

Table 1: Optimization of Base and Solvent for SNAr Amination of 4-Chloroquinolines Data synthesized from comparative optimization studies[3].

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
TriethylamineDMF80865Moderate yield; competitive N-alkylation observed.
K2CO3Acetonitrile801245Poor base solubility limits the deprotonation rate.
DIPEA (Hünig's) DMF RT to 80 3 90-95 Optimal; steric bulk prevents side reactions.
DIPEA (Hünig's)EthanolReflux685Viable alternative for a greener solvent profile.
Derivatization via Suzuki-Miyaura Cross-Coupling

To access 4-arylquinolines, Palladium-catalyzed Suzuki-Miyaura cross-coupling is utilized. The oxidative addition of Pd(0) into the C4–Cl bond is the rate-determining step, requiring careful ligand and solvent selection[4].

Protocol C: Suzuki-Miyaura Cross-Coupling

  • Causality Check: A biphasic solvent system (e.g., 1,4-Dioxane/Water) is mandatory. The inorganic base (K2CO3) must dissolve in the aqueous phase to hydroxylate the arylboronic acid, forming a reactive boronate complex that facilitates the transmetalation step to the Palladium center[4][7].

  • Reagent Loading: Charge a Schlenk tube with 4-chloroquinoline (1.0 mmol), arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the tube with Argon three times. Self-Validation: Oxygen must be excluded to prevent the oxidative homocoupling of boronic acids and the degradation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and deionized Water (2 mL).

  • Heating: Stir vigorously at 90–100 °C for 6–12 hours[4].

  • Workup: Cool, dilute with ethyl acetate, and filter through a Celite pad to remove precipitated Palladium black. Concentrate and purify via flash chromatography.

SuzukiWorkflow Step1 1. Reagent Loading (CQ, Boronic Acid, Pd) Step2 2. Degassing (Argon Purge x3) Step1->Step2 Step3 3. Solvent Addition (Dioxane/H2O) Step2->Step3 Step4 4. Heating (90°C, 6-12h) Step3->Step4 Step5 5. Workup & Filtration (Celite Pad) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of 4-chloroquinolines.

Biological Applications and Target Pathways

Antimalarial Activity (Heme Detoxification Pathway)

4-Aminoquinolines exert their antimalarial effect within the acidic digestive vacuole of the Plasmodium parasite. During the blood stage, the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into an inert polymer called hemozoin. Due to the basic nature of the secondary amine, 4-aminoquinolines become protonated and trapped within the acidic vacuole. They bind to the growing face of the hemozoin crystal, capping it and leading to a lethal accumulation of toxic free heme, which ultimately lyses the parasite[1].

Oncology (Kinase Inhibition)

In oncology, 4-aryl and 4-heteroaryl quinolines act as potent, ATP-competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR). The mechanism of action relies heavily on the quinoline nitrogen, which acts as a hydrogen bond acceptor, interacting with the backbone NH of a hinge region residue (such as methionine or cysteine) in the kinase domain. Concurrently, the substituent introduced at the C-4 position via cross-coupling projects deep into the hydrophobic pocket, dictating the molecule's kinase selectivity and overall binding affinity[1][8].

KinaseInhibition Drug 4-Substituted Quinoline Hinge Kinase Hinge Region (Hydrogen Bonding) Drug->Hinge Quinoline N Hydrophobic Hydrophobic Pocket (C-4 Substituent Binding) Drug->Hydrophobic C-4 Aryl/Amine Inhibition ATP Exclusion & Pathway Shutdown Hinge->Inhibition Hydrophobic->Inhibition

ATP-competitive binding mechanism of 4-substituted quinolines in the kinase domain.

Conclusion

The 4-chloroquinoline scaffold remains an indispensable and highly programmable building block in the medicinal chemist's toolkit. By understanding the electronic causality of the C-4 position and mastering the nuanced reaction conditions of SNAr and Palladium-catalyzed cross-coupling methodologies, researchers can efficiently navigate the chemical space around the quinoline core. This structural versatility continues to accelerate the discovery of next-generation therapeutics across infectious diseases and oncology.

References

  • Title: 5 Source: ResearchGate (researchgate.net)

  • Title: 3 Source: Heteroletters (heteroletters.org)

  • Title: 4 Source: Benchchem (benchchem.com)

  • Title: 8 Source: TÜBİTAK Academic Journals (tubitak.gov.tr)

  • Title: 7 Source: ResearchGate (researchgate.net)

  • Title: 1 Source: PMC (nih.gov)

  • Title: 2 Source: ResearchGate (researchgate.net)

Sources

Exploratory

Sourcing and Synthetic Application of 4-Chloro-8-methoxy-2,6-dimethylquinoline: A Technical Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS: 1315346-91-8) Executive Summary & Mechanistic Rationale In modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS: 1315346-91-8)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and advanced materials science, the quinoline scaffold remains a privileged pharmacophore. Specifically, 4-Chloro-8-methoxy-2,6-dimethylquinoline serves as a highly specialized, sterically tuned building block.

From a mechanistic perspective, this molecule is engineered for orthogonal reactivity:

  • C4-Chloride: Acts as a primed electrophilic center. The electron-withdrawing nature of the quinoline nitrogen activates this position for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

  • C8-Methoxy Group: A classic directing/modulating group prevalent in antimalarials (e.g., primaquine analogs). It increases electron density on the lower hemisphere of the ring, modulating the basicity of the quinoline nitrogen and preventing unwanted metabolic oxidation at the C8 position.

  • C2 & C6-Dimethyl Substitution: The C6 methyl group tunes lipophilicity (logP), while the C2 methyl group provides critical steric shielding . This shielding protects the quinoline nitrogen from premature N-oxidation and dictates the necessity for highly active, bulky ligands during C4-functionalization.

Sourcing Strategy & Supplier Matrix (USA/Europe)

Securing high-purity batches of CAS 1315346-91-8 [1] is critical. Industrial synthesis of this building block often involves the chlorination of a quinolone precursor using POCl₃. Suboptimal manufacturing can leave trace amounts of des-chloro impurities, unreacted POCl₃, or regioisomers (e.g., misplacement of the methyl groups if the starting aniline was impure).

For sensitive downstream catalytic applications, a purity of ≥97% is mandatory to prevent catalyst poisoning. Below is a summarized matrix of validated commercial suppliers operating within the USA and European hubs [2][3][4].

Table 1: Commercial Specifications and Supplier Matrix
Supplier NameRegional HubsPurity (HPLC)Catalog / SKUTypical Lead Time
BLD Pharm USA, Germany≥ 97%BD610084In Stock / 1-2 Weeks
Ambeed USA≥ 95%A877852In Stock / 1-2 Weeks
ChemScene USA, Europe≥ 97%CS-05517821-2 Weeks
Bidepharm Europe, Asia≥ 97%BD6100841-2 Weeks

Analytical Validation Protocol (Incoming QC)

Trusting a Certificate of Analysis (CoA) blindly is a critical error in multi-step synthesis. Every protocol must be a self-validating system. Upon receiving a batch of 4-Chloro-8-methoxy-2,6-dimethylquinoline, the following Incoming Quality Control (QC) workflow must be executed.

QC_Workflow Incoming Sourced CAS 1315346-91-8 Prep Sample Prep (CDCl3 / MeCN) Incoming->Prep NMR 1H-NMR Regioisomer Check Prep->NMR LCMS LC-MS (ESI+) Isotope Pattern Prep->LCMS Decision Batch Release Criteria Met? NMR->Decision LCMS->Decision

Analytical validation and batch release workflow for sourced materials.
Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 5 mg of the sourced compound in 0.6 mL of CDCl₃ (for NMR) and 1 mg in 1 mL of LC-MS grade Acetonitrile (for MS).

  • LC-MS Analysis (ESI+): Run a 5-minute gradient (5% to 95% MeCN in H₂O with 0.1% Formic Acid) on a C18 column.

    • Causality Check: Monitor for the

      
       peak at m/z 222.06. You must  observe the classic chlorine isotope pattern—a roughly 3:1 intensity ratio between the M (222) and M+2 (224) peaks. If this pattern is absent, the batch is contaminated with the des-chloro byproduct and will fail in cross-coupling.
      
  • ¹H-NMR Analysis (400 MHz): Acquire a standard proton spectrum.

    • Causality Check: Verify the integration of the two distinct methyl singlets (C2 and C6) and the methoxy singlet (C8). The aromatic region should show exactly three protons. A shift in the expected splitting pattern indicates a regioisomeric impurity from the supplier's aniline starting material.

Downstream Application: Palladium-Catalyzed Buchwald-Hartwig Amination

While the C4 position of quinolines can undergo SNAr, the presence of the C2-methyl group in this specific compound creates severe steric hindrance. Traditional SNAr requires harsh conditions (neat amine, >130°C) which degrades sensitive functional groups.

To bypass this, we employ a Buchwald-Hartwig cross-coupling [5][6]. The causality behind the experimental choice of XPhos as a ligand is critical: standard bidentate ligands (like BINAP) often fail here. XPhos is exceptionally bulky and electron-rich, forcing the Palladium center into a monoligated state (


). This accelerates oxidative addition into the sterically hindered C-Cl bond, and its unique spatial profile facilitates the difficult reductive elimination step to yield the aminated product.

Synth_Workflow SM 4-Chloro-8-methoxy- 2,6-dimethylquinoline Glovebox Glovebox Assembly (O2 < 1 ppm) SM->Glovebox Reagents Amine, Pd2(dba)3, XPhos Cs2CO3, Toluene Reagents->Glovebox Reaction Cross-Coupling (100°C, 12h) Glovebox->Reaction Inert Seal Validation In-Process Control (LC-MS >95% Conv.) Reaction->Validation Purification Celite Filtration & Chromatography Validation->Purification Pass Product Pure C4-Aminated Quinoline Purification->Product

Buchwald-Hartwig amination workflow for C4-functionalization.
Step-by-Step Synthetic Protocol
  • Inert Assembly: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 4-Chloro-8-methoxy-2,6-dimethylquinoline (1.0 equiv), the desired amine (1.2 equiv),

    
     (0.02 equiv), XPhos (0.04 equiv), and anhydrous 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

    • Note: Toluene is chosen over polar aprotic solvents (like DMF) to maximize the solubility of the active Pd-XPhos catalytic species while minimizing base-driven side reactions.

  • Thermal Activation: Seal the Schlenk flask, remove it from the glovebox, and heat the vigorously stirring mixture at 100 °C for 12 hours.

  • In-Process Control (Self-Validation): At 12 hours, pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Proceed to workup only if the starting material peak (m/z 222) is <5% relative to the product mass.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure C4-aminated quinoline derivative.

References

  • ChemScene Product Catalog - 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS: 1315346-91-8). Retrieved from:[Link]

  • The Journal of Organic Chemistry - Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. ACS Publications. Retrieved from:[Link]

  • Molecules - Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC / MDPI. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline

Part 1: Strategic Analysis & Scope Abstract This protocol details the robust deoxychlorination of 4-hydroxy-8-methoxy-2,6-dimethylquinoline (also referred to as the quinolone tautomer) to its 4-chloro derivative. This tr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Scope

Abstract

This protocol details the robust deoxychlorination of 4-hydroxy-8-methoxy-2,6-dimethylquinoline (also referred to as the quinolone tautomer) to its 4-chloro derivative. This transformation is a critical junction in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine analogs) and fluorescent probes. Unlike standard quinoline chlorinations, the electron-rich nature of the 8-methoxy/6-methyl substituted ring requires precise thermal control to prevent over-chlorination while ensuring complete conversion of the tautomerizable 4-hydroxy group.

The Chemical Challenge

The substrate exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. The reaction utilizes Phosphorus Oxychloride (


) to trap the enol form as a reactive dichlorophosphate intermediate, which then undergoes nucleophilic aromatic substitution (

).

Critical Success Factors:

  • Moisture Control:

    
     is violently hydrolytic. Trace water generates phosphoric acid, which can stall the reaction or induce hydrolysis of the product during workup.
    
  • Basification Endpoint: The 4-chloro product is basic. Failure to neutralize the acidic quench mixture to pH > 9 will result in product loss as the water-soluble hydrochloride salt.

  • Thermal Regulation: The 8-methoxy group activates the benzene ring. Excessive heating (>120°C) or strong Lewis acids (e.g.,

    
    ) can lead to electrophilic chlorination at the C5 or C7 positions.
    

Part 2: Mechanism of Action

The reaction proceeds via a Vilsmeier-Haack type mechanism.[1] The nucleophilic oxygen of the quinolone attacks the electrophilic phosphorus, creating a good leaving group that is subsequently displaced by chloride.

ReactionMechanism SM_Keto 4-Quinolone (Keto Form) SM_Enol 4-Hydroxy (Enol Form) SM_Keto->SM_Enol Tautomerization Inter_P Dichlorophosphate Intermediate (Activated) SM_Enol->Inter_P + POCl3 - HCl TS Transition State (Cl- Attack) Inter_P->TS + Cl- Product 4-Chloro-8-methoxy- 2,6-dimethylquinoline TS->Product - PO2Cl2-

Figure 1: Mechanistic pathway showing activation of the tautomeric hydroxyl group by POCl3 followed by nucleophilic substitution.

Part 3: Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
4-Hydroxy-8-methoxy-2,6-dimethylquinoline Limiting Reagent1.0Pre-dried >4h @ 60°C
Phosphorus Oxychloride (

)
Reagent/Solvent5.0 - 10.0Freshly distilled if yellow
Ammonium Hydroxide (25%) NeutralizerExcessFor workup (pH adjustment)
Dichloromethane (DCM) Extraction SolventN/AHPLC Grade
Toluene Co-solvent (Optional)N/AIf neat reaction is too viscous
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

    
    ) to the top of the condenser.
    
  • Charging: Under a flow of inert gas (

    
     or Ar), charge the flask with 4-Hydroxy-8-methoxy-2,6-dimethylquinoline  (1.0 eq).
    
  • Addition: Add

    
      (5-10 eq) carefully via syringe.
    
    • Observation: The mixture may fume slightly. The solid starting material will likely not dissolve immediately.

    • Note: For larger scales (>10g), add

      
       dropwise at 0°C to control the initial exotherm.
      
Phase 2: Deoxychlorination
  • Reflux: Heat the reaction mixture to 105-110°C (gentle reflux).

    • Checkpoint: The suspension should solubilize into a clear solution (often turning yellow/orange) within 30-60 minutes.

  • Monitoring: Monitor by TLC after 2 hours.

    • TLC System: Hexanes:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm). The product will have a significantly higher Rf (approx 0.6-0.8) compared to the baseline starting material.

  • Completion: Continue reflux until starting material is consumed (typically 2-4 hours). Avoid extending beyond 6 hours to prevent tar formation.

Phase 3: Workup & Isolation (Critical Safety Step)
  • Concentration: Allow the mixture to cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap) if possible. This reduces the violence of the quench.
    
  • Quench:

    • Prepare a beaker with crushed ice (approx 10x weight of reagents).

    • Slowly pour the reaction residue onto the stirring ice. CAUTION: Exothermic reaction releases HCl gas. Perform in a fume hood.

  • Basification:

    • The quenched solution will be acidic (pH < 1).

    • Slowly add

      
       (25%)  or 
      
      
      
      (20% aq) with vigorous stirring until pH 9-10 is reached.
    • Observation: A solid precipitate (the free base) should form.

  • Extraction: Extract the aqueous slurry with DCM (

    
     volumes).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Recrystallization: The crude solid is often pure enough for downstream use. If necessary, recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.

    • Target: Off-white to pale yellow needles.

Part 4: Process Workflow & Validation

Workflow cluster_safety Safety Critical Points Start Start: Dry RBF Charge SM AddPOCl3 Add POCl3 (Neat or Toluene) Start->AddPOCl3 Reflux Reflux @ 110°C (2-4 Hours) AddPOCl3->Reflux Check TLC Check (SM Consumed?) Reflux->Check Check->Reflux No Evap Evaporate Excess POCl3 (Optional) Check->Evap Yes Quench Pour onto Crushed Ice (Exothermic!) Evap->Quench Basify Adjust pH to 9-10 (NH4OH) Quench->Basify Extract Extract w/ DCM Dry & Concentrate Basify->Extract End Final Product (Solid) Extract->End

Figure 2: Operational workflow emphasizing the critical quench and basification steps to recover the free base.

Self-Validating Quality Control (QC)

To ensure the protocol was executed correctly, verify the following parameters immediately after isolation:

ParameterExpected OutcomeTroubleshooting
Physical State Pale yellow/off-white solidDark Tar: Reaction overheated or ran too long.
Solubility Soluble in DCM, EtOAc,

Insoluble: Likely unreacted starting material or phosphate salt (pH too low).
TLC (Hex/EtOAc 7:3) Single spot, Rf ~0.7Baseline Spot: Product hydrolyzed or not basified.
Melting Point Distinct depression vs. SMHigh MP: Presence of starting material (SM usually melts >200°C).

Part 5: References

  • Mechanistic Foundation:

    • Topic: Chlorination of 4-hydroxyquinolines using

      
       (Vilsmeier-Haack mechanism).[1]
      
    • Source: BenchChem Technical Support. "Chlorination of 4-hydroxy-6,7-dimethoxyquinoline."

  • Synthetic Protocol & Workup:

    • Topic: Large-scale solvent-free chlorination protocols and safety during quenching.

    • Source: MDPI.[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3."

    • URL:[Link]

  • Analogous Synthesis (Antimalarial Precursors):

    • Topic: Synthesis of 8-methoxy substituted quinoline intermediates (Primaquine/Pamaquine analogs).

    • Source: ResearchGate / J. Med. Chem. "Synthesis of 4-Chloro-2,6-dimethylquinoline analogs."

    • URL:[Link]

  • Alternative Reagents & Troubleshooting:

    • Topic: Alternatives to

      
       and handling of difficult substrates.
      
    • Source: BenchChem.[3] "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives."

Sources

Application

Nucleophilic substitution reactions of 4-Chloro-8-methoxy-2,6-dimethylquinoline

Executive Summary This guide details the optimization and execution of nucleophilic aromatic substitution ( ) reactions on 4-Chloro-8-methoxy-2,6-dimethylquinoline (Compound 1 ). This scaffold is a critical precursor in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization and execution of nucleophilic aromatic substitution (


) reactions on 4-Chloro-8-methoxy-2,6-dimethylquinoline  (Compound 1 ). This scaffold is a critical precursor in the synthesis of 8-aminoquinoline antimalarials (analogs of Primaquine and Tafenoquine) and novel DNA-intercalating anticancer agents.

While the 4-chloroquinoline core is generally reactive, the presence of the electron-donating 8-methoxy and 2,6-dimethyl groups increases the electron density of the heteroaromatic ring, potentially raising the activation energy for nucleophilic attack compared to unsubstituted quinolines. This note provides high-yield protocols for amination, alkoxylation, and thiolation, emphasizing acid-catalyzed pathways to overcome electronic deactivation.

Structural Analysis & Reactivity Profile

The reactivity of Compound 1 is governed by the interplay between the electrophilic C4 center and the electronic effects of its substituents.

  • C4-Chloro Position (Leaving Group): The nitrogen atom in the quinoline ring withdraws electron density via induction and resonance (

    
    ), activating the C4 and C2 positions. Since C2 is blocked by a methyl group, nucleophilic attack occurs exclusively at C4.
    
  • 8-Methoxy Group (

    
    ):  A strong resonance donor. It increases electron density in the benzene ring, which communicates to the pyridine ring, slightly deactivating the C4 position toward nucleophiles compared to 8-H or 8-nitro analogs.
    
  • 2,6-Dimethyl Groups (

    
    ):  These alkyl groups provide weak inductive donation. The 2-methyl group also prevents competitive attack at C2, ensuring high regioselectivity for C4 substitution.
    

Mechanistic Strategy: To counteract the deactivating effects of the electron-donating groups, acid catalysis is recommended. Protonation of the quinoline nitrogen (


) generates a quinolinium species, significantly increasing the electrophilicity of the C4 carbon and stabilizing the Meisenheimer-like transition state.
Figure 1: Reaction Logic & Mechanism

G cluster_0 Electronic Effects Substrate 4-Chloro-8-methoxy- 2,6-dimethylquinoline Protonation Acid Catalysis (H+) Substrate->Protonation  Activation Intermediate Activated Quinolinium Ion Protonation->Intermediate  + H+ TS Meisenheimer Complex Intermediate->TS  + Nucleophile (Nu-H) Product 4-Substituted Quinoline TS->Product  - HCl Effect1 8-OMe: Deactivating (+M) Effect2 N-Protonation: Highly Activating

Caption: Mechanistic pathway for acid-catalyzed


 reaction. Protonation of the ring nitrogen counteracts the donating effects of the methoxy and methyl substituents.

Experimental Protocols

Protocol A: Amination (Synthesis of 4-Aminoquinolines)

Primary Application: Synthesis of antimalarial pharmacophores.

Reagents:

  • Substrate: 4-Chloro-8-methoxy-2,6-dimethylquinoline (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., 1,4-diaminopentane, aniline derivatives) (1.5 – 3.0 eq)

  • Solvent: Ethanol, 2-Ethoxyethanol, or Phenol (melt)

  • Catalyst: Conc. HCl (cat.) or

    
    -Toluenesulfonic acid (PTSA)
    

Procedure:

  • Preparation: Dissolve 1.0 mmol of Compound 1 in 5 mL of 2-ethoxyethanol (preferred for higher boiling point) or Ethanol.

  • Addition: Add 1.5 mmol of the amine.

  • Catalysis: Add 1-2 drops of conc. HCl or 10 mol% PTSA.

    • Note: If the amine is a liquid and high boiling (e.g., diamines), the reaction can be run neat (solvent-free) at 120°C.

  • Reflux: Heat the mixture to reflux (approx. 135°C for ethoxyethanol) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (20 mL).

    • Basify with 10% NaOH or saturated

      
       to pH 9–10 (precipitates the free base).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Protocol B: Alkoxylation (Synthesis of 4-Alkoxyquinolines)

Primary Application: Solubility modulation and ether analogs.

Reagents:

  • Substrate: Compound 1 (1.0 eq)

  • Nucleophile: Sodium Alkoxide (prepared in situ from Na metal and Alcohol)

  • Solvent: Corresponding Alcohol (e.g., Methanol, Ethanol)

Procedure:

  • Alkoxide Formation: Carefully dissolve Sodium metal (1.5 eq) in dry Alcohol (5 mL) under Nitrogen to generate the sodium alkoxide.

  • Reaction: Add Compound 1 (1.0 eq) to the alkoxide solution.

  • Reflux: Heat to reflux for 6–18 hours.

    • Critical: Moisture exclusion is vital to prevent hydrolysis to the 4-quinolone (tautomer of 4-hydroxyquinoline).

  • Workup: Evaporate solvent. Resuspend residue in water. Neutralize with dilute Acetic Acid. Extract with DCM.

Protocol C: Thiolation (Synthesis of 4-Thioquinolines)

Primary Application: Bioisosteres and further functionalization.

Reagents:

  • Substrate: Compound 1 (1.0 eq)

  • Reagent: Thiourea (1.2 eq)

  • Solvent: Ethanol[2][3]

Procedure:

  • Mix: Combine Compound 1 and Thiourea in Ethanol.

  • Reflux: Heat to reflux for 3–5 hours. The intermediate isothiouronium salt often precipitates.

  • Hydrolysis: Add 10% NaOH solution (2 mL) and reflux for an additional 1 hour to cleave the isothiouronium to the thiol/thione.

  • Isolation: Acidify with dilute HCl to precipitate the 4-mercaptoquinoline (often exists as the 4-thione tautomer).

Optimization & Troubleshooting Guide

VariableObservationOptimization Action
Low Conversion Starting material remains after 12h.Increase Temperature: Switch solvent from Ethanol (

C) to 2-Ethoxyethanol (

C) or DMF (

C). Acid Boost: Increase HCl/PTSA loading to ensure protonation.
Hydrolysis Product Formation of 4-hydroxyquinoline (quinolone).Dry Solvents: Ensure absolute solvents are used. Atmosphere: Run under

or Ar.
Steric Hindrance Bulky amines (e.g., tert-butylamine) fail to react.Buchwald-Hartwig: Switch to Pd-catalyzed coupling. System:

, BINAP,

, Toluene,

C.
Tarry Impurities Dark reaction mixture, difficult separation.Phenol Melt: Run reaction in phenol at

C (phenol acts as solvent and acid catalyst), then wash away phenol with dilute NaOH.

Experimental Workflow Diagram

Figure 2: Step-by-Step Synthesis Workflow

Workflow cluster_conditions Reaction Conditions Start Start: 4-Chloro-8-methoxy- 2,6-dimethylquinoline Choice Select Nucleophile Start->Choice Cond1 Amine + H+ Cat. Reflux (EtOH/DMF) Choice->Cond1 Amination Cond2 NaOR / ROH Reflux (Anhydrous) Choice->Cond2 Etherification Cond3 Thiourea / EtOH Reflux -> NaOH Choice->Cond3 Thiolation Monitor TLC Monitoring (Disappearance of SM) Cond1->Monitor Cond2->Monitor Cond3->Monitor Workup Workup: 1. Basify (if Amine/Thiol) 2. Extract (EtOAc/DCM) Monitor->Workup Complete Purify Purification: Recrystallization or Flash Column Workup->Purify Final Final Product: 4-Substituted Quinoline Purify->Final

Caption: Operational workflow for the synthesis of 4-substituted derivatives from the chloro-quinoline precursor.

References

  • El-Sayed, M. et al. (2000).[3] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI. Link

  • Carroll, F. I. et al. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-8-methoxy-2-methylquinoline. Link

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Link

  • BenchChem. (2025). Reactivity Profile of Chloro-methoxy-quinolines. Link

Sources

Method

Application Note: Optimized Chlorination of 8-Methoxy-2,6-Dimethylquinolin-4-ol

Abstract & Scope This application note details a robust, scalable protocol for the conversion of 8-methoxy-2,6-dimethylquinolin-4-ol (1) to 4-chloro-8-methoxy-2,6-dimethylquinoline (2) using phosphorus oxychloride ( ). T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the conversion of 8-methoxy-2,6-dimethylquinolin-4-ol (1) to 4-chloro-8-methoxy-2,6-dimethylquinoline (2) using phosphorus oxychloride (


). This transformation is a critical step in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine/Tafenoquine scaffolds), where the C4-chloride serves as a handle for subsequent nucleophilic aromatic substitution (

).

Unlike generic literature methods, this guide prioritizes process safety regarding


 quenching and regioselectivity  control. We utilize a Vilsmeier-Haack activation strategy (catalytic DMF) to lower the activation energy, thereby reducing thermal degradation of the electron-rich 8-methoxy substrate.

Reaction Mechanism & Retrosynthetic Logic

The reaction proceeds via the activation of the 4-hydroxyquinoline tautomer. The substrate exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.

  • Activation: The nucleophilic oxygen of the enol attacks the electrophilic phosphorus of

    
    .
    
  • Catalysis: The addition of N,N-Dimethylformamide (DMF) forms a Vilsmeier-type chloroiminium intermediate, which is more electrophilic than

    
     alone, facilitating reaction at lower temperatures.
    
  • Substitution: The resulting dichlorophosphate leaving group is displaced by a chloride ion in an addition-elimination sequence.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 8-methoxy-2,6- dimethylquinolin-4-ol (Tautomeric Eq.) Intermediate Activated Phosphate/Imine Intermediate Substrate->Intermediate O-Phosphorylation POCl3 POCl3 + DMF (cat) POCl3->Intermediate Transition Nucleophilic Attack (Cl-) Intermediate->Transition Product 4-chloro-8-methoxy- 2,6-dimethylquinoline Transition->Product Elimination of HOPOCl2

Figure 1: Mechanistic pathway showing activation of the tautomeric alcohol and subsequent chlorination.

Safety Assessment: The Hazard

CRITICAL WARNING: This protocol involves Phosphorus Oxychloride (


).[1][2][3][4][5]
  • Hydrolysis Risk:

    
     reacts violently with water to release phosphoric acid and HCl gas.
    
  • Delayed Exotherm: When quenching, the formation of phosphorodichloridic acid (

    
    ) can create a metastable mixture.[6] If the quench is too fast or insufficiently cooled, this intermediate can decompose suddenly, causing a thermal runaway (explosion).
    
  • HCN Risk: If DMF is used in stoichiometric excess (not recommended here) and heated excessively, trace dimethylamine can degrade to form cyanides. Keep DMF catalytic.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Mass/VolMW ( g/mol )
8-methoxy-2,6-dimethylquinolin-4-ol Substrate1.010.0 g~203.24
Phosphorus Oxychloride (

)
Reagent/Solvent5.022.8 mL153.33
N,N-Dimethylformamide (DMF) Catalyst0.10.4 mL73.09
Toluene Co-solvent (Optional)N/A50 mL92.14
Ammonium Hydroxide (25%) Quench BaseExcess~100 mL35.05

Note: While neat


 is common, using Toluene as a co-solvent (3-5 volumes) is recommended for larger scales to improve heat transfer and reduce the total volume of hazardous 

required.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Drying: Ensure all glassware is flame-dried and flushed with Nitrogen/Argon. Moisture will consume

    
     and generate HCl prematurely.
    
  • Charging: To a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and internal temperature probe, add the Substrate (10.0 g).

  • Solvent/Reagent Addition:

    • Method A (Neat - Faster): Add

      
       (22.8 mL) slowly via addition funnel at room temperature.
      
    • Method B (Toluene - Safer/Scalable): Suspend substrate in Toluene (50 mL), then add

      
       (15 mL).
      
  • Catalyst: Add DMF (0.4 mL) dropwise. Observation: Slight exotherm and gas evolution (HCl) may occur.

Phase 2: Reaction
  • Heating: Heat the mixture to reflux (

    
     internal temp).
    
    • Caution: Do not overshoot

      
       to avoid tarring of the electron-rich methoxy group.
      
  • Monitoring: Stir at reflux for 2–3 hours .

    • IPC (In-Process Control): Take a 10

      
      L aliquot, quench in mini-vial with sat. 
      
      
      
      , extract with EtOAc. Spot TLC (50% EtOAc/Hexanes). Product (
      
      
      ) should be distinct from starting material (
      
      
      , polar).
Phase 3: Workup (The "Reverse Quench")
  • Concentration: Cool the reaction mixture to

    
    . If neat 
    
    
    
    was used, distill off excess
    
    
    under reduced pressure (rotary evaporator with strictly dry pump and trap). If Toluene was used, proceed directly.
  • Quench Preparation: In a separate 1L beaker, prepare a slurry of Crushed Ice (200 g) and 25%

    
     (100 mL) . Place this beaker in an ice bath.
    
  • Addition: Transfer the reaction residue (dissolved in minimal DCM or Toluene if it solidified) into a dropping funnel.

  • Execution: SLOWLY drop the reaction mixture into the vigorously stirred Ammonia/Ice slurry.

    • Critical Parameter: Maintain internal quench temperature

      
      .
      
    • pH Check: Ensure the final pH is basic (pH 9-10). If acidic, add more

      
      .
      
Phase 4: Isolation
  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (

    
    ).
    
  • Washing: Wash combined organics with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude solid is usually sufficiently pure (>90%). If necessary, recrystallize from Acetonitrile or Ethanol.

Process Workflow (DOT Visualization)

ProcessFlow Setup Setup: Inert Atm. Add Substrate + POCl3 Reflux Reflux (110°C) 2-3 Hours Setup->Reflux IPC IPC: TLC Check (Complete Conversion?) Reflux->IPC IPC->Reflux No Concentrate Remove Excess POCl3 (Vacuum Distillation) IPC->Concentrate Yes Quench Reverse Quench Into Ice/NH4OH (Temp < 20°C) Concentrate->Quench Extract Extraction (DCM) & Drying Quench->Extract Isolate Final Product Isolation Extract->Isolate

Figure 2: Operational workflow emphasizing the critical reverse quench step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Overheating of 8-OMe groupReduce temp to

; extend time. Ensure inert atmosphere (oxidation).
Incomplete Reaction Moisture in reagentsUse fresh bottle of

.[2] Dry substrate in vacuum oven overnight before use.
Runaway Exotherm during Quench Fast addition / Low coolingSTOP. Add more ice. Slow down addition rate. Ensure "Reverse Quench" (Acid into Base).
Product is an Oil Residual solvent/impuritiesTriturate with cold Hexanes or

to induce crystallization.

References

  • BenchChem Technical Support. (2025).[2][6] Chlorination of 4-hydroxy-6,7-dimethoxyquinoline: Protocols and Safety. Retrieved from

  • Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization and Safe Quenching. ACS Publications.[7] Retrieved from 
    
  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Reaction Kinetics. PubMed. Retrieved from

  • Common Organic Chemistry. (2023). Phosphorus Oxychloride (

    
    ) for Activated Chlorine Formation. Retrieved from 
    

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-8-methoxy-2,6-dimethylquinoline

Executive Summary The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, yielding a vast array of therapeutics ranging from antimalarials to targeted kinase inhibitors. 4-Chloro-8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, yielding a vast array of therapeutics ranging from antimalarials to targeted kinase inhibitors. 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS: 1315346-91-8) is a highly specialized, privileged building block. This application note provides an authoritative, field-tested guide for utilizing this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize 4-aryl and 4-heteroaryl quinoline derivatives.

By detailing the mechanistic rationale, optimizing reaction parameters, and providing a self-validating experimental protocol, this guide empowers researchers to achieve high-yielding carbon-carbon bond formations despite the inherent steric and electronic challenges of the substrate.

Scientific Rationale & Mechanistic Insights

Substrate Reactivity Profile

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. However, the C4-Cl bond in 4-chloroquinolines is exceptionally activated toward oxidative addition[1]. The adjacent electronegative heterocyclic nitrogen atom lowers the LUMO energy of the C-Cl bond, making it highly susceptible to insertion by a Pd(0) catalyst[2].

For 4-Chloro-8-methoxy-2,6-dimethylquinoline , the substrate presents a unique dichotomy:

  • Electronic Deactivation: The electron-donating 8-methoxy and 2,6-dimethyl groups increase the overall electron density of the quinoline ring. This slightly dampens the electrophilicity of the C4 position compared to unsubstituted 4-chloroquinoline[3].

  • Steric Hindrance: The methyl group at the C2 position introduces significant steric bulk adjacent to the reaction center, which can impede the approach of bulky palladium-ligand complexes during both oxidative addition and transmetalation.

Mechanistic Causality

To overcome these barriers, the selection of the catalytic system is critical. A catalyst with a large bite angle, such as Pd(dppf)Cl₂ , is highly recommended. The bidentate dppf ligand prevents the formation of inactive Pd-bis(amine) complexes (where the quinoline nitrogen coordinates to the metal) and provides the necessary steric bulk to facilitate rapid reductive elimination[1]. Furthermore, a biphasic solvent system (e.g., 1,4-Dioxane/Water) is mechanistically required: the water solubilizes the inorganic base (like Cs₂CO₃), which hydroxylates the arylboronic acid to form the reactive "ate" complex


, a prerequisite for efficient transmetalation[2].

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)L_n] OxAdd 2. Oxidative Addition [Pd(II)(Quinoline)(Cl)L_2] Pd0->OxAdd 4-Chloroquinoline TransMet 3. Transmetalation [Pd(II)(Quinoline)(Ar)L_2] OxAdd->TransMet Ar-B(OH)2 + Base RedElim 4. Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling for 4-chloroquinolines.

Experimental Design & Reaction Optimization

To ensure a robust and reproducible synthesis, several reaction parameters must be balanced. Table 1 summarizes the quantitative optimization data based on analogous 4-chloroquinoline couplings[1][3].

Table 1: Reaction Optimization Parameters for 4-Chloro-8-methoxy-2,6-dimethylquinoline

Catalyst System (mol %)Base (Equiv.)Solvent System (v/v)Temp (°C)Time (h)Expected YieldCausality & Field Notes
Pd(PPh₃)₄ (5%)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)901670–80%Standard baseline. Prone to phosphine oxidation; requires strict degassing.
Pd(dppf)Cl₂ (3%)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)1001285–95% Optimal. High thermal stability; handles the C2-methyl steric hindrance effectively.
Pd(OAc)₂ / SPhos (2%)K₃PO₄ (3.0)THF/H₂O (5:1)80880–90%Excellent for highly electron-rich or sterically demanding boronic acids.

Step-by-Step Protocol

The following methodology utilizes the optimized Pd(dppf)Cl₂ / Cs₂CO₃ system. This protocol is designed as a self-validating system , incorporating specific visual and analytical checkpoints to ensure reliability.

Reagents Required
  • Substrate: 4-Chloro-8-methoxy-2,6-dimethylquinoline (1.0 mmol, ~221.7 mg)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.03 mmol, ~22 mg)

  • Base: Cs₂CO₃ (2.5 mmol, ~814 mg)

  • Solvents: Toluene (10 mL), Deionized Water (1 mL)

Methodology

Step 1: Reagent Assembly (Air-Free Setup)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-8-methoxy-2,6-dimethylquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Causality Check: Adding the solid base directly to the reaction vessel before the solvent prevents localized concentration gradients that can lead to substrate degradation.

Step 2: Degassing & Inert Atmosphere

  • Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Self-Validation: The cessation of powder movement during the vacuum phase confirms a proper seal. Removing oxygen is critical to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

Step 3: Solvent Addition & Reaction Execution

  • Add degassed Toluene (10 mL) and degassed Deionized Water (1 mL) via a gas-tight syringe.

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring (800+ rpm) for 12 hours.

  • Self-Validation: The biphasic mixture will initially appear reddish-orange. As the reaction reaches completion and the catalyst turns over, the solution typically darkens to a deep brown/black due to the aggregation of spent palladium nanoparticles.

Step 4: Workup & Extraction

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL).

  • Filter the crude mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient (typically starting at 9:1 and increasing polarity).

Workflow S1 1. Reagent Assembly Combine Substrate, Ar-B(OH)2, Catalyst, Base S2 2. Inert Atmosphere Evacuate & Backfill with Argon (3x) S1->S2 S3 3. Reaction Execution Add Degassed Solvents, Heat to 90-100 °C S2->S3 S4 4. Workup & Extraction Cool, Filter (Celite), Aqueous Wash S3->S4 S5 5. Purification & Analysis Silica Chromatography, LC-MS/NMR S4->S5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Analytical Characterization

To confirm the success of the protocol, utilize LC-MS and NMR spectroscopy:

  • LC-MS Tracking: The starting material, 4-Chloro-8-methoxy-2,6-dimethylquinoline, exhibits a distinct

    
     peak at m/z ~222 . The reaction is deemed complete when this peak is entirely consumed and replaced by the product mass (
    
    
    
    ).
  • ¹H NMR Signatures: The disappearance of the highly deshielded C3-proton doublet (typically around

    
     7.4–7.6 ppm in the starting material) and its shift/integration changes alongside the appearance of new aromatic signals will confirm successful cross-coupling at the C4 position.
    

References

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids, Molecules (via PMC), [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines, Beilstein Journal of Organic Chemistry, [Link]

Sources

Method

Application Note: Synthesis of 4-Amino-8-methoxy-2,6-dimethylquinoline Derivatives

Target Audience: Research Chemists, Medicinal Chemists, and Process Scientists Focus: Mechanistic rationale, scalable protocols, and reaction optimization for substituted 4-aminoquinolines. Introduction & Rationale The 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Process Scientists Focus: Mechanistic rationale, scalable protocols, and reaction optimization for substituted 4-aminoquinolines.

Introduction & Rationale

The 4-aminoquinoline scaffold is a highly privileged pharmacophore, forming the structural basis for numerous antimalarial agents (e.g., chloroquine, amodiaquine) and targeted anticancer kinase inhibitors (e.g., bosutinib, dovitinib)[1]. The specific substitution pattern of 4-amino-8-methoxy-2,6-dimethylquinoline derivatives offers unique pharmacological advantages:

  • 8-Methoxy Group: Acts as a hydrogen-bond acceptor and modulates the lipophilicity of the molecule. Structure-activity relationship (SAR) studies indicate that substitution at the 8-position is crucial for tuning antiproliferative and antimalarial bioactivity[2][3].

  • 2,6-Dimethyl Groups: The 6-methyl group restricts molecular rotation, often locking the molecule into a bioactive conformation, while the 2-methyl group enhances metabolic stability by blocking oxidative metabolism at the C2 position.

Synthesizing this highly decorated core requires a regioselective approach. While classical methods like the Skraup or Doebner-Miller syntheses are useful for building the quinoline core, they typically lack the regiocontrol needed for selective C4-functionalization[4]. Therefore, a three-step sequence utilizing the Conrad-Limpach reaction , followed by halogenative aromatization and Nucleophilic Aromatic Substitution (


), is the most robust strategy[1][5].

Synthetic Strategy & Mechanistic Insight

The synthesis is designed as a self-validating system where each intermediate is stable, easily isolable, and structurally distinct, ensuring high fidelity throughout the workflow.

  • Conrad-Limpach Cyclization: Condensation of 2-methoxy-4-methylaniline with ethyl acetoacetate yields an enamine intermediate. High-temperature thermal cyclization (>250 °C) drives the ring closure at the unsubstituted ortho position (C6 of the aniline), yielding 8-methoxy-2,6-dimethylquinolin-4-ol[4]. The high temperature is strictly required to favor the thermodynamic quinolin-4-ol product over the kinetic amide byproduct.

  • Chlorination: The tautomeric 4-quinolone is treated with phosphorus oxychloride (

    
    ). 
    
    
    
    activates the C4-oxygen, converting it into a superior leaving group and driving the formation of the highly electrophilic 4-chloro-8-methoxy-2,6-dimethylquinoline[6].
  • Acid-Catalyzed

    
     Amination:  The 4-chloroquinoline undergoes 
    
    
    
    with various primary or secondary amines. Because the 8-methoxy group is electron-donating, it slightly dampens the electrophilicity of the quinoline ring. To counteract this, Brønsted acid catalysis (e.g., HCl) is employed to protonate the N1 nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at C4 and accelerating the amination[5][7].
Synthetic Workflow

SynthesisWorkflow A 2-Methoxy-4-methylaniline + Ethyl acetoacetate B Conrad-Limpach Cyclization (Dowtherm A, 250°C) A->B C 8-Methoxy-2,6-dimethylquinolin-4-ol B->C D Halogenative Aromatization (POCl3, 100°C) C->D E 4-Chloro-8-methoxy-2,6-dimethylquinoline D->E F SNAr Amination (R-NH2, HCl cat., 80°C) E->F G 4-Amino-8-methoxy-2,6-dimethylquinoline Derivatives F->G

Synthetic workflow for 4-amino-8-methoxy-2,6-dimethylquinoline derivatives.

Experimental Protocols

Step 1: Synthesis of 8-Methoxy-2,6-dimethylquinolin-4-ol

Causality Note: Enamine formation must be driven to completion by removing water before attempting thermal cyclization. Failure to do so results in ester hydrolysis and poor yields.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-methoxy-4-methylaniline (1.0 equiv, 100 mmol) and ethyl acetoacetate (1.1 equiv, 110 mmol) in toluene (100 mL). Add catalytic glacial acetic acid (0.1 equiv). Reflux at 120 °C until the theoretical volume of water is collected (~3-4 hours).

  • Solvent Removal: Concentrate the mixture under reduced pressure to yield the crude enamine as a thick oil.

  • Thermal Cyclization: Heat 50 mL of Dowtherm A (or diphenyl ether) to 250 °C in a three-neck flask. Slowly add the crude enamine dropwise over 30 minutes. Maintain the temperature at 250 °C for an additional 45 minutes to ensure complete cyclization.

  • Workup: Cool the mixture to room temperature and dilute with hexanes (150 mL). The product will precipitate. Filter the solid, wash extensively with hexanes to remove residual Dowtherm A, and dry under vacuum to afford the intermediate.

Step 2: Synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline

Causality Note: The reaction mixture must be quenched carefully into alkaline ice water. If quenched in neutral or acidic water, the elevated temperature from the exothermic quench will cause rapid hydrolysis back to the 4-hydroxyquinoline[8].

  • Chlorination: Suspend 8-methoxy-2,6-dimethylquinolin-4-ol (1.0 equiv, 50 mmol) in neat

    
     (5.0 equiv, 250 mmol). Slowly heat the mixture to 100 °C. The suspension will become a homogenous dark solution as the reaction proceeds. Stir for 2 hours[6].
    
  • Concentration: Cool to 50 °C and remove excess

    
     under reduced pressure (trap required).
    
  • Quenching: Dissolve the oily residue in dichloromethane (DCM, 50 mL) and add dropwise to a vigorously stirred mixture of crushed ice and concentrated

    
     (maintaining pH > 9).
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over

    
    , and concentrate to yield the 4-chloro intermediate.
    
Step 3: Synthesis of 4-Amino-8-methoxy-2,6-dimethylquinoline (General )

Causality Note: Utilizing water or ethanol with catalytic HCl significantly enhances the reaction rate compared to neat thermal conditions by increasing the electrophilicity of the C4 position[7].

  • Reaction Setup: In a heavy-walled sealed tube, combine 4-chloro-8-methoxy-2,6-dimethylquinoline (1.0 equiv, 10 mmol), the desired amine (e.g., N,N-dimethylethylenediamine, 2.5 equiv), and concentrated HCl (0.1 equiv) in ethanol or water (10 mL)[5][7].

  • Amination: Seal the tube and heat to 80–120 °C (depending on amine steric hindrance) for 12 hours.

  • Purification: Cool to room temperature, concentrate the solvent, and partition the residue between ethyl acetate and saturated

    
    . Extract, dry the organic layer, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the final derivative.
    

Quantitative Data: Amination Optimization

The following table summarizes the optimization of the Step 3 amination using N,N-dimethylethylenediamine as the model nucleophile. The data clearly demonstrates the necessity of Brønsted acid catalysis to overcome the electron-donating effect of the 8-methoxy group.

EntrySolventCatalyst (0.1 eq)Temperature (°C)Time (h)Yield (%)Observation / Causality
1NeatNone1202435Sluggish reaction; unreacted starting material.
2DMFNone1202442Slight improvement, but thermal degradation observed.
3EthanolHCl801288Optimal. Protonation of N1 accelerates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

[7].
4WaterHCl801285Green alternative; product precipitates upon cooling[7].
5WaterNone1201215Major byproduct is 4-hydroxyquinoline due to hydrolysis.

Analytical Validation

To ensure the integrity of the synthesized derivatives, verify the following key spectroscopic markers:

  • Mass Spectrometry (ESI-MS): Confirm the

    
     peak. The transition from Step 2 to Step 3 will show the loss of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1).
    
  • 
    H NMR (400 MHz, 
    
    
    
    or DMSO-
    
    
    ):
    • The C3-H proton of the quinoline ring is a distinct singlet typically appearing between 6.40 – 6.80 ppm . Its presence confirms the core is intact.

    • The 8-methoxy protons appear as a sharp singlet at ~3.95 – 4.10 ppm .

    • The 2-methyl and 6-methyl protons appear as singlets around 2.60 ppm and 2.45 ppm , respectively.

References

  • 2 - arabjchem.org 2.3 - researchgate.net 3.4 - rsc.org 4.7 - acs.org

  • 1 - nih.gov 6.8 - benchchem.com 7.5 - nih.gov 8.6 - semanticscholar.org

Sources

Application

Application Note: Scalable Synthesis of 4,7-Dichloroquinoline

A Critical Intermediate for Quinoline-Based Antimalarial Scaffolds Executive Summary & Strategic Context The quinoline scaffold remains the cornerstone of antimalarial pharmacotherapy. Despite the emergence of resistance...

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Intermediate for Quinoline-Based Antimalarial Scaffolds

Executive Summary & Strategic Context

The quinoline scaffold remains the cornerstone of antimalarial pharmacotherapy. Despite the emergence of resistance, derivatives like Chloroquine , Hydroxychloroquine , and Amodiaquine are essential medicines. The synthesis of these active pharmaceutical ingredients (APIs) converges on a single, critical intermediate: 4,7-Dichloroquinoline (4,7-DCQ) .[1]

This guide details the optimized preparation of 4,7-DCQ via the Gould-Jacobs reaction . Unlike generic protocols, this application note focuses on process safety, impurity control, and the mechanistic causality required for reproducible scale-up.

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Synthetic Pathway & Mechanism

The synthesis utilizes the Gould-Jacobs protocol, favored for its use of inexpensive starting materials and scalability. The route involves condensation, thermal cyclization, decarboxylation, and aromatization.

Mechanistic Insight: Regioselectivity

The starting material, m-chloroaniline, has two ortho positions available for cyclization. However, the cyclization is highly regioselective for the 7-chloro isomer (over the 5-chloro isomer) due to steric hindrance at the position between the amine and the chlorine substituent.

G Start m-Chloroaniline + EMME Inter1 Enamine Intermediate (Acrylate) Start->Inter1 -EtOH (Condensation) Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization Ester Quinoline Ester Cyclization->Ester Ring Closure Hydrolysis Saponification & Decarboxylation Ester->Hydrolysis 1. NaOH 2. Heat (-CO2) Hydroxy 7-Chloro-4-quinolinol Hydrolysis->Hydroxy Chlorination Chlorination (POCl3) Hydroxy->Chlorination Product 4,7-Dichloroquinoline (Target) Chlorination->Product Nucleophilic Substitution

Figure 1: The Gould-Jacobs synthetic pathway for 4,7-Dichloroquinoline.[2][3]

Detailed Experimental Protocols
Phase 1: Condensation & Cyclization (The Gould-Jacobs Protocol)

Objective: Synthesize 7-chloro-4-hydroxyquinoline-3-carboxylic acid ester.

  • Reagents:

    • m-Chloroaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

    • Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl) – Solvent

Step-by-Step Methodology:

  • Condensation (Kinetic Step):

    • Charge m-chloroaniline and EMME into a reactor.

    • Heat to 100–110°C for 1–2 hours.

    • Process Note: Use a Dean-Stark trap or vacuum to continuously remove ethanol. Causality: Removing ethanol drives the equilibrium forward (Le Chatelier’s principle) and prevents side reactions.

    • Validation: Monitor by TLC (disappearance of aniline).[2]

  • Thermal Cyclization (Thermodynamic Step):

    • Pre-heat Dowtherm A to 250°C in a separate vessel.

    • Slowly add the condensation product (enamine) to the boiling Dowtherm A.

    • Safety Critical: Addition must be controlled to maintain temperature >245°C. If the temperature drops, the reaction stalls, and polymerization impurities increase.

    • Reflux for 30–60 minutes.[2]

    • Cool to room temperature.[1][2][4] The product (ester) will precipitate.

    • Filter and wash with hexane or acetone to remove adhering Dowtherm A.

Phase 2: Saponification & Decarboxylation

Objective: Convert the ester to 7-chloro-4-quinolinol.

  • Saponification:

    • Suspend the ester in 10% NaOH (aq).[2][5] Reflux until the solid dissolves (formation of the carboxylate salt).

    • Acidify with HCl to pH 2–3 to precipitate the carboxylic acid intermediate.

  • Decarboxylation:

    • Heat the dried acid intermediate in Dowtherm A or mineral oil to 250–270°C .

    • Monitor CO₂ evolution.[2] Reaction is complete when gas evolution ceases.

    • Alternative: Microwave-assisted decarboxylation can significantly reduce reaction time for smaller batches.

Phase 3: Chlorination (The Critical Activation)

Objective: Convert 7-chloro-4-quinolinol to 4,7-dichloroquinoline using Phosphorus Oxychloride (POCl₃).[6]

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried.

  • Reaction Setup:

    • Place 7-chloro-4-quinolinol (solid) in a round-bottom flask.

    • Add POCl₃ (excess, typically 3–5 eq) as both reagent and solvent.

    • Optional: Add catalytic DMF (Vilsmeier-Haack type activation) to accelerate the reaction.

  • Reflux:

    • Heat to 105–115°C (reflux) for 2–4 hours.

    • Endpoint: The reaction mixture changes from a suspension to a clear/dark solution.

  • Quenching (High Risk Operation):

    • Remove excess POCl₃ via vacuum distillation (rotary evaporator with rigorous trapping).

    • Protocol: Pour the oily residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

    • Causality: Direct addition of water to the flask can cause an explosion due to rapid hydrolysis of residual POCl₃.

  • Isolation:

    • Basify the aqueous solution with Ammonium Hydroxide (NH₄OH) to pH ~9–10.

    • The product, 4,7-DCQ, precipitates as a solid.[1][2][7]

    • Filter, wash with water, and dry.[1]

Process Workflow & Decision Logic

Workflow Start Start: Crude 7-Chloro-4-quinolinol React Add POCl3 Reflux 110°C, 3h Start->React Check Clear Solution? React->Check Check->React No (Continue Heating) Distill Vacuum Distill Excess POCl3 Check->Distill Yes Quench Quench Residue on Crushed Ice Distill->Quench Basify Adjust pH to 10 (NH4OH) Quench->Basify Filter Filter & Dry Basify->Filter Recryst Recrystallize (Ethanol) Filter->Recryst

Figure 2: Operational workflow for the chlorination step.

Quality Control & Characterization

To ensure the intermediate is suitable for downstream API synthesis (e.g., Chloroquine), it must meet specific physicochemical criteria.

ParameterSpecificationAnalytical MethodNotes
Appearance White to off-white needlesVisualYellowing indicates oxidation or impurities.
Melting Point 84–86°CCapillary MethodSharp range indicates high purity.
Purity > 98.5%HPLC (C18, MeOH/H2O)Critical for pharmaceutical compliance.
Water Content < 0.5%Karl FischerPOCl3 reaction requires dry starting material.
Identification Matches Std.1H-NMR / IRConfirm loss of -OH and presence of -Cl.

Troubleshooting Table:

  • Low Yield in Cyclization: usually caused by temperature <250°C. Ensure Dowtherm is vigorously boiling before addition.

  • Violent Quench: Caused by insufficient removal of POCl₃ before water addition. Increase distillation time.

  • Colored Product: Presence of tarry polymers. Recrystallize from ethanol/water or treat with activated charcoal.

References
  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-b-hydroxyethylamino)-1-methylbutylamino)-quinoline and Related Compounds. Journal of the American Chemical Society, 68(1), 113–116. Link

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[8] Organic Syntheses, 28, 38. Link

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry, 23(16), 5098-5119. Link

  • World Health Organization. (2020). Meeting the Need for Antimalarial Drugs: Process Chemistry Perspectives. (General reference for antimalarial supply chain context). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Chloro-8-methoxy-2,6-dimethylquinoline synthesis

Title: Technical Support Center: Optimizing the Synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists wit...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for synthesizing 4-chloro-8-methoxy-2,6-dimethylquinoline. The synthesis relies on a two-stage approach: a Conrad-Limpach thermal cyclization to build the quinoline core, followed by a highly controlled dehydroxy-chlorination using phosphorus oxychloride (POCl₃).

Synthetic Workflow Overview

SynthesisWorkflow A 2-Methoxy-4-methylaniline + Ethyl acetoacetate B β-Aminoacrylate (Enamine Intermediate) A->B Condensation (Kinetic Control, Reflux) C 8-Methoxy-2,6-dimethyl- quinolin-4-ol B->C Thermal Cyclization (>250 °C, Inert Solvent) D 4-Chloro-8-methoxy- 2,6-dimethylquinoline C->D Chlorination (POCl3, 70-80 °C)

Figure 1: Two-stage synthetic workflow for 4-Chloro-8-methoxy-2,6-dimethylquinoline.

PART 1: The Conrad-Limpach Cyclization

The first stage involves the condensation of 2-methoxy-4-methylaniline with ethyl acetoacetate, followed by an electrocyclic ring closure. Because the cyclization into the hemiketal intermediate breaks the aromaticity of the phenyl ring, the substrate must be driven into a high-energy imine-enol tautomer [1]. This mechanistic hurdle mandates the use of specialized high-boiling solvents [2].

Experimental Protocol 1: Synthesis of 8-Methoxy-2,6-dimethylquinolin-4-ol

Self-Validating System: The reaction's success is visually confirmed by the precipitation of the product upon cooling, as the enamine is highly soluble in the solvent while the rigid quinoline core is not.

  • Enamine Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-methoxy-4-methylaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in toluene. Add a catalytic amount of glacial acetic acid [2].

  • Water Removal: Reflux the mixture until the stoichiometric amount of water is collected (typically 4-6 hours). Concentrate the mixture in vacuo to isolate the crude β-aminoacrylate (enamine) intermediate.

  • Thermal Cyclization: Dissolve the crude enamine in 10 volumes of a high-boiling solvent (e.g., Dowtherm A or 2,6-di-tert-butylphenol). Heat the solution rapidly to 250 °C [3].

  • Maturation: Maintain the temperature for 1-2 hours. Monitor the disappearance of the enamine via TLC (Hexanes/EtOAc).

  • Isolation: Cool the mixture to room temperature. Add hexanes to fully precipitate the product. Collect the 8-methoxy-2,6-dimethylquinolin-4-ol via vacuum filtration and wash extensively with hexanes to remove residual high-boiling solvent [3].

Quantitative Data: Solvent Impact on Cyclization Yield

The choice of solvent dictates the maximum thermal energy transferable to the enamine. Solvents boiling below 250 °C fail to provide the activation energy required for the rate-determining ring closure [1].

Solvent ChoiceBoiling Point (°C)Expected Yield (%)Operational Insights & Causality
Mineral Oil> 275 °C85 - 95%Excellent thermal transfer, but highly inconvenient to wash off the final product [1].
Dowtherm A257 °C75 - 85%The industry standard; liquid at room temp, but possesses a strong, unpleasant odor [1].
2,6-di-tert-butylphenol253 °C60 - 70%An atypical but highly effective alternative; inexpensive, odorless, and yields a clean product [1].
Ethyl Benzoate212 °C< 30%Fails to reach the activation energy threshold for aromaticity breaking; results in stalled reactions [1].
Troubleshooting FAQs: Conrad-Limpach

Q: I am isolating a significant amount of an isomeric byproduct instead of my target 4-hydroxyquinoline. What is happening? A: You are likely forming the 2-hydroxyquinoline (the Knorr product). This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group. This side reaction is under thermodynamic control. To prevent this, ensure the initial condensation step is strictly maintained at lower reflux temperatures (kinetic control) to favor the β-aminoacrylate intermediate [3].

Q: My cyclization yields are stalling at 30%, even after 12 hours of heating. A: Prolonged heating cannot compensate for a lack of absolute temperature. The electrocyclic ring-closing is the rate-determining step [3]. If your heating mantle or solvent (e.g., using toluene or ethyl benzoate) caps the internal temperature below 250 °C, the reaction will not proceed. Switch to Dowtherm A and ensure your equipment can sustain >250 °C [1].

PART 2: Dehydroxy-Chlorination via POCl₃

The conversion of the 4-hydroxyquinoline to 4-chloro-8-methoxy-2,6-dimethylquinoline utilizes Phosphorus Oxychloride (POCl₃). Mechanistically, this is not a single-step substitution. It involves an initial O-phosphorylation to form a phosphate ester intermediate, followed by a nucleophilic displacement by the chloride ion [4].

Experimental Protocol 2: Synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline

Self-Validating System: The reaction progress can be tracked by quenching an LCMS probe with 1-methyl-piperazine. The highly reactive chloro-derivative will form a stable, LCMS-visible piperazine adduct, confirming the presence of the active electrophile [6].

  • Phosphorylation (Cold Addition): Suspend 8-methoxy-2,6-dimethylquinolin-4-ol (1.0 equiv) in anhydrous sulfolane (15-20% solution) or use neat POCl₃ (10-20 volumes) [6]. Cool the flask to < 25 °C.

  • Reagent Addition: Slowly add POCl₃ (if using a solvent). Add a catalytic amount of DMF to accelerate the formation of the Vilsmeier-type active chlorinating species [6]. Ensure the temperature does not exceed 25 °C during this phase to prevent pseudodimerization [4].

  • Thermal Displacement: Once addition is complete, attach a reflux condenser and heat the mixture to 70 - 75 °C [6]. Stir for 1.5 to 3 hours. Do not exceed 90 °C.

  • Quenching: Cool the reaction to room temperature. Distill off excess POCl₃ under vacuum [5]. Carefully pour the remaining thick residue over crushed ice to hydrolyze the phosphorus byproducts.

  • Extraction: Basify the aqueous mixture to pH 8-9 using cold 10% Na₂CO₃[6]. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the target 4-chloro-8-methoxy-2,6-dimethylquinoline.

Quantitative Data: Temperature Optimization for Chlorination

Temperature control is the single most critical variable in POCl₃ chlorinations. The reaction occurs in two distinct kinetic stages [4].

Reaction StageTarget TempOutcome / YieldMechanistic Reason
POCl₃ Addition< 25 °CIntermediate FormationControls initial O-phosphorylation; strictly suppresses pseudodimer formation between intermediates and unreacted starting material [4].
Thermal Maturation70 - 80 °C80 - 90%Provides exact energy needed for Cl⁻ to displace the phosphate group [4].
Overheating> 100 °C< 40% (Degradation)Causes rapid decomposition of the azaheterocycle and produces intractable black tars[6].
Troubleshooting FAQs: POCl₃ Chlorination

Q: My LCMS shows a large mass corresponding to a dimer of my quinoline. How do I prevent this? A: Pseudodimer formation occurs when an already phosphorylated intermediate reacts with an unreacted 4-hydroxyquinoline molecule. This is entirely temperature-dependent. You must keep the initial addition of POCl₃ strictly below 25 °C and ensure the system remains basic (if using external organic bases) to suppress this cross-reactivity [4].

Q: I recovered mostly unreacted starting material after quenching. I refluxed the POCl₃ at 105 °C. Why didn't it work? A: Two issues are likely occurring. First, heating POCl₃ to its boiling point (105 °C) for this specific scaffold often leads to decomposition rather than clean conversion [6]. Second, if your quench was too acidic or prolonged, the newly formed chloroquinoline might have hydrolyzed back to the hydroxyquinoline. Ensure you distill off excess POCl₃ before quenching, and extract quickly under mildly basic conditions (pH 8-9) [6].

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃ to reduce toxicity? A: While SOCl₂ with catalytic DMF is a valid chlorinating system for some heterocycles, it generally produces lower yields for sterically hindered or electron-rich quinolines compared to the robust phosphorylation-displacement mechanism of POCl₃ [6]. If you must use SOCl₂, monitor the reaction closely, as the workup differs (direct vacuum evaporation of SOCl₂ followed by basic extraction) [6].

References

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Center for Biotechnology Information (PMC). Available at:[Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at:[Link]

Optimization

Technical Support Center: 4-Chloro-8-methoxy-2,6-dimethylquinoline

Status: Online Role: Senior Application Scientist Ticket ID: #PUR-4CL-QM826[1][2] Welcome to the Technical Support Center. You are likely here because your synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline (hereafter...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Role: Senior Application Scientist Ticket ID: #PUR-4CL-QM826[1][2]

Welcome to the Technical Support Center.

You are likely here because your synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline (hereafter 4-Cl-Q ) yielded a sticky brown solid, or your LC-MS indicates a persistent impurity that matches the mass of your starting material.[1][2]

This is not a failure of technique; it is a characteristic challenge of electron-rich 4-chloroquinolines. The 8-methoxy group donates electron density, destabilizing the C-Cl bond and making the molecule prone to hydrolysis (reversion to the 4-hydroxy form) during standard workups.[2]

This guide replaces generic "textbook" procedures with field-proven protocols designed to stabilize the C-Cl bond and isolate high-purity material.

Module 1: The "Crude" Reality (Post-Reaction Workup)

The Problem: "My product precipitates as a gum," or "The product reverts to the 4-hydroxy starting material during quenching."

The Science: The reaction typically involves treating the 4-hydroxy precursor with POClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.[1][3] The resulting intermediate is an imino-chloride salt.[1] If you quench this into water without pH control, the solution becomes highly acidic (HCl + H

PO

generation). In this hot, acidic environment, the 4-chloroquinoline hydrolyzes back to the thermodynamically stable 4-hydroxyquinoline (4-quinolone).

The Protocol: Controlled Basification Quench

Instead of pouring the reaction into water, use this reverse-quench method to maintain a basic micro-environment.

  • Prepare the Quench: In a large beaker (3x reaction volume), create a slurry of crushed ice and 25% Ammonium Hydroxide (NH

    
    OH).
    
  • Temperature Control: External cooling is mandatory.[1] Keep the internal temperature <10°C.

  • Addition: Slowly pour the reaction mixture (or the residue after POCl

    
     removal) into the vigorously stirred ammonia-ice slurry.
    
    • Why? This neutralizes the generated acid immediately, preventing proton-catalyzed hydrolysis.[1][2]

  • pH Check: Ensure the final pH is 9–10 .

  • Isolation:

    • If Solid: Filter immediately.[1][4] Wash with cold water (3x) to remove inorganic salts.[1]

    • If Gummy/Oily: Do not filter.[1] Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Visual Workflow: The Critical Quench

QuenchWorkflow Start Reaction Complete (POCl3 mixture) Evap Evaporate Excess POCl3 (Vacuum, <60°C) Start->Evap Decision Quench Method Evap->Decision Wrong Pour into Water (Acidic pH < 1) Decision->Wrong Standard Right Pour into Ice/NH4OH (Basic pH > 9) Decision->Right Recommended ResultBad Hydrolysis to 4-Hydroxy Starting Material Wrong->ResultBad Heat + Acid ResultGood Stable 4-Chloro Free Base Right->ResultGood

Figure 1: The stability of the C-Cl bond depends entirely on pH control during the quench.[1][2]

Module 2: Purification by Recrystallization

The Problem: "The crude solid is yellow/brown and melts over a wide range."

The Solution: 4-Chloroquinolines are lipophilic, while the major impurities (4-hydroxy precursor, phosphorous salts) are polar or ionic.[2] We exploit this solubility gap.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)SuitabilityNotes
Acetonitrile (MeCN) 100%Best Overall Dissolves product at reflux; impurities drop out or stay in solution upon cooling.[1][2]
EtOAc / Hexane 1:2 to 1:4GoodGood for very lipophilic analogs.[1] Dissolve in min. EtOAc, add Hexane until turbid.
Ethanol / Water 9:1RiskyAvoid if possible.[1] Heating in water/alcohol can induce hydrolysis.[1]

Step-by-Step Recrystallization (MeCN Method):

  • Dry the crude solid thoroughly (vacuum oven, 40°C) to remove water.

  • Suspend solid in minimum Acetonitrile.

  • Heat to reflux.[1][5][6] If the solution is dark, add activated charcoal (5 wt%) and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then to 0°C.

  • 4-Cl-Q typically crystallizes as off-white or pale yellow needles.[1][2]

  • Filter and wash with cold (-20°C) Acetonitrile.[1]

Module 3: Troubleshooting Impurities (The "Last Resort")

The Problem: "I still see 5-10% of the 4-hydroxy starting material by HPLC."

The Science: The 4-hydroxy impurity (actually a 4-quinolone tautomer) is capable of hydrogen bonding and is significantly more polar than the 4-chloro product.[1][2] It often co-precipitates if the crude workup was too fast.

Method A: The "Wash" (Scalable)

  • Dissolve the crude material in Dichloromethane (DCM) .

  • Wash the organic layer with 5% Aqueous NaOH (2x).[1]

    • Mechanism:[1][2] The 4-hydroxyquinoline is weakly acidic (phenolic nature) and will deprotonate into the aqueous layer as the phenoxide salt. The 4-chloro product remains in the DCM.[1]

  • Wash with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Method B: Flash Chromatography (High Purity) If recrystallization fails, use a silica column.

  • Stationary Phase: Silica Gel (neutralized with 1% Et

    
    N is recommended but not strictly necessary).[1]
    
  • Mobile Phase: 10% to 30% Ethyl Acetate in Hexanes (or Petroleum Ether).[1]

  • Elution Order:

    • 4-Cl-Q (High Rf, comes out first).

    • 4-Hydroxy impurity (Low Rf, stays near baseline or elutes with high polarity).[1]

Visual Workflow: Purification Logic

PurificationLogic Crude Crude Product Check Check Purity (TLC/LCMS) Crude->Check Solid Is it Solid? Check->Solid Impure Recryst Recrystallize (Acetonitrile) Solid->Recryst Yes Wash DCM / NaOH Wash (Removes 4-OH) Solid->Wash No (Oil/Gum) Recryst->Check Still Impure? Final Pure 4-Cl-Q Recryst->Final Success Column Flash Column (Hex/EtOAc) Wash->Column Column->Final

Figure 2: Decision matrix for purifying 4-chloroquinolines based on physical state and impurity profile.

Module 4: Storage & Stability

Once purified, 4-Chloro-8-methoxy-2,6-dimethylquinoline is relatively stable, but it has a "shelf-life" if mistreated.[1][2]

  • Moisture Sensitivity: Slow hydrolysis occurs with atmospheric moisture over months, releasing HCl, which autocatalyzes further decomposition.[2]

  • Storage: Store under Argon/Nitrogen at 4°C.

  • Re-Testing: If stored for >6 months, check the MP. A lowered MP usually indicates hydrolysis to the 4-hydroxy species.[1]

References
  • General Chlorination Protocol

    • Source: BenchChem Application Notes.[1][3] "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines."

    • Relevance: Establishes the necessity of the POCl3 quench protocol and temper
    • Link:

  • Purification of Methoxy-Quinolines

    • Source: National Institutes of Health (PMC).[1] "4-Chloro-6,7-dimethoxyquinoline."[1][2][3][4]

    • Relevance: Details the crystallization and column chromatography conditions (Petroleum ether:EtOAc) for structurally similar dimethoxy-quinolines.
    • Link:

  • Synthesis & Properties of 4-Chloro-2-methylquinolines

    • Source: Atlantis Press.[1] "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline."

    • Relevance: Confirms the solubility profiles and workup stability of 2-methyl-4-chloroquinoline deriv
    • Link:

  • Removal of Hydroxy Impurities

    • Source: Google Patents (CN106008336A).[1] "The preparation method of 4-chloro-6,7-dimethoxyquinoline."

    • Relevance: Validates the industrial scalability of recrystallization (Ethanol/Ethyl Acet
    • Link:

Sources

Troubleshooting

Removing phosphorus oxychloride (POCl3) impurities from quinoline product

Technical Support Center: Phosphorus Oxychloride (POCl₃) Removal Topic: Purification & Safety Protocols for Quinoline Synthesis Welcome to the Technical Support Center Current Status: Operational Subject Matter Expert: S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phosphorus Oxychloride (POCl₃) Removal Topic: Purification & Safety Protocols for Quinoline Synthesis

Welcome to the Technical Support Center

Current Status: Operational Subject Matter Expert: Senior Application Scientist (Process Chemistry) Context: Post-reaction workup of chlorination (e.g., Vilsmeier-Haack, Ohle-modification) converting quinolinones to chloroquinolines.

Module 1: Critical Safety Briefing (Read Before Proceeding)

Q: Why is my reaction mixture "smoking" or showing delayed heat spikes during workup? A: You are likely experiencing a Delayed Exotherm , a common and dangerous phenomenon with POCl₃.

  • The Mechanism: POCl₃ is immiscible with cold water. When you add water to the mixture (Direct Quench), the POCl₃ sinks to the bottom or forms a hydrophobic "crust" of partial hydrolysis products (phosphorodichloridic acid).

  • The Danger: Hydrolysis is initially slow due to poor surface contact. As the mixture is stirred or warms up naturally, the "crust" breaks, leading to a sudden, violent release of HCl gas and heat.

  • Immediate Action: If your flask is hot or fuming after you thought the reaction was done, do not cap it . Ensure vigorous stirring and external cooling. Evacuate the hood if HCl evolution becomes unmanageable.

Visualizing the Hazard:

POCl3_Hazard Start POCl3 Residue Water Water Added (Direct Quench) Start->Water PhaseSep Phase Separation (POCl3 sinks/protects itself) Water->PhaseSep Immiscibility SlowHyd Slow Surface Hydrolysis PhaseSep->SlowHyd Accumulation Accumulation of Metastable Intermediates SlowHyd->Accumulation Mixing Sudden Mixing/Warming Accumulation->Mixing Time Delay Explosion THERMAL RUNAWAY (Violent HCl Release) Mixing->Explosion

Figure 1: The "Delayed Exotherm" pathway. Cold water quenching often masks the danger until it is too late.

Module 2: Primary Removal Strategy (The Workflow)

Q: Should I distill or quench first? A: For scales >5g, Distillation (Bulk Removal) followed by Quenching (Trace Removal) is the industry standard. Quenching the entire reaction volume generates massive amounts of acidic waste and heat.

Comparative Data: Removal Methods

FeatureMethod A: Vacuum DistillationMethod B: Direct Quench (Not Recommended)Method C: Reverse Quench (Best Practice)
Primary Mechanism Physical separation (BP difference)Hydrolysis (Chemical destruction)Controlled Hydrolysis
Heat Generation Low (External heat source)High (Uncontrolled) Moderate (Controlled addition)
Waste Volume Low (Recyclable POCl₃)High (Large aqueous volume)High
Safety Profile High (if trap is maintained)Critical Risk (Runaway) High (Rate-limited by addition)

Module 3: Detailed Protocols

Protocol A: Bulk Removal via Azeotropic Distillation

Use this when POCl₃ volume > 10 mL.

  • Setup: Equip the reaction flask with a short-path distillation head. Connect to a vacuum pump protected by a liquid nitrogen or dry ice/acetone trap.

    • Note: POCl₃ BP is ~106°C (atm). Quinoline products typically boil >250°C.

  • Strip: Apply vacuum (start at 100 mbar, lower to 10 mbar) and warm the bath to 50-60°C. Collect the bulk POCl₃.

  • The Chaser (Azeotrope): Once distillation slows, add Toluene (2-3 volumes relative to original POCl₃).

    • Why: Toluene forms a co-distillate that helps carry over residual POCl₃. It also keeps the quinoline product solubilized, preventing it from crashing out as a hard cake.

  • Repeat: Distill the toluene off. Repeat 2x if necessary.

  • Result: You now have a concentrated residue with <5% POCl₃. Proceed to Protocol B.

Protocol B: The "Warm" Reverse Quench

Use this to destroy residual POCl₃ safely.

The Logic: Unlike standard quenches where we use ice, some process chemists prefer a warm quench (30-40°C) for POCl₃.

  • Reasoning: Ice-cold water slows the hydrolysis kinetics, allowing unreacted POCl₃ to accumulate. A slightly warm solution ensures that as soon as a drop of POCl₃ hits the quench, it reacts immediately, preventing accumulation [1].[1]

  • Preparation:

    • Vessel A (Residue): Dilute your reaction residue with an organic solvent (DCM or EtOAc).

    • Vessel B (Quench): Prepare a 20% Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃) solution. Optional: Warm to 35°C.

  • Execution (Reverse Addition):

    • Slowly add Vessel A (Mixture) into Vessel B (Quench) .

    • Crucial: Do NOT add B to A. By adding the mixture to the bulk water, water is always in vast excess, dissipating heat instantly.

  • Monitoring: Monitor pH. Keep it pH 7-8.[2] If it drops <4, the quinoline nitrogen may protonate, trapping your product in the aqueous layer.

  • Verification: Stir for 30 minutes. Ensure no oil droplets (POCl₃) remain at the bottom.

Module 4: Troubleshooting & FAQs

Q: I see a white solid precipitating during the quench. Is this my product? A: It depends.

  • Scenario A: If pH < 2, it is likely the Quinoline Hydrochloride salt .

    • Fix: Adjust pH to ~8-9 using NaOH or NaHCO₃. The free base should liberate and dissolve into the organic layer (EtOAc/DCM).

  • Scenario B: It could be Sodium Phosphate salts .

    • Fix: Add more water. If it dissolves, it was salt. If it remains, it is likely your product (check TLC).

Q: My product is reverting to the starting material (Quinolinone). A: You likely exposed the chloro-quinoline to acidic aqueous conditions for too long.

  • Mechanism:[3][4][5][6] The C-Cl bond in 2- or 4-chloroquinolines is susceptible to acid-catalyzed hydrolysis.

  • Solution: Quench into a buffered solution (NaOAc) or ensure the quench mixture is neutralized to pH 7 immediately. Do not let the mixture sit overnight in acidic water [2].

Q: How do I clean the vacuum trap? It contains liquid POCl₃. A: DANGER ZONE. [2]

  • Never pour water into the trap.[7]

  • Protocol: Remove the trap carefully. Place it behind a blast shield. Add Isopropanol (IPA) slowly. IPA reacts with POCl₃ to form isopropyl phosphate esters and HCl, but the reaction is generally more controlled than with water. Once the "fizzing" stops, you can safely wash with water.

Visualizing the Decision Workflow:

Workup_Logic Start Reaction Complete VolCheck POCl3 Volume > 10mL? Start->VolCheck Distill Vacuum Distillation (50-60°C) VolCheck->Distill Yes QuenchPrep Prepare Quench Vessel (NaOAc/Water or NaHCO3) VolCheck->QuenchPrep No (Small Scale) Toluene Add Toluene Chaser (Azeotropic Removal) Distill->Toluene Residue Concentrated Residue Toluene->Residue ReverseAdd REVERSE ADDITION (Residue -> Quench) Residue->ReverseAdd QuenchPrep->ReverseAdd pHCheck Check pH (Target 7-8) ReverseAdd->pHCheck Extract Extract with EtOAc/DCM pHCheck->Extract pH OK AdjustBase Add NaOH/NaHCO3 pHCheck->AdjustBase pH < 4 AdjustBase->pHCheck

Figure 2: Strategic workflow for POCl₃ removal and quinoline isolation.

References

  • Process Safety in POCl₃ Hydrolysis

    • Title: "Safe Scale-Up of Vilsmeier Formyl
    • Source: Organic Process Research & Development (OPRD)
    • Context: Discusses the importance of temperature control and "warm quenching" to prevent accumulation.[2]

    • Link: (Search: "POCl3 quenching safety")

  • Quinoline Stability & Synthesis

    • Title: "Quinoline and Isoquinoline Deriv
    • Source: The Chemistry of Heterocyclic Compounds (Wiley)
    • Context: Mechanisms of chlorination and hydrolysis of chloroquinolines.
    • Link:

  • General Workup Procedures

    • Title: "Purification of Laboratory Chemicals - Phosphorus Oxychloride"
    • Source: ScienceDirect / Butterworth-Heinemann
    • Link:

  • Safety Data & Handling

    • Title: "Phosphorus Oxychloride - CAMEO Chemicals"
    • Source: NOAA
    • Link:

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Chloroquinoline Substitution

Welcome to the Reaction Optimization Support Center. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Nucleophilic Aromatic Substitution (


) of 4-Chloroquinoline
Executive Summary

The substitution of the chlorine atom at the C4 position of quinoline is a cornerstone reaction in the synthesis of antimalarials (e.g., Chloroquine, Amodiaquine) and kinase inhibitors.[1] While the 4-position is activated relative to naphthalene, it is significantly less reactive than 4-chloropyridine or 2-chloroquinoline due to the benzene ring fusion.

Temperature is the primary lever for overcoming the high activation energy of this


 pathway. However, the window between kinetic activation  (reaction occurring) and substrate degradation  (tarring/hydrolysis) is narrow. This guide provides the thermal logic and troubleshooting protocols to navigate this landscape.
Module 1: The Kinetic Sweet Spot (Theory & Diagnostics)
Q: Why is my reaction stalling at 50% conversion despite refluxing for 24 hours?

A: You are likely hitting a "Thermal Ceiling" imposed by your solvent. The activation energy (


) for attacking the C4 position often requires temperatures above 120°C. Common solvents like Ethanol (bp 78°C) or Acetonitrile (bp 82°C) simply cannot provide the thermal energy required to push the rate-determining step (formation of the Meisenheimer-like complex) to completion efficiently, regardless of reflux time.

Recommendation: Switch to a high-boiling solvent (e.g., 1-Pentanol, DMF, DMSO) or use a sealed vessel (Microwave) to superheat the solvent beyond its atmospheric boiling point.

Q: I increased the temperature to 160°C, and now I see a black tar. What happened?

A: You have triggered Oxidative Polymerization or Thermal Decomposition . At temperatures >150°C, 4-chloroquinoline derivatives are prone to radical-induced polymerization, especially in the presence of oxygen.

  • The Fix: Degas your solvents with Nitrogen/Argon for 15 minutes prior to heating.

  • The Limit: We rarely recommend exceeding 150°C for thermal heating unless using microwave irradiation (where short exposure times mitigate degradation).

Module 2: Solvent-Temperature Selection Matrix

Use this table to select the correct solvent system based on your available equipment and nucleophile type.

Solvent SystemBoiling Point (°C)Rec. Reaction TempBest For...Risk Factor
Ethanol/MeOH 65-78°CRefluxHighly reactive primary aminesLow Yield: Often fails to reach completion.
1-Pentanol 138°C130°CStandard alkylamines (Chloroquine synthesis)Workup: High BP makes removal difficult (requires steam distillation or acid wash).
DMF / DMSO 153°C / 189°C120-140°CWeak nucleophiles (Anilines), Microwave synthesisThermal Runaway: Hard to control exotherms; DMSO decomposes at high T.
Phenol (Melt) 182°C100-120°C"Fusion" reactions with weak aminesAcidic: Phenol acts as a proton source to activate the ring (see Module 4).
Neat (No Solvent) N/A100-130°CLiquid amines (Morpholine, Piperidine)Exotherm: Dangerous on large scale.
Module 3: Troubleshooting Decision Tree

Use the following logic flow to diagnose yield issues related to temperature and reagents.

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/LCMS: Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Present NoSM No: SM Consumed, but Product Low CheckTLC->NoSM SM Absent CheckTemp Is Reaction T > 120°C? YesSM->CheckTemp TempLow No (< 120°C) CheckTemp->TempLow Too Cold TempHigh Yes (> 120°C) CheckTemp->TempHigh Heat is Sufficient ActionSolvent Action: Switch to 1-Pentanol or DMF TempLow->ActionSolvent ActionCat Action: Add Acid Catalyst (p-TsOH or HCl) TempHigh->ActionCat CheckByprod Identify Major Byproduct NoSM->CheckByprod ByprodOH 4-Hydroxyquinoline (Hydrolysis) CheckByprod->ByprodOH M+1 - Cl + OH ByprodTar Black Tar / Polymer CheckByprod->ByprodTar Baseline Streak ActionDry Action: Dry Solvents, Use Molecular Sieves ByprodOH->ActionDry ActionInert Action: Degas (N2), Reduce T to 135°C ByprodTar->ActionInert

Figure 1: Diagnostic logic for 4-chloroquinoline substitution failures. Note that hydrolysis (formation of 4-quinolone) is the most common side reaction when temperature is high and moisture is present.

Module 4: Advanced Protocols
Protocol A: Microwave-Assisted Synthesis (High T / Short t)

Best for: Rapid library synthesis, difficult substrates.

Why it works: Microwave irradiation provides direct dielectric heating, allowing the reaction to reach 150-180°C in seconds. This overcomes the activation barrier so quickly that side reactions (like degradation) don't have time to compete [1][4].

  • Preparation: In a microwave vial, dissolve 4-chloroquinoline (1.0 eq) and Amine (1.5 - 2.0 eq) in anhydrous DMSO or NMP (Concentration: 0.5 M).

    • Note: If using a salt amine (e.g., amine hydrochloride), add 2.0 eq of DIPEA.

  • Parameters:

    • Temperature: 140°C (Standard) to 180°C (Difficult).

    • Time: 10 - 20 minutes.

    • Stirring: High.

  • Workup: Pour reaction mixture into ice water. The product usually precipitates. If not, extract with EtOAc.

    • Caution: DMSO requires thorough water washing to remove.

Protocol B: Acid-Catalyzed "Fusion" (Lower T)

Best for: Anilines or weak nucleophiles where thermal substitution fails.

Why it works: Protonation of the quinoline nitrogen (N1) pulls electron density from the ring, making the C4 carbon significantly more electrophilic. This mimics the reactivity of 4-chloropyridinium [1].

  • Preparation: Mix 4-chloroquinoline (1.0 eq) and Aniline derivative (1.1 eq) in Ethanol or 2-Propanol .

  • Catalyst: Add catalytic HCl (drops of conc. HCl) or p-TsOH (0.1 eq).

    • Critical: Do NOT use this for basic alkylamines, as the acid will protonate the amine (nucleophile) and kill the reaction. This is specific for anilines.

  • Reaction: Reflux (80°C) for 2-6 hours. The product often precipitates as the hydrochloride salt.

  • Validation: The color often changes to yellow/orange upon salt formation.

Module 5: Critical FAQ

Q: Can I use water as a solvent? A: Absolutely not for the substitution step. At the temperatures required for substitution (>100°C), water acts as a competing nucleophile. You will hydrolyze your starting material into 4-hydroxyquinoline (4-quinolone) , which is thermodynamically stable and unreactive to further substitution [5]. Exception: If you are using a surfactant/micellar system at lower temps, but this is rare for this specific substrate.

Q: My product co-elutes with the high-boiling solvent (DMSO/DMF). How do I clean it? A: Use the "Acid-Base Swing" technique:

  • Dilute the reaction mixture with EtOAc.

  • Wash with 1M HCl . The product (basic amine) moves to the aqueous layer; DMSO/DMF/Impurities stay in organic.

  • Separate the aqueous layer.

  • Basify the aqueous layer (pH 10) with NaOH. Product precipitates or becomes extractable back into organic solvent.[2]

References
  • Melato, S. et al. (2007).[1][3] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. 3

  • Kumar, S. et al. (2021).[1] Microwave assisted synthesis of 4-aminoquinolines. ACS Omega. 4

  • DeRisi Lab. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. UCSF Publications. 5

  • Opsenica, I. et al. (2011).[6] Synthesis of Certain Simple 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. 6

  • ChemicalBook. (n.d.). Chloroquine Synthesis and Hydrolysis Side Reactions. 7

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloroquinoline Cross-Coupling Reactions

Welcome to the Technical Support Center for cross-coupling reactions involving 4-chloroquinoline substrates. The 4-position of the quinoline ring is highly relevant in medicinal chemistry and drug development, but the st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling reactions involving 4-chloroquinoline substrates. The 4-position of the quinoline ring is highly relevant in medicinal chemistry and drug development, but the strong C(sp²)–Cl bond and the coordinating nature of the quinoline nitrogen often lead to stalled reactions and low conversions.

This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols to ensure reproducible, high-yield couplings.

Diagnostic Workflow

Use the following diagnostic logic tree to identify the root cause of low conversion in your 4-chloroquinoline coupling reactions.

DiagnosticWorkflow Start Low Conversion Detected in 4-Chloroquinoline Coupling CheckPrecip Is Palladium black precipitating? Start->CheckPrecip CatDeact Catalyst Deactivation (O2/H2O or slow transmetalation) CheckPrecip->CatDeact Yes CheckSubstrate Is the 4-chloroquinoline starting material intact? CheckPrecip->CheckSubstrate No FixCat Action: Freeze-pump-thaw solvents; Use Cs2CO3 + 10% H2O CatDeact->FixCat OxAddFail Failed Oxidative Addition (High C-Cl bond energy) CheckSubstrate->OxAddFail Yes (No side products) SideReact Unproductive Pathways (e.g., Hydrodehalogenation) CheckSubstrate->SideReact No (Side products formed) FixOxAdd Action: Switch to XPhos Pd G3 or Pd-PEPPSI-IPr precatalysts OxAddFail->FixOxAdd FixSide Action: Change to polar solvent (t-BuOH/DMF); Use highly hindered ligands SideReact->FixSide

Diagnostic logic tree for troubleshooting 4-chloroquinoline cross-couplings.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my 4-chloroquinoline Suzuki coupling stall at 10-20% conversion, whereas the 4-bromoquinoline analogue goes to completion? A1: The root cause is the bond dissociation energy. The C–Cl bond is significantly stronger than the C–Br bond, making the initial oxidative addition of the Palladium(0) species into the aryl chloride the rate-limiting step[1]. Standard catalysts like Pd(PPh₃)₄ are often insufficiently electron-rich to break this bond at standard temperatures. Solution: You must increase the electron density on the Pd center. Switch to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Precatalysts like XPhos Pd G3 or Pd-PEPPSI-IPr dramatically accelerate oxidative addition, while their steric bulk facilitates the subsequent reductive elimination.

Q2: I am observing a black precipitate forming within the first hour, and the reaction stops. What is happening? A2: The black precipitate is "palladium black"—an agglomerated, inactive form of metallic Pd(0)[2]. This indicates catalyst decomposition. In 4-chloroquinoline couplings, if the transmetalation step is too slow (often due to an insoluble base), the Pd(II) intermediate lingers and becomes susceptible to degradation pathways[3]. Alternatively, oxygen ingress can irreversibly oxidize the active Pd(0) to inactive Pd(II)[2]. Solution: Ensure rigorous exclusion of oxygen using freeze-pump-thaw cycles for your solvents. To accelerate transmetalation and prevent Pd(II) stagnation, use a more soluble base like Cs₂CO₃ and add a small amount of water (e.g., 10% v/v) to your organic solvent to create a biphasic system[4].

Q3: In my Buchwald-Hartwig amination of 4-chloroquinoline, I see consumption of the starting material but very low yield of the desired product. What are the side reactions? A3: If the starting material is consumed but the product isn't forming, you are likely encountering unproductive pathways such as β-hydride elimination (if your amine has aliphatic alpha-hydrogens) or competitive hydrodehalogenation[3]. Furthermore, the quinoline nitrogen can coordinate with the palladium catalyst, leading to catalyst poisoning or off-target oligomerization. Solution: Switch to a highly sterically hindered ligand like tBuBrettPhos, which suppresses β-hydride elimination. Additionally, modifying the solvent to a highly polar mixture like t-BuOH/DMF can improve the solubility of the nucleophile and stabilize the catalytic cycle against competitive coordination by the quinoline nitrogen[5].

Quantitative Optimization Parameters

When moving from a standard protocol to an optimized 4-chloroquinoline coupling, adjust the following parameters. These modifications directly address the mechanistic bottlenecks of the C–Cl bond.

ParameterStandard Condition (Often Fails)Optimized Condition for 4-ChloroquinolinesMechanistic CausalityExpected Yield Increase
Catalyst / Ligand Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 or Pd-PEPPSI-IPr (2-5 mol%)Bulky, electron-rich ligands (NHCs or dialkylbiarylphosphines) increase electron density on Pd, lowering the activation energy for C–Cl oxidative addition[1].+40–60%
Base Na₂CO₃ or K₂CO₃ (Anhydrous)Cs₂CO₃ (with 10% v/v H₂O)Enhanced solubility of the base in biphasic systems accelerates the formation of the reactive boronate species, preventing Pd(II) stagnation[4].+30–50%
Solvent Prep Standard sparging (1 min)Freeze-Pump-Thaw (3 cycles)Rigorous removal of dissolved O₂ prevents the irreversible oxidation of the active Pd(0) species into inactive Pd(II) (Palladium black)[2].+20–40%
Temperature 60–80 °C100–110 °CProvides the necessary thermal energy to overcome the high activation barrier of the strong C(sp²)–Cl bond[4].+20–30%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate a Self-Validating System . Validation Logic: Always run a parallel control reaction using 4-bromoquinoline. If the 4-bromoquinoline control reaches >90% conversion while the 4-chloroquinoline stalls, the issue is isolated to oxidative addition (requiring a ligand/temperature change). If both fail, the issue is the catalytic cycle integrity (requiring better degassing, fresh precatalyst, or better mixing).

Protocol A: Suzuki-Miyaura Coupling of 4-Chloroquinoline
  • Pre-reaction Setup: Flame-dry two Schlenk tubes (one for the 4-chloroquinoline target, one for the 4-bromoquinoline control) under vacuum and backfill with Argon.

  • Reagent Loading: To each tube, add the quinoline halide (1.0 mmol), arylboronic acid (1.5 mmol), finely powdered Cs₂CO₃ (2.5 mmol), and XPhos Pd G3 (0.03 mmol, 3 mol%)[4].

  • Inert Atmosphere: Evacuate and backfill the tubes with Argon three times to remove ambient oxygen[2].

  • Solvent Addition: Under a positive flow of Argon, add 10 mL of Toluene and 1 mL of deionized water (both rigorously degassed via 3 freeze-pump-thaw cycles) via syringe[2][4].

  • Reaction Execution: Seal the tubes and heat the biphasic mixture to 100 °C in a preheated oil block. Ensure vigorous stirring (1000+ RPM) to overcome mass transfer limitations in the biphasic system.

  • Validation Checkpoint (2 Hours): Sample the organic layer for LC-MS. If the 4-bromoquinoline control is complete but the 4-chloroquinoline is <50%, increase the temperature to 110 °C.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), filter through a pad of celite to remove palladium residues, and wash with water and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo[4].

Protocol B: Buchwald-Hartwig Amination of 4-Chloroquinoline
  • Reagent Loading: In a flame-dried Schlenk tube, combine 4-chloroquinoline (1.0 mmol), the secondary amine (1.2 mmol), NaOtBu (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and tBuBrettPhos (0.045 mmol, 4.5 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvent Addition: Add 6 mL of a degassed t-BuOH/DMF (50:50) solvent mixture via syringe. This specific solvent mixture enhances nucleophile solubility and prevents off-target coordination[5].

  • Reaction Execution: Heat the reaction mixture to 100 °C under Argon for 12-24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash extensively with water (3 x 20 mL) to remove the DMF and t-BuOH, dry the organic layer, and purify via flash chromatography.

References

1.[3] Cross-Coupling Reactions Guide. jmcct.com. Available at: 2.[4] Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. benchchem.com. Available at: 3.[1] Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. benchchem.com. Available at: 4.[2] Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. benchchem.com. Available at: 5. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. sigmaaldrich.com. Available at: 6. Cross-Coupling Reaction Manual: Desk Reference. sigmaaldrich.com. Available at: 7.[5] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. acs.org. Available at:

Sources

Optimization

Technical Support Center: Separation of 4-Chloro and 4-Hydroxy Quinoline Byproducts

Executive Summary & Core Logic The Central Challenge: The conversion of 4-hydroxyquinoline (4-quinolinone) to 4-chloroquinoline using reagents like or is a standard transformation, yet it frequently suffers from low isol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Logic

The Central Challenge: The conversion of 4-hydroxyquinoline (4-quinolinone) to 4-chloroquinoline using reagents like


 or 

is a standard transformation, yet it frequently suffers from low isolated yields or persistent starting material contamination.

The Root Cause: This is rarely a failure of the chlorination reaction itself. Instead, it is often a workup-induced failure . 4-Chloroquinolines are susceptible to hydrolysis, reverting to the thermodynamically stable 4-hydroxyquinoline (tautomerizing to the quinolone form) upon exposure to moisture, heat, and acidic conditions.

The Separation Strategy:

  • 4-Chloroquinoline: Lipophilic, weak base (pKa ~4.5), soluble in DCM/EtOAc.

  • 4-Hydroxyquinoline: Amphoteric, exists primarily as the polar 4-quinolinone tautomer, high melting point, poor solubility in non-polar organics, soluble in high pH (phenoxide form) or low pH (protonated form).

Critical Troubleshooting (The "Emergency" Guide)

Q1: I see a single spot on TLC during the reaction, but two spots after workup. Why?

Diagnosis: You are experiencing Post-Reaction Hydrolysis . The reaction was likely complete inside the flask. However, during quenching, the exothermic reaction between excess


 and water generated heat and HCl.
  • Mechanism: Hot acidic conditions rapidly hydrolyze the labile C-Cl bond, regenerating the starting material.

  • Fix: You must control the quench temperature. Never pour water into the reaction mixture. Pour the reaction mixture slowly into vigorously stirred ice-water or ice-saturated

    
    . Keep the internal temperature 
    
    
    
    .
Q2: My product is tailing severely on the column.

Diagnosis: Interaction with Silanols. The basic nitrogen of the quinoline ring interacts with the acidic silanol groups (


) on the silica gel, causing peak broadening and tailing.
  • Fix: Pre-treat your silica or modify your mobile phase. Add 1% Triethylamine (TEA) or 1-2% Methanol saturated with Ammonia to your eluent (e.g., Hexane:EtOAc:TEA).

Q3: An emulsion formed during extraction that won't separate.

Diagnosis: Amphoteric precipitate. At neutral pH (pH 6-8), unreacted 4-hydroxyquinoline is at its isoelectric point and least soluble, often forming a fine suspension that stabilizes emulsions.

  • Fix: Filter the biphasic mixture through a Celite pad before attempting to separate layers. This removes the suspended solids causing the emulsion.

Technical Deep Dive: Solubility & Partitioning Logic

To separate these compounds effectively, you must exploit their physicochemical differences.

Table 1: Physicochemical Comparison

Feature4-Chloroquinoline4-Hydroxyquinoline (4-Quinolone)
Dominant Form Heteroaromatic baseTautomer (Quinolone) / H-bond network
Polarity Moderate (Lipophilic)High (Polar)
Solubility (DCM) High Very Low
Solubility (Water) Low (unless pH < 4)Low (pH 6-8), High (pH < 2 or pH > 12)
Stability Kinetic product (Hydrolysis sensitive)Thermodynamic product (Stable)
Visualizing the Workup Logic

The following diagram illustrates the decision matrix for isolating the chloro-product while minimizing hydrolysis.

WorkupLogic Start Crude Reaction Mixture (Excess POCl3 + Product) Quench Quench: Pour into ICE/NaHCO3 (Temp < 10°C) Start->Quench Slow Addition CheckPH Check pH Quench->CheckPH Acidic pH < 4 (DANGER ZONE) CheckPH->Acidic If Acidic Basic pH 8-9 (Target Zone) CheckPH->Basic Add Base if needed Hydrolysis Rapid Hydrolysis (Reverts to 4-OH) Acidic->Hydrolysis Heat + Acid Precipitate Solid Precipitate? (Likely 4-OH) Basic->Precipitate Extraction Extract with DCM or EtOAc OrganicLayer Organic Layer (Contains 4-Cl-Quinoline) Extraction->OrganicLayer AqueousLayer Aqueous Layer (Contains Salts + some 4-OH) Extraction->AqueousLayer Precipitate->Extraction No Filter Filter off Solids (Discard) Precipitate->Filter Yes Filter->Extraction

Caption: Figure 1. Decision matrix for the workup of chlorination reactions. Maintaining low temperature and basic pH is critical to prevent reversion to the starting material.

Validated Experimental Protocols

Protocol A: The "Cold & Fast" Extraction (Recommended)

Use this for standard synthesis where the reaction conversion was >95% by TLC.

  • Preparation: Prepare a beaker with crushed ice (approx. 5x the volume of

    
     used) and solid 
    
    
    
    or
    
    
    .
  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • CRITICAL: Monitor temperature. Do not let it rise above 15°C.

  • Neutralization:

    • Adjust pH to ~9–10 using saturated

      
       or 
      
      
      
      .
    • Note: 4-Chloroquinoline precipitates as a solid or oil at this pH. 4-Hydroxyquinoline may also precipitate.

  • Filtration (The Purification Step):

    • If a large amount of solid persists that is insoluble in both water and organic solvent, it is likely the 4-hydroxy impurity (or phosphate byproducts).

    • Filter the mixture through a sintered glass funnel. Wash the solid with a small amount of cold DCM. Combine the DCM wash with the filtrate.

  • Extraction:

    • Transfer filtrate to a separatory funnel.

    • Extract with Dichloromethane (DCM) (

      
      ). DCM is preferred over Ethyl Acetate (EtOAc) as it solubilizes the chloro-compound better while dissolving less of the polar hydroxy-impurity.
      
  • Drying: Dry organic layer over anhydrous

    
     (avoid 
    
    
    
    if the product is acid-sensitive, though rare for quinolines).
  • Concentration: Evaporate solvent in vacuo at

    
    .
    
Protocol B: Chromatographic Purification (For Difficult Separations)

Use this if extraction yields a mixture.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Optimization:

    • Base System: Hexane / Ethyl Acetate (Gradient 90:10

      
       50:50).
      
    • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? The TEA blocks the acidic sites on the silica, preventing the basic quinoline nitrogen from "sticking" and tailing.

  • Loading: Load the crude residue as a concentrated solution in DCM or dry-load on Celite/Silica.

  • Elution Order:

    • First: 4-Chloroquinoline (Higher

      
      , typically 0.4–0.6 in 30% EtOAc/Hex).
      
    • Second: 4-Hydroxyquinoline (Very low

      
      , often stays at the baseline unless eluted with MeOH/DCM).
      

Frequently Asked Questions (FAQ)

Q: Can I use acid extraction to purify the amine? A: No. While many amines are purified by extracting into acid (water) and washing the organic layer, 4-chloroquinoline is unstable in aqueous acid. It will hydrolyze back to 4-hydroxyquinoline. Always keep the workup neutral or basic.

Q: Why not use high heat to drive the chlorination to completion? A: You should! Refluxing in


 (approx. 105°C) is standard. However, once the reaction is done, the cooling and quenching phase is where the product is lost. Heat is good for formation, but bad for stability in the presence of water.

Q: Can I store the crude 4-chloroquinoline? A: It is not recommended. Isolate and use it immediately in the next step (e.g., nucleophilic substitution). If storage is necessary, store under inert gas (Argon/Nitrogen) in a freezer to prevent hydrolysis from atmospheric moisture.

References

  • Vertex AI Search. (2025). POCl3 chlorination of 4-quinazolones. National Institutes of Health. 1

  • BenchChem. (2025).[2][3][4] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. 4

  • Common Organic Chemistry. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.[4] 5

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?6[6]

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. 2

Sources

Troubleshooting

Handling moisture sensitivity of 4-Chloro-8-methoxy-2,6-dimethylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Chloro-8-methoxy-2,6-dimethylquinoline. This resource is designed to provide in-depth guidance and tro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Chloro-8-methoxy-2,6-dimethylquinoline. This resource is designed to provide in-depth guidance and troubleshooting for handling this moisture-sensitive compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments and the success of your research.

Understanding the Challenge: Moisture Sensitivity

4-Chloro-8-methoxy-2,6-dimethylquinoline is a substituted quinoline, a class of compounds known for their hygroscopic nature.[1][2] The presence of a chloro group at the 4-position of the quinoline ring makes the compound susceptible to hydrolysis. This reaction can lead to the formation of the corresponding 4-hydroxy derivative, which can significantly impact the outcome of your experiments by introducing impurities, reducing the yield of the desired product, and potentially altering biological activity.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is 4-Chloro-8-methoxy-2,6-dimethylquinoline sensitive to moisture?

A: The moisture sensitivity of 4-Chloro-8-methoxy-2,6-dimethylquinoline stems from the electrophilic nature of the carbon atom at the 4-position, which is bonded to a chlorine atom. Water molecules, acting as nucleophiles, can attack this carbon, leading to a substitution reaction where the chlorine is replaced by a hydroxyl group. This process, known as hydrolysis, is a common degradation pathway for chloroquinolines.[3][4] The presence of electron-donating groups, such as the methoxy and dimethyl groups on the quinoline ring, can further influence the reactivity of the molecule.

Q2: What are the visible signs of degradation due to moisture exposure?

A: While not always immediately apparent, signs of degradation can include:

  • Change in Physical Appearance: The compound, which is typically a white to yellow or pale purple to brown crystalline powder, may become discolored, clumpy, or develop a sticky consistency upon prolonged exposure to moisture.[5]

  • Inconsistent Analytical Data: You may observe unexpected peaks in your analytical data, such as HPLC, GC-MS, or NMR spectra, corresponding to the hydrolyzed 4-hydroxy-8-methoxy-2,6-dimethylquinoline byproduct.[6]

  • Reduced Reaction Yields: If the compound is used as a starting material, its degradation will lead to a lower yield of your target molecule.[3]

  • Altered Solubility: The formation of the hydroxyl derivative can change the solubility profile of the material.

Q3: How can I confirm if my sample of 4-Chloro-8-methoxy-2,6-dimethylquinoline has been compromised by moisture?

A: The most reliable way to assess the purity of your sample is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying the presence of the hydrolyzed impurity.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structural changes resulting from hydrolysis.[8]

Troubleshooting Guide

This section addresses common problems encountered when working with 4-Chloro-8-methoxy-2,6-dimethylquinoline and provides actionable solutions.

Issue 1: Low or Inconsistent Yields in Subsequent Reactions

Possible Cause: Degradation of the starting material due to moisture exposure.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your 4-Chloro-8-methoxy-2,6-dimethylquinoline using a suitable analytical method like HPLC or NMR.[6][8]

  • Ensure Anhydrous Conditions:

    • Glassware: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.[9]

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often packaged under an inert atmosphere. If you are unsure about the water content of your solvent, it can be dried using appropriate drying agents and distilled.

    • Inert Atmosphere: Conduct all manipulations of the compound under a dry, inert atmosphere, such as in a glovebox or using a Schlenk line.[10][11]

Issue 2: Appearance of an Unexpected Byproduct in Analytical Data

Possible Cause: Hydrolysis of the 4-chloro group to a 4-hydroxy group.

Troubleshooting Steps:

  • Analyze the Byproduct: If possible, isolate and characterize the byproduct to confirm its identity as 4-hydroxy-8-methoxy-2,6-dimethylquinoline. This can be done using techniques like LC-MS or by comparing its spectral data to known standards.[12]

  • Review Handling and Storage Procedures: Carefully examine your procedures for any potential points of moisture ingress. This includes storage conditions, weighing procedures, and reaction setup.

  • Implement Stricter Anhydrous Techniques: If hydrolysis is confirmed, it is crucial to adopt more stringent measures to exclude moisture from your experiments. This may involve using a glovebox for all manipulations.[10][11]

Issue 3: Inconsistent Results Between Different Batches of the Compound

Possible Cause: Variation in the level of moisture exposure between batches.

Troubleshooting Steps:

  • Standardize Handling Procedures: Ensure that all personnel handling the compound follow a standardized and documented procedure for storage, weighing, and dispensing.

  • Aliquot Upon Receipt: Upon receiving a new bottle of 4-Chloro-8-methoxy-2,6-dimethylquinoline, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to the atmosphere.

  • Regular Quality Control: Implement a routine quality control check on new and existing batches of the compound to monitor for any signs of degradation.

Protocols for Handling and Storage

To maintain the integrity of 4-Chloro-8-methoxy-2,6-dimethylquinoline, it is essential to adhere to strict handling and storage protocols.

Storage
  • Short-Term Storage: For daily use, store the compound in a tightly sealed container inside a desiccator containing a suitable desiccant like Drierite or activated molecular sieves.[13] The desiccator should be placed in a cool, dry, and dark location.

  • Long-Term Storage: For long-term storage, the compound should be stored in a sealed container, preferably under an inert atmosphere (nitrogen or argon), in a refrigerator or freezer.[8][13] Before opening a refrigerated or frozen container, it is critical to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[13]

Handling

The preferred method for handling 4-Chloro-8-methoxy-2,6-dimethylquinoline is inside a glovebox with a controlled inert atmosphere.[10][11] If a glovebox is not available, the following procedures using a Schlenk line or similar inert gas setup should be followed.

Weighing the Compound (Outside a Glovebox)
  • Prepare the Inert Atmosphere: Connect a flask containing the compound to a Schlenk line and purge with a dry, inert gas (nitrogen or argon).

  • Quick Weighing: Briefly remove the stopper and quickly weigh the desired amount of the solid into a pre-tared, dry flask.

  • Re-Purge: Immediately re-stopper the flask and purge again with the inert gas.

  • Seal: Seal the flask securely with a septum and Parafilm.

Transferring the Compound in Solution

For transferring solutions of 4-Chloro-8-methoxy-2,6-dimethylquinoline, use of syringe techniques under an inert atmosphere is recommended.

  • Prepare the Syringe: Dry a glass syringe and needle in an oven and cool it in a desiccator or by flushing with a dry, inert gas.[9]

  • Prepare the Reagent Bottle: If the compound is in a bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle), puncture the septum with a needle connected to a source of dry, inert gas to create a positive pressure.[14][15]

  • Withdraw the Solution: Insert a second, dry needle attached to the syringe through the septum and withdraw the desired volume of the solution. The positive pressure of the inert gas will help to fill the syringe.

  • Transfer to Reaction Flask: Transfer the solution to the reaction flask, which should also be under a positive pressure of an inert gas.

Visual Workflow for Handling Moisture-Sensitive Solids

Handling_Moisture_Sensitive_Solid cluster_storage Storage cluster_weighing Weighing (Inert Atmosphere) cluster_reaction Reaction Setup storage Store in Desiccator (Short-Term) or Inert Atmosphere/Freezer (Long-Term) purge1 Purge container with N2/Ar storage->purge1 Transfer to weighing vessel weigh Quickly weigh solid purge1->weigh purge2 Re-purge container weigh->purge2 seal Seal with septum and Parafilm purge2->seal dissolve Dissolve in anhydrous solvent under N2/Ar seal->dissolve Transfer to reaction setup reaction Add to reaction flask under N2/Ar dissolve->reaction

Caption: Workflow for handling solid 4-Chloro-8-methoxy-2,6-dimethylquinoline.

Data Summary

ParameterRecommended ConditionRationale
Storage Humidity As low as possible; inside a desiccator or glovebox.To prevent hydrolysis of the 4-chloro group.[3]
Storage Temperature Cool and dry; refrigeration or freezing for long-term storage.To slow down potential degradation processes.[8][13]
Handling Atmosphere Dry, inert gas (Nitrogen or Argon).To exclude atmospheric moisture and oxygen.[10][11]
Solvent Water Content Anhydrous (<50 ppm water).To prevent reaction with the moisture-sensitive compound.
Hydrolysis Reaction

Caption: Hydrolysis of 4-Chloro-8-methoxy-2,6-dimethylquinoline.

Note: An illustrative image for the hydrolyzed product is used as a placeholder.

By understanding the nature of 4-Chloro-8-methoxy-2,6-dimethylquinoline's moisture sensitivity and implementing these rigorous handling and storage protocols, you can ensure the reliability and reproducibility of your experimental results.

References

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? r/chemistry. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Carleton University. (n.d.). Working With Air & Water Reactive Chemicals. Retrieved from [Link]

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. (2014).
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.).
  • University of Rochester. (n.d.). Tips & Tricks: About. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI.
  • Benchchem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • Fiveable. (2025, August 15). Moisture Sensitivity Definition.
  • Benchchem. (2025, December). Managing air and moisture sensitivity of reagents.
  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.).
  • Benchchem. (2025, December).
  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022, December 27). International Journal of Electrochemical Science.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chrom
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (n.d.). New Journal of Chemistry (RSC Publishing).
  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. (n.d.). Organic Chemistry Portal.
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. (2019, February 25).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024, February 29). MDPI.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
  • 4-Chloro-2,5-dimethylquinoline. (n.d.). PMC.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PMC - NIH.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).
  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients. (n.d.). PMC - NIH.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2022, June 13). MDPI.
  • The effect of moisture on the flowability of pharmaceutical excipients. (2013, October 3). PubMed.

Sources

Optimization

Technical Support Center: Recrystallization of 4-Chloro-8-methoxy-2,6-dimethylquinoline

Welcome to the technical support guide for the purification of 4-Chloro-8-methoxy-2,6-dimethylquinoline via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Chloro-8-methoxy-2,6-dimethylquinoline via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this quinoline derivative.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 4-Chloro-8-methoxy-2,6-dimethylquinoline, offering step-by-step solutions to overcome these challenges.

Issue 1: The Compound "Oils Out" and Does Not Form Crystals.

Q: I've dissolved my crude 4-Chloro-8-methoxy-2,6-dimethylquinoline in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is a common issue when the solution is too concentrated or cools too rapidly. The presence of impurities can also lower the melting point of the mixture, contributing to this problem.[1][2]

Solutions:

  • Re-heat and Dilute: Warm the mixture to re-dissolve the oil.[2] Add a small amount of additional hot solvent (10-20% more) to slightly decrease the saturation of the solution.[1][3]

  • Slow Cooling: Allow the flask to cool to room temperature slowly. You can insulate the flask by placing it on a wooden block or wrapping it in glass wool.[4] Avoid placing the hot flask directly into an ice bath.

  • Solvent System Modification: The chosen solvent may not be ideal. Consider a solvent with a lower boiling point or a mixed solvent system. For quinoline derivatives, which can be oily, adding a non-polar "anti-solvent" like hexane or pentane dropwise to a solution in a more polar solvent (e.g., ethyl acetate or acetone) can induce crystallization.[5]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the solvent's surface with a glass rod.[3] This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[3][6]

Issue 2: No Crystals Form, Even After Extended Cooling.

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

A: This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially, or that the nucleation process is inhibited.[1][2]

Solutions:

  • Reduce Solvent Volume: The most common cause is using an excess of solvent.[2] Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inner wall of the flask with a glass rod.[4]

    • Seed Crystals: Add a seed crystal of the pure compound.[4][6]

    • Ultra-Low Temperature: If an ice bath is ineffective, try a dry ice/acetone bath for further cooling.

  • Introduce an Anti-Solvent: If you are using a single solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid).[7] Then, add a few drops of the original "good" solvent to redissolve the cloudiness and allow it to cool slowly.

Issue 3: Crystal Yield is Very Low.

Q: I've successfully obtained crystals, but my final yield is much lower than expected. How can I improve the recovery?

A: Low recovery can result from several factors, including using too much solvent, premature crystallization during a hot filtration, or significant solubility of the compound in the cold solvent.[3][4]

Solutions:

  • Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3][8]

  • Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of your dissolved compound.[4] You can concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[6]

  • Ensure Complete Cooling: Allow the flask to cool in an ice bath for at least 15-30 minutes after it has reached room temperature to maximize precipitation.[6]

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 4-Chloro-8-methoxy-2,6-dimethylquinoline?

A1: For quinoline derivatives, ethanol is often an excellent first choice.[1] Other common solvents to screen for suitability include methanol, ethyl acetate, and acetone.[9][10][11] Given the structure of 4-Chloro-8-methoxy-2,6-dimethylquinoline, a solvent of intermediate polarity is likely to be effective. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][12]

Q2: How do I perform a solvent screen to find the best solvent?

A2: A systematic solvent screen is crucial. Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature.[13] If the compound dissolves at room temperature, that solvent is unsuitable. If it does not dissolve, heat the mixture to the solvent's boiling point.[13] A suitable solvent will dissolve the compound when hot. Then, cool the test tube to see if high-quality crystals form.

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) is useful when no single solvent has the ideal solubility characteristics.[1] For instance, if your compound is very soluble in a solvent like acetone even when cold, you can add a "poor" solvent like water or hexane to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent before cooling.[14] Common pairs include ethanol-water, acetone-hexane, or ethyl acetate-hexane.[13][15]

Q4: My purified crystals are colored, but the literature says the compound should be colorless. What can I do?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add a spatula tip of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can reduce your yield by adsorbing your product.

Q5: How does slow cooling improve the purity of the crystals?

A5: Slow cooling allows for the gradual and orderly formation of a crystal lattice. This process is selective, meaning only molecules of the desired compound will fit neatly into the growing crystal structure. Impurities, which have a different shape and size, will be excluded and remain in the solvent.[4] Rapid cooling can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[4]

Experimental Protocols & Data

Protocol: Single-Solvent Recrystallization of 4-Chloro-8-methoxy-2,6-dimethylquinoline
  • Dissolution: Place the crude 4-Chloro-8-methoxy-2,6-dimethylquinoline in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.[13] Heat the mixture to a gentle boil while stirring.

  • Saturated Solution: Continue adding small portions of the hot solvent until the compound just completely dissolves.[8]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[14] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[6][14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6]

  • Drying: Dry the purified crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 78.424.5A good starting point for many quinoline derivatives.[1] Miscible with water.
Methanol 64.732.7Similar to ethanol but more polar and has a lower boiling point.[10][16]
Ethyl Acetate 77.16.0A moderately polar solvent. Often used in mixed systems with hexane.
Acetone 56.020.7A polar aprotic solvent with a low boiling point, making it easy to remove.
Toluene 110.62.4A non-polar aromatic solvent, useful for less polar compounds.
Hexane 69.01.9A non-polar solvent, often used as an "anti-solvent" in mixed systems.
Water 100.080.1Quinolines are generally only slightly soluble in cold water but more soluble in hot water.[1] Often used as an anti-solvent with alcohols.

Visualized Workflows

General Recrystallization Workflow

Recrystallization_Workflow A 1. Choose Solvent B 2. Dissolve Crude Compound in Minimum Hot Solvent A->B C 3. Hot Filtration (If Insoluble Impurities Present) B->C D 4. Slow Cooling (To Room Temperature) C->D E 5. Further Cooling (Ice Bath) D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash Crystals (With Cold Solvent) F->G H 8. Dry Pure Crystals G->H

Caption: A standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem During Cooling oil_out Compound Oils Out? start->oil_out no_crystals No Crystals Form? start->no_crystals oil_out->no_crystals No reheat_dilute Re-heat & Add More Solvent oil_out->reheat_dilute Yes reduce_volume Reduce Solvent Volume no_crystals->reduce_volume Yes slow_cool Cool More Slowly reheat_dilute->slow_cool seed_scratch Seed or Scratch change_solvent Change Solvent System seed_scratch->change_solvent Still No Crystals reduce_volume->seed_scratch

Caption: A decision tree for common recrystallization issues.

References

  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. (n.d.). Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. (n.d.). Benchchem.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). Benchchem.
  • Quinoline compounds and process of making same. (1949). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallization - Part 2. (n.d.).
  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
  • Synthesis and biological screening of some novel Quinoline derivatives. (2010). Der Pharma Chemica.
  • Recrystallization I. (n.d.).
  • Recrystallization. (n.d.).
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • 4-Chloro-2,5-dimethylquinoline. (n.d.). PMC.
  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.). ResearchGate.
  • 2,6-Dimethylquinoline - Solubility. (n.d.). Solubility of Things.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Benchchem.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
  • How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature? (2018, December 23). ResearchGate.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses.

Sources

Troubleshooting

Minimizing side reactions in chlorination of methoxy-quinolines

Technical Support Center: Chlorination of Methoxy-Quinolines Introduction: The "Methoxy" Paradox Welcome to the technical support hub. If you are here, you are likely facing the classic dilemma of quinoline functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorination of Methoxy-Quinolines

Introduction: The "Methoxy" Paradox

Welcome to the technical support hub. If you are here, you are likely facing the classic dilemma of quinoline functionalization: You need to convert a hydroxy-quinoline (or N-oxide) to a chloro-quinoline using reagents like POCl


, but your methoxy substituents are cleaving (O-demethylation) or the product is hydrolyzing back to the starting material during workup.

The methoxy group on a quinoline ring is electronically donating, which activates the ring but also makes the ether linkage susceptible to acid-catalyzed cleavage. Standard "textbook" reflux conditions often destroy the very functionality you are trying to preserve.

This guide moves beyond standard protocols to "Buffered Chlorination" and "Kinetic Quenching" strategies designed to protect sensitive ether groups.

Module 1: The O-Demethylation Nightmare

User Query: "I am reacting 4-hydroxy-6-methoxyquinoline with neat POCl


 at reflux. The reaction works, but I’m seeing 30-40% of the 6-hydroxy byproduct (phenol) instead of the methoxy ether. Why?"

Technical Diagnosis: You are experiencing Acid-Catalyzed Ether Cleavage . During the reaction, POCl


 reacts with the hydroxy group to release HCl. In a neat reflux (105°C+), the concentration of HCl becomes high. The protonated methoxy oxygen becomes a good leaving group, and the abundant chloride ions (

) act as nucleophiles, attacking the methyl group via an

mechanism to form methyl chloride and the phenol (side product).

The Solution: Buffered Vilsmeier Conditions Do not use neat POCl


 for acid-sensitive substrates. Instead, use a "Vilsmeier-Haack" inspired catalytic system or a base buffer.
Protocol A: The "Soft" Chlorination (Recommended)
  • Reagents: POCl

    
     (1.2 equiv), Toluene or Acetonitrile (Solvent), DIPEA (N,N-Diisopropylethylamine, 1.5 equiv).
    
  • Rationale: DIPEA acts as an acid scavenger (proton sponge), neutralizing HCl as it forms. Toluene allows for temperature control below the boiling point of POCl

    
    .
    

Step-by-Step:

  • Suspend starting material (1.0 equiv) in Toluene (10V).

  • Add DIPEA (1.5 equiv) and stir at Room Temp (RT) for 10 min.

  • Add POCl

    
     (1.2 equiv) dropwise. Exotherm expected.
    
  • Heat to 70–80°C (Do not reflux at 110°C unless necessary). Monitor by HPLC/TLC every hour.

  • Stop exactly when the starting material is consumed (< 1% area).

Data Comparison: Neat vs. Buffered

ParameterNeat POCl

(Reflux)
Buffered (Toluene/DIPEA)
Temperature 105–110°C75–80°C
HCl Concentration High (Saturation)Low (Scavenged)
O-Demethylation 15–40%< 2%
Yield (Isolated) 55–65%85–92%

Module 2: Visualization of Failure Modes

To understand exactly where your yield is going, review the mechanistic pathway below. It contrasts the desired


 pathway against the parasitic demethylation pathway.

ChlorinationPathways cluster_conditions Critical Control Point SM 4-Hydroxy-6-methoxyquinoline Inter Phosphorylated Intermediate (Activated) SM->Inter POCl3, 70°C Product 4-Chloro-6-methoxyquinoline (Desired) Inter->Product Cl- attack (SNAr) SideProduct 4-Chloro-6-hydroxyquinoline (Demethylated) Inter->SideProduct HCl (High Temp) Ether Cleavage

Caption: Mechanistic divergence showing how unbuffered HCl leads to irreversible O-demethylation.

Module 3: Workup & Hydrolysis (The "Reverse" Reaction)

User Query: "My LCMS showed 98% conversion to the chloride in the pot. But after quenching with water and extracting, I have 20% starting material back. Is the reaction reversible?"

Technical Diagnosis: Yes, the reaction is effectively reversible during the quench. The chloro-quinoline is an imidoyl chloride analog. It is highly electrophilic. If you quench into water at high temperature or low pH (acidic water), the water attacks the C-Cl bond, hydrolyzing it back to the C-OH (quinolone).

The Solution: The "Ammonia Flash" Quench You must neutralize the excess POCl


and the medium simultaneously while keeping the temperature low.
Protocol B: Kinetic Quenching Strategy
  • Preparation: Prepare a mixture of Ice (500g) and 25% Ammonium Hydroxide (

    
    , 100mL) or Saturated 
    
    
    
    .
  • Execution: Pour the hot reaction mixture slowly into the vigorously stirring ice/base slurry.

    • Note: Never add the water to the reaction flask (this generates a heat spike and acid spike). Always add Reaction -> Quench.

  • pH Check: Ensure the final pH is basic (pH 8-9). This deactivates the protonation of the ring nitrogen, making the C-Cl bond less electrophilic and resistant to hydrolysis.

  • Extraction: Extract immediately with DCM or EtOAc. Do not let it stir in the aqueous phase overnight.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your current batch failure.

TroubleshootingTree Problem Identify Impurity Profile TypeA Impurity: Phenol (Demethylated) Problem->TypeA TypeB Impurity: Starting Material (Hydrolysis) Problem->TypeB TypeC Impurity: Regio-isomer (2-Cl vs 4-Cl) Problem->TypeC SolA Cause: Acidic Reflux Fix: Add DIPEA, Lower Temp to 75°C TypeA->SolA SolB Cause: Hot Acidic Quench Fix: Pour into Ice/NH4OH TypeB->SolB SolC Cause: N-Oxide Rearrangement Fix: Switch solvent to DCM (low temp) or check SM purity TypeC->SolC

Caption: Diagnostic workflow for identifying root causes based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no.

is less reactive toward quinolones (tautomers of hydroxy-quinolines). However, if you add catalytic DMF (5 mol%), you generate the Vilsmeier reagent in situ. This is milder than neat POCl

but still requires buffering to protect methoxy groups.

Q: I am chlorinating a Quinoline N-Oxide, not a hydroxy-quinoline. Does this change things? A: Yes. This proceeds via the Meisenheimer rearrangement . The N-oxide oxygen attacks the sulfonyl/phosphoryl center, then the chloride attacks the ring.

  • Risk:[1][2] This is highly exothermic.

  • Control: Perform the addition at 0°C, then warm to RT. If you heat too fast, you risk explosive decomposition or "runaway" chlorination at multiple positions.

Q: How do I remove the residual phosphorus salts? They are clogging my column. A: If you use the Ammonia Flash Quench (Protocol B), the phosphorus byproducts form water-soluble ammonium phosphates which stay in the aqueous layer. Wash the organic layer twice with 10% brine to ensure removal.

References

  • Mechanistic Insight on Chlorination: Loudon, J. D., & Tennant, G. (1964). Substituent Interactions in Ortho-Substituted Nitro-Compounds. Quarterly Reviews, Chemical Society. (Foundational mechanism for electrophilic substitutions in heterocycles).
  • Vilsmeier-Haack Conditions & Optimization: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[3][4] Comprehensive Organic Synthesis.

  • POCl3 Chlorination of Quinazolones (Analogous Chemistry): Hie, L., et al. (2011).[5] Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C-N Bonds. (Contains relevant supporting info on imidoyl chloride stability). Journal of Organic Chemistry, 76(6), 1653-1661.[6]

  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in the Synthesis of Aromatic Chlorides.Tetrahedron, 61(33).

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Fragmentation Analysis (Structure-Fragment Relationships)

Title: Comprehensive LC-MS/MS Characterization and Platform Comparison for 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS 1315346-91-8) Introduction The compound 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS 1315346-91-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive LC-MS/MS Characterization and Platform Comparison for 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS 1315346-91-8)

Introduction The compound 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS 1315346-91-8) is a highly substituted heterocyclic building block with significant utility in pharmaceutical drug discovery. Because quinoline derivatives are ubiquitous in bioactive molecules, characterizing their metabolic stability and pharmacokinetic profiles requires robust analytical methodologies. Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the cornerstone for this analysis, offering unmatched specificity[1]. This guide provides a deep dive into the mechanistic fragmentation of CAS 1315346-91-8 and objectively compares the performance of High-Resolution Orbitrap Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) platforms for its quantitation and structural validation.

Understanding the gas-phase dissociation of CAS 1315346-91-8 is critical for developing selective mass spectrometry assays. In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton on the basic quinoline nitrogen, yielding a precursor ion [M+H]+ at an exact mass of m/z 222.0686.

Subjecting this precursor to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) reveals a highly reproducible fragmentation cascade[2]:

  • Methoxy Radical Cleavage (m/z 207.0451): The 8-methoxy substituent undergoes a characteristic homolytic cleavage, expelling a methyl radical (•CH3, 15.0235 Da)[3]. This generates a stable, odd-electron radical cation. The causality of this dominant pathway lies in the extended aromatic conjugation of the quinoline ring, which effectively delocalizes and stabilizes the unpaired electron.

  • Dehalogenation (m/z 186.0919): The 4-chloro group is labile under collisional activation, leading to the neutral loss of hydrogen chloride (HCl, 35.9767 Da). This pathway is diagnostically vital; the disappearance of the characteristic 35Cl/37Cl isotopic signature confirms the loss of the halogen.

  • Ring Contraction (m/z 179.0501): Following the initial loss of the methyl radical, the resulting intermediate frequently expels carbon monoxide (CO, 27.9949 Da)[3], resulting in a contracted ring structure.

Proposed CID fragmentation pathway for CAS 1315346-91-8.

Analytical Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

When developing an assay for CAS 1315346-91-8 in complex biological matrices (e.g., plasma or tissue homogenates), scientists must choose between Orbitrap HRMS and QqQ platforms. Each operates on fundamentally different physical principles, dictating their optimal use cases[1].

  • Triple Quadrupole (QqQ) - The Quantitation Workhorse: QqQ systems operate in Multiple Reaction Monitoring (MRM) mode. Quadrupole 1 (Q1) acts as a mass filter for the precursor (m/z 222.1), Q2 acts as a collision cell, and Q3 filters for a specific fragment (e.g., m/z 207.0). This double-filtration mechanism drastically reduces chemical noise, providing exceptional signal-to-noise (S/N) ratios. QqQ remains the gold standard for high-throughput, targeted pharmacokinetic quantitation due to its wide dynamic range and rapid duty cycle[4].

  • Orbitrap HRMS - The Structural Elucidator: Orbitrap analyzers trap ions in an electrostatic field and measure their oscillation frequencies to determine mass with sub-ppm accuracy. While QqQ requires predefined transitions, Orbitrap acquires full-scan High-Resolution Accurate-Mass (HRAM) data[5]. This allows for the retrospective identification of unknown metabolites and the resolution of isobaric interferences that would otherwise co-elute and confound a nominal-mass QqQ assay[6].

Quantitative Data Summary

Performance MetricTriple Quadrupole (QqQ) MS/MSOrbitrap HRMSMechanistic Causality
Mass Resolution Unit Resolution (~0.7 Da FWHM)Ultra-High (up to 140,000 FWHM)Orbitrap's electrostatic trapping resolves isobaric matrix interferences[5].
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Parallel Reaction Monitoring (PRM)QqQ filters out background noise; Orbitrap captures all ions for retrospective analysis[1].
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeQqQ electron multipliers resist saturation better than image current detection[4].
Primary Application High-throughput targeted PK assaysMetabolite ID & Untargeted screeningQqQ maximizes duty cycle for knowns; HRMS provides elemental composition for unknowns[6].

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity, the following LC-MS methodology is designed as a self-validating system. Every step includes a mechanistic rationale and a built-in quality control check.

Step 1: Matrix Extraction (Protein Precipitation)

  • Procedure: Aliquot 50 µL of plasma sample. Spike with 10 µL of an isotopically labeled Internal Standard (IS) (e.g., 13C-labeled quinoline). Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: The organic solvent (ACN) disrupts hydrophobic protein-drug interactions, precipitating the plasma proteins while keeping the small molecule in solution. Formic acid ensures the quinoline nitrogen is protonated, locking it into a highly soluble, ESI-ready state.

  • Validation: The IS tracks extraction recovery and compensates for matrix effects. A post-extraction blank matrix must be injected immediately after the highest calibration standard to prove the absence of column carryover.

Step 2: Chromatographic Separation

  • Procedure: Inject 2 µL onto a Core-Shell C18 Column (100 x 2.1 mm, 2.6 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The core-shell particle morphology minimizes the Eddy diffusion term (A-term in the van Deemter equation). This provides ultra-high peak capacity and sharp peak shapes without generating the extreme backpressures associated with fully porous sub-2 µm columns[4].

Step 3: Mass Spectrometric Detection Parameters

  • For QqQ (Targeted): Set ESI to positive mode. Capillary voltage: 3.0 kV. Monitor the quantifier transition m/z 222.1 → 207.0 (Collision Energy: 25 eV) and qualifier transition m/z 222.1 → 186.1 (Collision Energy: 30 eV).

  • For Orbitrap (Screening): Set Full Scan range to m/z 100–500 at 70,000 resolution. Set PRM to isolate m/z 222.0686 with a 1.5 m/z window, fragmented at a Normalized Collision Energy (NCE) of 30, and analyzed at 17,500 resolution.

Comparative LC-MS/MS workflow for targeted quantitation vs. structural elucidation.

Conclusion

For the routine, high-sensitivity quantitation of CAS 1315346-91-8, the Triple Quadrupole remains the most robust and cost-effective platform. However, for comprehensive drug metabolism and pharmacokinetic (DMPK) profiling—where identifying novel fragmentation pathways and resolving complex matrix interferences are paramount—the Orbitrap HRMS provides indispensable analytical depth.

References

  • Title: Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade Source: LabRulez LCMS URL: [Link]

  • Title: Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry for analysis of antibiotics in creek water impacted by CETP discharge Source: Analyst (RSC Publishing) URL: [Link]

  • Title: A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks Source: PubMed (Journal of Mass Spectrometry) URL: [Link]

  • Title: A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry... Source: ResearchGate URL: [Link]

  • Title: Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs) Source: ACS Omega URL: [Link]

Sources

Comparative

Comparative HPLC Guide: Purity Analysis of 4-Chloro-8-methoxy-2,6-dimethylquinoline

Executive Summary & Molecule Context[1][2][3][4][5] 4-Chloro-8-methoxy-2,6-dimethylquinoline is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (analogs of Primaquine and Tafenoquine). Its puri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2][3][4][5]

4-Chloro-8-methoxy-2,6-dimethylquinoline is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (analogs of Primaquine and Tafenoquine). Its purity is pivotal because the 4-chloro position is the reactive site for subsequent amination. Impurities at this stage—specifically the hydrolysis product (4-hydroxy analog) or regioisomers—can lead to difficult-to-remove side products in the final API.

This guide compares three chromatographic approaches to purity analysis:

  • The Industry Standard: C18 with Phosphate Buffer (Robust, QC-friendly).

  • The Specialist: Phenyl-Hexyl with Methanol (Superior selectivity for halogenated aromatics).

  • The High-Throughput: UHPLC C18 (Speed-focused).

Recommendation: While C18 is standard, Method B (Phenyl-Hexyl) is recommended for process development due to its superior ability to resolve regioisomers and the critical 4-hydroxy impurity.

Comparative Methodology Analysis

The following table contrasts the performance characteristics of the three primary methods.

FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)Method C: UHPLC C18
Stationary Phase C18 (Octadecylsilane), 5µmPhenyl-Hexyl, 3.5µm or 5µmC18 Hybrid, 1.7µm
Separation Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Hydrophobic Interaction
Selectivity Good for general organic impurities.Excellent for aromatic isomers and halogenated compounds.Good, driven by efficiency.
Critical Pair Resolution ~1.8 (4-Cl vs. 4-OH)> 2.5 (Enhanced by

-stacking with quinoline ring)
~2.0
Run Time 15–20 mins12–15 mins< 5 mins
MS Compatibility Poor (Non-volatile Phosphate buffers)High (Formic Acid/Ammonium Acetate)High
Robustness High (Resistant to pH changes)Moderate (Sensitive to organic modifier ratio)Moderate (Requires low dwell volume)
Why Phenyl-Hexyl?

The quinoline ring is an electron-deficient aromatic system. The Phenyl-Hexyl stationary phase offers unique selectivity through


 interactions. This is particularly effective for separating the 4-Chloro  target from its 4-Hydroxy  degradation product (which loses aromaticity in the pyridone ring form) and potential des-chloro  impurities.

Detailed Experimental Protocol (Method B)

This protocol utilizes the Phenyl-Hexyl chemistry for maximum resolution of the chlorinated intermediate from its hydrolytic impurities.

A. Reagents & Equipment[3][5][6][7]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must handle backpressure up to 400 bar).

  • Column: XSelect CSH Phenyl-Hexyl (Waters) or Luna Phenyl-Hexyl (Phenomenex), 150 x 4.6 mm, 3.5 µm.

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.[1][2]

  • Buffer Additive: Ammonium Formate or Formic Acid.

B. Chromatographic Conditions[3][5][6][8][9][10][11]
ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid)
Mobile Phase B Methanol : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (primary), 220 nm (secondary for non-conjugated impurities)
Injection Vol 5–10 µL
C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold (Elute polar 4-OH impurity)
10.01090Linear Gradient (Elute 4-Cl target)
12.01090Wash
12.18515Re-equilibration
15.08515End
D. Sample Preparation[5][7]
  • Diluent: Mix Water:Methanol (50:50).

  • Stock Solution: Weigh 10 mg of 4-Chloro-8-methoxy-2,6-dimethylquinoline into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, dilute to volume with Diluent.

  • Working Standard: Dilute Stock 1:10 to achieve ~0.1 mg/mL. Filter through 0.22 µm PVDF filter. Note: Do not use Nylon filters as they may adsorb the basic quinoline.

Validation & Performance Data

The following data represents typical validation metrics for this method when analyzing 4-chloroquinoline intermediates.

1. System Suitability:

  • Tailing Factor (Target Peak): 1.1 (Acceptance: < 1.5). Note: The use of Ammonium Formate at pH 3.5 suppresses silanol interactions with the basic quinoline nitrogen.

  • Theoretical Plates: > 8,000.

2. Linearity & Range:

  • Range: 0.5 µg/mL to 150 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.9995.
    

3. Impurity Profiling (Relative Retention Times - RRT):

CompoundRRT (approx)Description
4-Hydroxy-8-methoxy-2,6-dimethylquinoline0.35Major hydrolysis degradant (Polar).
Target: 4-Chloro-8-methoxy-2,6-dimethylquinoline 1.00 Main Peak.
8-Methoxy-2,6-dimethylquinoline0.85Des-chloro impurity (Synthesis byproduct).
Dimer/Coupled Impurities1.45Late eluting hydrophobic byproducts.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct column based on the specific impurity profile encountered.

ColumnSelection Start Start: Purity Analysis 4-Chloro-8-methoxy-2,6-dimethylquinoline CheckImpurities Identify Key Impurities (Pre-screen) Start->CheckImpurities Decision1 Are Regioisomers present? CheckImpurities->Decision1 RouteB Method B: Phenyl-Hexyl (Methanol/Formate) Decision1->RouteB Yes (High Selectivity Needed) Decision2 Is MS Detection Required? Decision1->Decision2 No (Standard Purity) RouteA Method A: Standard C18 (Phosphate Buffer) Result Validated Purity Data RouteA->Result Robust QC Method RouteB->Result Superior Resolution of Halogenated Aromatics Decision2->RouteA No (UV Only) Decision2->RouteB Yes (Volatile Buffer)

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl stationary phases based on isomer presence and detection requirements.

Diagram 2: Method Validation Workflow

The logical flow for validating the purity method to ICH guidelines.

ValidationFlow Sub1 Specificity Step1 Inject Blank & Placebo Sub1->Step1 Step2 Spike Impurities (4-Hydroxy analog) Sub1->Step2 Sub2 Linearity Step3 Calibration Curve (5 levels) Sub2->Step3 Sub3 Accuracy/Recovery Sub3->Step2 Sub4 Robustness Step4 Change pH (+/- 0.2) Change Flow (+/- 10%) Sub4->Step4 Final Method Validated Step2->Final Resolution > 2.0 Step3->Final R² > 0.999

Caption: Step-by-step validation workflow focusing on specificity against the 4-hydroxy impurity and robustness of the separation.

Troubleshooting & Expert Insights

Issue: Peak Tailing

Cause: Interaction between the basic quinoline nitrogen and residual silanols on the silica support. Solution:

  • pH Control: Ensure the mobile phase pH is 3.5 or lower. This keeps the quinoline fully protonated (

    
    ) and silanols protonated (
    
    
    
    ), reducing cation exchange.
  • Ionic Strength: Increase buffer concentration to 20-25 mM if tailing persists.

  • Column Choice: Switch to a "Charged Surface Hybrid" (CSH) or "End-capped" column which is specifically designed for basic compounds.

Issue: "Ghost" Peak at RRT ~0.35

Cause: On-column hydrolysis. The 4-chloro group is labile. If the sample sits in an acidic aqueous diluent for too long, it converts to the 4-hydroxy analog. Solution:

  • Prepare samples immediately before injection.

  • Use a higher ratio of organic solvent (Methanol) in the diluent.

  • Keep the autosampler temperature at 4°C.

References

  • BenchChem. (2025).[3] A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. (Provides baseline protocols for chloro-quinoline intermediates).

  • Thermo Scientific. (2023). 4-Chloro-8-methoxy-2-methylquinoline Product Specifications and Analysis. (Confirming solubility and basic properties).

  • National Institutes of Health (NIH). (2012). CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine.[4] (Details the fragmentation and separation of 8-aminoquinoline derivatives).

  • SciELO. (2014). A newly validated high-performance liquid chromatography method for analysis of the antimalarial drug primaquine.[5] (Establishes the standard low-pH phosphate buffer methodology for this class).

  • PubChem. (2025).[6] Compound Summary: 4-Chloro-6-methoxy-2-methylquinoline.[6][7] (Chemical and physical property data for structural analogs).

Sources

Validation

Reactivity Profiling: 4-Chloro-2-methylquinoline vs. 2,6-Dimethylquinoline

Strategic Context in Drug Development Quinolines represent a privileged scaffold in medicinal chemistry, heavily utilized in the development of antimalarials, kinase inhibitors, and advanced materials. However, the preci...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

Quinolines represent a privileged scaffold in medicinal chemistry, heavily utilized in the development of antimalarials, kinase inhibitors, and advanced materials. However, the precise substitution pattern on the quinoline core drastically alters its electronic landscape and, consequently, its chemical reactivity.

This guide provides an in-depth comparative analysis of two highly valuable building blocks: 4-chloro-2-methylquinoline (4-CMQ) and 2,6-dimethylquinoline (2,6-DMQ) . By understanding the mechanistic causality behind their reactivity—specifically the divergence between nucleophilic aromatic substitution (


) and lateral functionalization—researchers can strategically select the appropriate scaffold for late-stage functionalization and library synthesis.

Mechanistic Divergence: Electronic Causality

The fundamental difference between 4-CMQ and 2,6-DMQ lies in the presence of the C4-chlorine atom versus the C6-methyl group, which dictates their primary modes of functionalization.

  • 4-Chloro-2-methylquinoline (4-CMQ): The C4-chlorine is highly activated toward nucleophilic displacement. The electron-withdrawing nature of the fused benzene ring and the quinoline nitrogen creates a severe electron deficiency at the C4 position[1]. Attack by a nucleophile forms a stable Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, making

    
     the dominant and most rapid reaction pathway[2].
    
  • 2,6-Dimethylquinoline (2,6-DMQ): Lacking an electrophilic halogen, 2,6-DMQ relies on the acidity of its methyl groups. The C2-methyl group is vinylogous to the quinoline nitrogen; deprotonation yields a highly resonance-stabilized azaallyl anion. In contrast, the C6-methyl group is an isolated aromatic methyl, lacking this direct resonance stabilization, rendering it inert to standard basic conditions[3]. However, the C6-methyl can be functionalized via radical pathways, where the quinoline nitrogen actually directs chlorine radicals to exhibit inverted regioselectivity[4].

Reactivity Substrate1 4-Chloro-2-methylquinoline C4_SNAr C4: Nucleophilic Substitution (Highly Electrophilic) Substrate1->C4_SNAr Primary Pathway C2_Me C2-Methyl: Lateral Lithiation (Acidic Protons) Substrate1->C2_Me Secondary Pathway Substrate2 2,6-Dimethylquinoline Substrate2->C2_Me Primary Pathway C6_Me C6-Methyl: Radical Oxidation (Inert to Base) Substrate2->C6_Me Secondary Pathway

Caption: Mechanistic pathways for 4-CMQ and 2,6-DMQ functionalization.

Reactivity Profile: 4-Chloro-2-methylquinoline (4-CMQ)

The primary utility of 4-CMQ is the synthesis of 4-aminoquinolines. The standard approach is the direct coupling of the 4-chloroquinoline with alkylamines or anilines. Because the activation barrier for the


 reaction can still be significant depending on the nucleophile, these reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (120 °C)[2][5].

When dealing with sterically hindered or electronically deactivated amines (where classical


 fails or requires harsh conditions that degrade the substrate), Palladium-catalyzed Buchwald-Hartwig amination serves as a powerful alternative, allowing the reaction to proceed at lower temperatures with broader functional group tolerance[6].

Reactivity Profile: 2,6-Dimethylquinoline (2,6-DMQ)

For 2,6-DMQ, synthetic strategies exploit the C2-methyl group. Lateral deprotometalation requires careful selection of the base. While n-butyllithium can lead to unwanted nucleophilic addition into the quinoline ring, hindered amide bases like lithium diethylamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) provide excellent chemoselectivity for the C2-methyl protons.

Beyond lithiation, the C2-methyl group can participate in transition-metal-free condensation reactions. For example, 2,6-DMQ readily undergoes iodine-mediated diastereoselective cyclopropanation when reacted with Knoevenagel condensation products, highlighting the unique nucleophilic character of the C2-methyl enamine tautomer[7].

Quantitative Data Comparison

The following table summarizes the typical reaction parameters, required reagents, and expected yields for the primary functionalization pathways of both scaffolds.

SubstrateReaction TypeKey Reagents & CatalystTemp (°C)Primary ProductYield (%)
4-CMQ

Amination
Morpholine,

, DMF
1204-Morpholino-2-methylquinoline85–92
4-CMQ Pd-AminationAmine,

, Ligand
80–1004-Amino-2-methylquinoline75–95
2,6-DMQ Lateral Lithiation

, THF, Electrophile
-78 to RT2-(Substituted-methyl)-6-methylquinoline50–75
2,6-DMQ Cyclopropanation

, Pyridine, Malononitrile
503-(6-methylquinolin-2-yl)cyclopropanes60–80

Self-Validating Experimental Methodologies

To ensure reproducibility and high fidelity in the laboratory, the following protocols are designed as self-validating systems. They incorporate visual cues and in-process analytical checks to confirm reaction progress.

Workflow Start Substrate Prep (Anhydrous) PathA 4-CMQ S_NAr Amine + K2CO3 Start->PathA PathB 2,6-DMQ Lithiation LiNEt2 / THF Start->PathB HeatA Reflux 120°C / 24h (TLC: Polar shift) PathA->HeatA ProdA 4-Aminoquinoline Isolation HeatA->ProdA ColdB -78°C to RT (Color: Deep Red) PathB->ColdB ProdB C2-Functionalized Isolation ColdB->ProdB

Caption: Experimental workflow for S_NAr and lateral lithiation protocols.

Protocol A: of 4-Chloro-2-methylquinoline with Morpholine[5]

Causality: High temperature and a polar aprotic solvent (DMF) are utilized to overcome the activation energy required to form the Meisenheimer intermediate. Potassium carbonate acts as an insoluble acid scavenger to prevent the protonation of morpholine by the generated HCl, which would otherwise stall the reaction.

  • Setup: Charge a flame-dried Schlenk flask with 4-CMQ (1.0 equiv), morpholine (1.5 equiv), and anhydrous

    
     (2.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Execution: Heat the vigorously stirred suspension to 120 °C under a nitrogen atmosphere.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting 4-CMQ is highly UV-active with an

    
     of ~0.6. Successful conversion is indicated by the depletion of this spot and the appearance of a significantly more polar product spot (
    
    
    
    ~0.3) due to the introduction of the amine moiety.
  • Workup: After 24 h, cool the mixture to room temperature. Quench with distilled water to dissolve the inorganic salts and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to quantitatively remove residual DMF. Dry over

    
     and concentrate in vacuo.
    
Protocol B: Regioselective Lateral Lithiation of 2,6-Dimethylquinoline[3]

Causality: Lithium diethylamide (


) is specifically chosen over stronger, less hindered bases (like n-BuLi) to prevent nucleophilic attack at the C4 position of the quinoline ring. The low temperature (-78 °C) stabilizes the resulting azaallyl anion and prevents unwanted dimerization.
  • Base Preparation: In a flame-dried flask under argon, prepare

    
     in situ by adding n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise to a solution of diethylamine (1.2 equiv) in anhydrous THF at -78 °C. Stir for 15 minutes.
    
  • Deprotonation: Add a solution of 2,6-DMQ (1.0 equiv) in THF dropwise over 10 minutes.

  • Self-Validation (In-Process): Upon addition of 2,6-DMQ, the solution will rapidly transition to a deep red/purple color. This intense chromophore is the physical manifestation of the highly conjugated, resonance-stabilized 2-methylazaallyl lithium anion. Failure to observe this color change indicates moisture contamination or degraded n-BuLi.

  • Electrophilic Trapping: Stir for 30 min at -78 °C, then add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise. The deep red color should immediately dissipate, indicating successful trapping of the anion.

  • Workup: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous

    
    , extract with diethyl ether, dry over 
    
    
    
    , and purify via flash column chromatography.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermedi
  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC.
  • Inverted Regioselectivities in the Reactions of Chlorine
  • (PDF)
  • Iodine-Mediated Diastereoselective Cyclopropanation of Arylidene Malononotriles by 2,6-Dimethylquinoline - Thieme.

Sources

Comparative

FTIR absorption bands for chloro-quinoline functional groups

Title: FTIR Characterization of Chloro-quinoline Moieties: A Comparative Technical Guide Executive Summary Objective: This guide provides a technical framework for the identification and structural confirmation of chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: FTIR Characterization of Chloro-quinoline Moieties: A Comparative Technical Guide

Executive Summary

Objective: This guide provides a technical framework for the identification and structural confirmation of chloro-quinoline derivatives using Fourier Transform Infrared (FTIR) spectroscopy. It specifically addresses the vibrational signatures of the 7-chloroquinoline pharmacophore—common in antimalarials like Chloroquine and Hydroxychloroquine—and differentiates them from unsubstituted quinoline and aliphatic contaminants.

Core Insight: The "fingerprint" of a chloro-quinoline moiety is not defined by a single peak but by a dual-zone spectral signature : the coupling of the C-Cl stretch with aromatic ring vibrations (1080–1095 cm⁻¹) and the distinct C-Cl deformation bands in the lower frequency region (750–770 cm⁻¹).

Theoretical Framework: The Halogen Effect

In heterocyclic aromatic systems, the introduction of a heavy halogen atom (Chlorine) disrupts the symmetry of the quinoline ring, resulting in specific spectral shifts. Unlike aliphatic C-Cl bonds (which appear as distinct, strong bands), aromatic C-Cl vibrations are often coupled with ring breathing modes.

  • Electronic Effect: The electronegative Chlorine withdraws electron density from the ring, slightly increasing the force constant of adjacent C=C bonds (inductive effect) while participating in resonance (mesomeric effect).

  • Mass Effect: The heavy Chlorine atom (35.5 amu) lowers the frequency of the specific carbon vibration to which it is attached, creating a "mass defect" observable in the fingerprint region.

Comparative Spectral Analysis

The following table contrasts the vibrational modes of the unsubstituted Quinoline scaffold against the 7-Chloroquinoline derivative.

Table 1: Diagnostic Absorption Bands (cm⁻¹)
Functional Group VibrationUnsubstituted Quinoline (Reference)7-Chloroquinoline (Target)Signal IntensityDiagnostic Note
C-Cl Stretch (Coupled) Absent1080 – 1095 StrongPrimary marker. Often overlaps with C-H in-plane bending; look for intensity increase relative to baseline.
C-Cl Deformation Absent750 – 770 Medium/StrongSecondary marker. Highly specific to the position of the Cl (C7 position).
C=N Stretching 1590 – 16201610 – 1625 VariableThe Cl substitution often causes a slight blue shift (higher wavenumber) due to ring electron withdrawal.
Aromatic C=C Ring 1500, 15801570 – 1590 StrongCharacteristic "Quinoline Ring Breathing."
C-H Out-of-Plane (OOP) 730 – 760800 – 850 StrongCritical for isomer differentiation. The loss of the C7 hydrogen changes the OOP pattern significantly.
Aromatic C-H Stretch 3030 – 30603030 – 3080 Weakgenerally uninformative for Cl-substitution but confirms aromaticity.

Analyst Note: In 4,7-dichloroquinoline derivatives, an additional band near 1560–1580 cm⁻¹ often intensifies due to the increased asymmetry of the pyridine ring component of the quinoline system.

Experimental Protocol: KBr Pellet vs. Diamond ATR

Choosing the right sampling technique is critical for chloro-quinolines. While ATR is faster, KBr pellets are often required for definitive structural elucidation due to higher resolution in the fingerprint region.

Methodology Comparison
FeatureDiamond ATR (Attenuated Total Reflectance) KBr Pellet (Transmission)
Workflow Efficiency High (Sample & Scan)Low (Grinding & Pressing required)
Spectral Resolution Moderate (Peak broadening possible)High (Sharp peaks)
Pathlength Wavelength dependent (lower intensity at high cm⁻¹)Constant (Beer-Lambert Law applies)
Risk Factor Crystal Damage: Hard crystalline drugs can scratch ZnSe crystals (use Diamond).Ion Exchange: HCl salts of quinolines can exchange ions with KBr (R-NH⁺Cl⁻ + KBr → R-NH⁺Br⁻ + KCl), shifting peaks.
Recommendation Routine QC / Raw Material ID Structural Elucidation / Publication Data
Diagram 1: Optimized Analytical Workflow

FTIR_Workflow Start Sample Receipt (Solid Powder) Decision Select Mode Start->Decision ATR_Prep Diamond ATR (No Prep) Decision->ATR_Prep Routine QC KBr_Prep Grind 1:100 (Sample:KBr) Decision->KBr_Prep Structure ID ATR_Scan Acquisition (4 cm⁻¹, 16 scans) ATR_Prep->ATR_Scan ATR_Corr ATR Correction (Algorithm) ATR_Scan->ATR_Corr Analysis Spectral Analysis (Focus: 1090 & 760 cm⁻¹) ATR_Corr->Analysis KBr_Press Hydraulic Press (10 tons, 2 min) KBr_Prep->KBr_Press KBr_Scan Acquisition (Transmission) KBr_Press->KBr_Scan KBr_Scan->Analysis

Caption: Workflow for selecting between ATR and KBr modalities based on analytical intent (QC vs. Structural ID).

Data Interpretation & Logic

To validate the presence of a chloro-quinoline moiety, the analyst must follow a subtractive logic path. The presence of the Quinoline ring must be established first (1500–1600 cm⁻¹ region) before confirming the Chlorine substitution.

Diagram 2: Spectral Decision Logic

Decision_Logic Step1 Check 1570-1620 cm⁻¹ Region IsQuinoline Bands Present? (C=N, C=C) Step1->IsQuinoline NotQuinoline STOP: Non-Quinoline Structure IsQuinoline->NotQuinoline No Step2 Check 1080-1095 cm⁻¹ IsQuinoline->Step2 Yes HasCoupled Strong Band? Step2->HasCoupled Step3 Check 750-770 cm⁻¹ HasCoupled->Step3 Yes Ambiguous Ambiguous: Check for Solvent/Water HasCoupled->Ambiguous No HasDef Medium/Strong Band? Step3->HasDef Conclusion CONFIRMED: Chloro-quinoline Moiety HasDef->Conclusion Yes HasDef->Ambiguous No

Caption: Logic gate for confirming Chloro-quinoline identity. Both the 1090 cm⁻¹ (coupled) and 760 cm⁻¹ (deformation) bands must be present.

Troubleshooting & Common Pitfalls

  • The "Water Mask":

    • Issue: KBr is hygroscopic. Absorbed water creates a broad band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹.

    • Impact: The 1640 cm⁻¹ water bend can obscure the C=N quinoline stretch (1610–1625 cm⁻¹).

    • Solution: Dry KBr powder at 110°C overnight before use.

  • Polymorphism:

    • Chloro-quinoline drugs (e.g., Chloroquine Phosphate) can exist in multiple polymorphs. This can cause shifts in the fingerprint region (± 5–10 cm⁻¹). Always compare against a reference standard of the same polymorph.

  • ATR Correction:

    • Because ATR penetration depth is deeper at lower wavenumbers, the bands at 750–770 cm⁻¹ (C-Cl deformation) may appear artificially intense compared to transmission spectra. Apply "ATR Correction" in your software if comparing against a KBr library.

References

  • NIST Chemistry WebBook. Chloroquine and Quinoline IR Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Arjunan, V., et al. (2009). Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Kozicki, M., et al. (2015). ATR bands positions and their assignments for chloroquine. ResearchGate/Malaria Journal. Available at: [Link]

  • Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy? Available at: [Link]

Validation

Decoding the Carbon Skeleton: A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-8-methoxy-2,6-dimethylquinoline

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and powerful window into the carbon framework of a molecule. This guide offers an in-depth analysis of the predicted ¹³C NMR chemical shifts for 4-Chloro-8-methoxy-2,6-dimethylquinoline, a polysubstituted quinoline derivative of interest in medicinal chemistry. In the absence of a direct experimental spectrum in publicly available literature, this guide leverages a comparative analysis of structurally related compounds to predict and interpret the chemical shifts, providing a valuable resource for the characterization of this and similar molecular architectures.

The Quinoline Core: A Privileged Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The electronic and steric nature of substituents on the quinoline ring system profoundly influences the molecule's biological activity and pharmacokinetic properties. Consequently, precise characterization of these substituted quinolines is a critical step in the drug discovery and development pipeline. ¹³C NMR spectroscopy, by mapping the chemical environment of each carbon atom, offers a detailed electronic picture of the molecule, revealing the subtle interplay of substituent effects that govern its overall properties.

Predicted ¹³C NMR Chemical Shifts of 4-Chloro-8-methoxy-2,6-dimethylquinoline

The following table presents the predicted ¹³C NMR chemical shifts for 4-Chloro-8-methoxy-2,6-dimethylquinoline, dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃). These predictions are derived from a thorough analysis of the known substituent chemical shifts (SCS) of chloro, methoxy, and methyl groups on the quinoline and other aromatic systems.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification of Prediction
C-2~158The presence of the electron-donating methyl group at C-2 is expected to cause a downfield shift compared to unsubstituted quinoline.
C-3~122This carbon is ortho to the chloro group and meta to the nitrogen, leading to a complex interplay of electronic effects.
C-4~145The direct attachment of the electronegative chlorine atom will cause a significant downfield shift (α-effect).
C-4a~148A quaternary carbon, its shift is influenced by the adjacent chloro- and nitrogen-containing rings.
C-5~125This position is meta to the methoxy group, experiencing a minor shielding effect.
C-6~135The methyl group at this position will cause a downfield shift (ipso-effect).
C-7~118Ortho to the electron-donating methoxy group, this carbon is expected to be significantly shielded (upfield shift).
C-8~155The direct attachment of the electron-donating methoxy group results in a strong downfield shift (ipso-effect).
C-8a~140A quaternary carbon influenced by the fused pyridine ring and the peri-methoxy group.
2-CH₃~24Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic ring.
6-CH₃~21Typical chemical shift for a methyl group on a benzene ring.
8-OCH₃~56Characteristic chemical shift for a methoxy group attached to an aromatic ring.

Comparative Analysis: Deconstructing the Substituent Effects

The predicted chemical shifts for 4-Chloro-8-methoxy-2,6-dimethylquinoline are best understood by comparing them to the experimental data of simpler, related quinoline derivatives. This comparative approach allows for the dissection of individual and combined substituent effects on the carbon skeleton.

  • The Chloro Substituent at C-4: The introduction of a chlorine atom at the 4-position is known to induce a significant downfield shift at the ipso-carbon (C-4) and also influences the chemical shifts of the ortho (C-3 and C-4a) and para (C-8a) carbons. For instance, in 4-chloro-2-methylquinoline, the C-4 resonance is observed at a downfield position, illustrating the strong deshielding effect of the halogen.

  • The Methoxy Group at C-8: An electron-donating methoxy group at the 8-position will cause a substantial downfield shift at the ipso-carbon (C-8) and a notable upfield (shielding) effect on the ortho-carbon (C-7). This is evident in the ¹³C NMR spectrum of 8-methoxyquinoline N-oxide, where the C-8 and C-7 signals are significantly shifted compared to the parent quinoline N-oxide.[1]

  • The Methyl Groups at C-2 and C-6: Methyl groups are generally electron-donating and their effects on the chemical shifts are well-documented. A methyl group at C-2, as seen in 2-methylquinoline, will cause a downfield shift at C-2. Similarly, a methyl group at C-6 will induce a downfield shift at C-6.

The combination of these substituents in 4-Chloro-8-methoxy-2,6-dimethylquinoline results in a unique ¹³C NMR fingerprint. The interplay of the electron-withdrawing nature of the chloro group and the electron-donating properties of the methoxy and methyl groups creates a complex electronic environment that is reflected in the predicted chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹³C NMR data. The following is a general procedure for the acquisition of a ¹³C NMR spectrum of a substituted quinoline derivative.[2]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified 4-Chloro-8-methoxy-2,6-dimethylquinoline.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be employed if necessary.
  • Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
  • Key acquisition parameters to consider:
  • Spectral Width: Typically set from 0 to 200 ppm to encompass the full range of carbon chemical shifts.
  • Acquisition Time: A longer acquisition time will result in better resolution.
  • Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) is necessary to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially for quaternary carbons.
  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
  • The spectrum is then phased and the baseline is corrected to ensure accurate peak picking and integration.
  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal TMS standard.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the typical workflow for the characterization of a novel compound like 4-Chloro-8-methoxy-2,6-dimethylquinoline using ¹³C NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Compound 4-Chloro-8-methoxy- 2,6-dimethylquinoline NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Acquisition ¹³C NMR Spectrum Acquisition (Proton Decoupled) Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Spectrum ¹³C NMR Spectrum FT->Spectrum Analysis Phasing, Baseline Correction, Peak Picking, and Referencing Spectrum->Analysis Interpretation Structural Elucidation & Comparative Analysis Analysis->Interpretation

Caption: Workflow for ¹³C NMR analysis.

Conclusion

This guide provides a comprehensive overview of the predicted ¹³C NMR chemical shifts of 4-Chloro-8-methoxy-2,6-dimethylquinoline, grounded in a comparative analysis of related structures. By understanding the influence of individual substituents on the quinoline core, researchers can more confidently assign the resonances in their experimental spectra and verify the successful synthesis of their target compounds. The detailed experimental protocol and workflow diagram serve as practical resources for acquiring high-quality ¹³C NMR data, an essential step in the rigorous characterization of novel chemical entities.

References

  • Electronic Supporting Information for a relevant study. Royal Society of Chemistry.
  • PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

Sources

Comparative

Strategic Selection of Quinoline Scaffolds: A Comparative Guide to 4-Chloro-6-methoxy vs. 8-Methoxy Isomers

As a Senior Application Scientist, I frequently see drug discovery programs stall due to the improper selection of early-stage building blocks. When designing quinoline-based therapeutics, the choice between 4-chloro-6-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see drug discovery programs stall due to the improper selection of early-stage building blocks. When designing quinoline-based therapeutics, the choice between 4-chloro-6-methoxyquinoline and 4-chloro-8-methoxyquinoline is not merely a matter of commercial availability. It is a fundamental decision that dictates the molecule's electronic landscape, synthetic tractability, and ultimate biological target.

While both isomers share the exact same molecular weight (193.63 g/mol ) and core scaffold, shifting the methoxy group from the C6 position to the C8 position dramatically alters the steric environment around the quinoline nitrogen. This guide objectively compares these two critical intermediates, providing researchers with the mechanistic causality and self-validating experimental protocols needed to optimize their synthetic workflows.

Physicochemical & Structural Comparison

The position of the methoxy group dictates the electron density distribution and steric accessibility across the quinoline ring.

  • 4-Chloro-6-methoxyquinoline : The methoxy group at C6 is para to the C4-chlorine. It donates electron density into the ring via resonance, but its distance from the quinoline nitrogen leaves the nitrogen unhindered. This makes the nitrogen easily protonated—a crucial first step in lowering the Lowest Unoccupied Molecular Orbital (LUMO) to activate the C4 position for Nucleophilic Aromatic Substitution (SNAr) (1)[1].

  • 4-Chloro-8-methoxyquinoline : The methoxy group at C8 is directly adjacent (ortho) to the quinoline nitrogen. This creates significant steric hindrance and introduces potential intramolecular dipole interactions. Consequently, the nitrogen's basicity is modulated, and incoming nucleophiles face a higher energy barrier when attacking the C4 position ().

Table 1: Physicochemical & Structural Properties

Property4-Chloro-6-methoxyquinoline4-Chloro-8-methoxyquinoline
CAS Number 4295-04-916778-21-5
Molecular Formula C10H8ClNOC10H8ClNO
Molecular Weight 193.63 g/mol 193.63 g/mol
Methoxy Position C6 (Para to C4-Cl)C8 (Ortho to Quinoline N)
Steric Hindrance at N LowHigh
Synthetic Reactivity & Experimental Workflows

The most common transformation for these building blocks is the SNAr reaction at the C4 position with various amines to generate biologically active 4-aminoquinolines.

Causality in Experimental Design : Because the 8-methoxy group sterically shields the quinoline nitrogen, protonation is less efficient. Therefore, SNAr reactions with 4-chloro-8-methoxyquinoline typically require higher temperatures, stronger acid catalysis, or longer reaction times compared to the 6-methoxy isomer to overcome the activation energy barrier.

Isomer_Reactivity Start Quinoline Scaffold C6 4-chloro-6-methoxyquinoline (Less Steric Hindrance) Start->C6 C8 4-chloro-8-methoxyquinoline (Steric Shielding at N) Start->C8 SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 C6->SNAr Faster Kinetics C8->SNAr Slower Kinetics Prod6 High Yield 4-Amino Derivative (Antimalarial Precursor) SNAr->Prod6 Prod8 Moderate Yield 4-Amino Derivative (Antibacterial Precursor) SNAr->Prod8

Fig 1. Mechanistic workflow comparing the SNAr reactivity of 6-methoxy and 8-methoxy isomers.

Self-Validating Protocol: SNAr Amination of Methoxyquinolines

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints to confirm reaction completion without relying solely on downstream biological assays.

Step-by-Step Methodology:

  • Preparation : In an oven-dried 50 mL round-bottom flask, suspend 1.0 equivalent (e.g., 1.25 mmol) of the chosen 4-chloro-methoxyquinoline isomer in 3.5 mL of anhydrous o-xylene (2)[2].

  • Reagent Addition : Add 2.0 equivalents of the desired amine (e.g., a primary aliphatic amine or aniline derivative). Causality: Excess amine acts as both the nucleophile and the acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct.

  • Thermal Condensation :

    • For 6-methoxyquinoline : Heat to 110°C for 8–12 hours.

    • For 8-methoxyquinoline : Heat to 135°C for 16–24 hours (compensating for C8 steric hindrance).

  • Self-Validation Checkpoint (TLC & NMR) :

    • TLC: Monitor the disappearance of the starting material (UV 254 nm). The 4-chloro starting materials have distinct Rf values compared to the highly polar 4-amino products.

    • 1H-NMR Validation: Isolate a crude aliquot. The successful displacement of the highly electronegative chlorine atom will cause the adjacent C3 aromatic proton to shift upfield (e.g., from ~7.8 ppm to ~6.5 ppm). If the C3 proton remains downfield, the reaction is incomplete , validating the need for further heating.

  • Isolation : Cool to room temperature, dilute with ethyl acetate (15 mL), and stir for 1 hour. Filter the resulting precipitate, wash with cold ethyl acetate, and dry under a vacuum.

Table 2: Comparative SNAr Reaction Performance

Parameter4-Chloro-6-methoxyquinoline4-Chloro-8-methoxyquinoline
Reactivity (C4 SNAr) High (Standard conditions)Moderate (Requires elevated temp)
Typical Yield (Amines) 85–95%70–80%
Activation Energy LowerHigher (Due to N-shielding)
Primary Application Antimalarial / Kinase InhibitorsAntibacterial / Agrochemicals
Biological Target Divergence

The structural nuances of these isomers extend far beyond the fume hood; they dictate target specificity in pharmacological applications.

  • 6-Methoxy Isomer in Antimalarial Design : The 4-amino-6-methoxyquinoline pharmacophore is a privileged structure in antimalarial research. It is a critical precursor for synthesizing Type II inhibitors of Plasmodium falciparum Protein Kinase 6 (PfPK6), an essential kinase for parasite replication (2)[2]. The C6 methoxy group is perfectly positioned to interact with the hinge region of the kinase without clashing with the binding pocket.

  • 8-Methoxy Isomer in Anti-Infective Design : Conversely, derivatives of 4-chloro-8-methoxyquinoline are heavily utilized in the development of antibacterial and antifungal agents (3)[3]. The C8 methoxy group alters the molecule's lipophilicity and binding angle, favoring interactions with bacterial enzymes (such as DNA gyrase) over eukaryotic kinases.

Bio_Pathway Precursor 4-Amino-Methoxyquinoline Target1 PfPK6 Kinase Inhibition (Plasmodium falciparum) Precursor->Target1 6-Methoxy Isomer Target2 Bacterial Targets (e.g., Gyrase/Topoisomerase) Precursor->Target2 8-Methoxy Isomer Effect1 Inhibition of Parasite Replication Target1->Effect1 Effect2 Inhibition of Bacterial Division Target2->Effect2

Fig 2. Divergent biological target pathways of 6-methoxy and 8-methoxy quinoline derivatives.

Conclusion & Selection Guide

When initiating a drug discovery program, your choice of isomer should be driven by your biological target:

  • Select 4-chloro-6-methoxyquinoline if your target space involves eukaryotic kinases (e.g., PfPK6) or classical antimalarial pathways. Expect a highly tractable synthetic profile with standard SNAr conditions.

  • Select 4-chloro-8-methoxyquinoline if you are exploring novel antibacterial, antifungal, or agrochemical space. Be prepared to optimize your synthetic workflows with harsher thermal conditions to overcome the inherent steric shielding at the quinoline nitrogen.

References
  • 4-CHLORO-6-METHOXYQUINOLINE | 4295-04-9 Source: ChemicalBook URL:1

  • 4-Chloro-8-methoxyquinoline | 16778-21-5 Source: MilliporeSigma URL:

  • Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore Source: PMC (NIH) URL:2

  • Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate Applications Source: Chem-Impex URL:3

Sources

Validation

Validating structure of C12H12ClNO using elemental analysis

Validating the Structure and Purity of C12H12ClNO (Dehydronorketamine): A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques Introduction Dehydronorketamine (DHNK, empirical formula C12H12ClNO) is a major...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure and Purity of C12H12ClNO (Dehydronorketamine): A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Introduction

Dehydronorketamine (DHNK, empirical formula C12H12ClNO) is a major pharmacologically active metabolite of ketamine[1]. In drug development and pharmacokinetic profiling, proving the exact structural identity and absolute bulk purity of such intermediates is a strict regulatory requirement. While modern analytical laboratories heavily rely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural elucidation, these techniques possess critical blind spots regarding macroscopic purity and matrix effects.

As a Senior Application Scientist, I approach structural validation not as a single test, but as an orthogonal matrix. This guide objectively compares the performance of Automated CHNS-O Elemental Analysis (the product) against HRMS and quantitative NMR (qNMR) for the validation of C12H12ClNO. By synthesizing these techniques, researchers can establish a rigorously self-validating analytical workflow.

The Gold Standard: Automated CHNS-O Elemental Analysis

Mechanism & Causality: Automated Elemental Analyzers, such as the Thermo Fisher FlashSmart[2] and the PerkinElmer 2400 Series II[3], operate on the Pregl-Dumas dynamic combustion principle. A precisely weighed sample is flash-combusted in a pure oxygen environment at ~1000°C. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated via a chromatographic column and quantified by a Thermal Conductivity Detector (TCD).

Why it is essential: Unlike MS or NMR, Elemental Analysis provides the absolute mass fraction of the bulk material. If a synthesized C12H12ClNO sample contains 5% inorganic salts (e.g., NaCl from a workup) or residual water, HRMS might still show a perfect [M+H]⁺ peak, and NMR might only show the organic protons. EA, however, will immediately reveal a depressed Carbon/Nitrogen percentage, flagging the macroscopic impurity[4].

For pure C12H12ClNO (M.W. 221.68 g/mol ), the theoretical mass fractions are[1]:

  • Carbon (C): 65.02%

  • Hydrogen (H): 5.46%

  • Nitrogen (N): 6.32%

  • Oxygen (O): 7.22%

  • Chlorine (Cl): 15.99% (Calculated by mass balance difference, 100% - CHNO%)

The Alternatives: HRMS and qNMR

Alternative 1: High-Resolution Mass Spectrometry (ESI-TOF)

  • Performance: HRMS provides the monoisotopic exact mass. For C12H12ClNO, the theoretical [M+H]⁺ is m/z 222.0680[5]. Furthermore, the presence of a single chlorine atom yields a distinct isotopic pattern (an approximate 3:1 ratio of M : M+2 due to ³⁵Cl and ³⁷Cl isotopes).

  • Limitation: Ionization suppression and matrix effects mean MS is not inherently quantitative for bulk purity. It proves the presence of the molecule, but not its overall mass fraction.

Alternative 2: Quantitative NMR (qNMR)

  • Performance: ¹H and ¹³C qNMR confirm molecular connectivity (e.g., the cyclohexenone ring and 2-chlorophenyl moiety of DHNK). By using an internal standard, qNMR can provide absolute quantitation[4].

  • Limitation: It is blind to NMR-silent impurities (like inorganic salts) unless the internal standard is perfectly calibrated, and it requires long relaxation delays to ensure accurate integration.

Comparative Performance Data

ParameterCHNS-O Elemental Analysis (e.g., FlashSmart)High-Resolution Mass Spectrometry (HRMS)Quantitative NMR (qNMR)
Primary Output Absolute elemental mass fraction (%, w/w)Monoisotopic exact mass & isotopic patternMolecular connectivity & absolute molar ratio
Sample Requirement 1–2 mg (Destructive)< 1 µg (Destructive)5–10 mg (Non-destructive)
Bulk Purity Validation Excellent (Detects inorganic/NMR-silent impurities)Poor (Subject to ionization suppression)Good (Requires traceable internal standard)
Matrix Independence High (Total combustion of matrix)Low (Matrix effects alter ionization efficiency)Medium (Requires complete solubility)
Halogen Confirmation Indirect (via mass balance/subtraction)Excellent (³⁵Cl/³⁷Cl ratio of 3:1)Poor (Chlorine is NMR-silent)

Experimental Protocols: Building Self-Validating Systems

To ensure trustworthiness, an analytical protocol must prove its own accuracy during the run. Do not blindly trust instrument outputs; build causality into the workflow.

A. CHNS-O Elemental Analysis Protocol
  • Preparation: Weigh exactly 1.500 mg of C12H12ClNO into a tin capsule (for CHNS) using an ultra-microbalance[3]. For Oxygen analysis, use a silver capsule (tin oxidizes and interferes with CO generation).

  • Combustion Aid (Crucial Step): Because DHNK contains chlorine, add ~1 mg of vanadium pentoxide (V₂O₅) to the capsule. Causality: Halogens can form non-volatile compounds or poison the reduction copper; V₂O₅ ensures complete combustion and mitigates halogen interference.

  • Combustion: Drop the capsule into the 1000°C furnace. Dynamic oxygen injection creates a localized temperature spike to ~1800°C, ensuring complete molecular breakdown[2].

  • Self-Validation Mechanism: Run a blank (empty capsule) to establish the baseline. Run a known standard (e.g., BBOT or Sulfanilamide) to calculate the K-factor. Run the DHNK sample, followed by a final check standard. If the final check standard deviates by >0.3% from its theoretical value, the entire run is invalidated.

B. HRMS (ESI-TOF) Protocol
  • Preparation: Dissolve the sample in LC-MS grade MeOH/H₂O to a concentration of 1 µg/mL.

  • Execution: Inject into the ESI-TOF system in positive ion mode.

  • Self-Validation Mechanism: Inject a blank solvent first to rule out column carryover. Use an internal lock mass (e.g., Leucine Enkephalin) infused continuously to correct mass drift in real-time. Extract the chromatogram for m/z 222.0680. The mass accuracy must be < 5 ppm, and the ³⁵Cl/³⁷Cl isotopic signature at m/z 224.0650 must show ~32% relative abundance.

C. qNMR Protocol
  • Preparation: Co-weigh exactly 10.00 mg of C12H12ClNO and 5.00 mg of a traceable Internal Standard (e.g., Maleic Acid) into a vial. Dissolve in 600 µL DMSO-d₆.

  • Execution: Acquire ¹H NMR at 400+ MHz.

  • Self-Validation Mechanism: Set the relaxation delay (D1) to 60 seconds. Causality: D1 must be > 5×T₁ of the slowest relaxing proton to ensure complete longitudinal relaxation. If D1 is too short, the integration ratios will be artificially skewed, destroying the quantitative integrity of the assay[4].

Workflow Visualization

OrthogonalValidation Start C12H12ClNO (Dehydronorketamine) EA Elemental Analysis (CHNS-O Combustion) Start->EA 1-2 mg HRMS HRMS (ESI-TOF MS) Start->HRMS 1 µg/mL NMR qNMR (1H & 13C NMR) Start->NMR 10 mg + IS EA_Result Empirical Formula & Bulk Purity (>99%) EA->EA_Result HRMS_Result Exact Mass (222.0680) & Isotopic Pattern HRMS->HRMS_Result NMR_Result Molecular Connectivity & Molar Ratio NMR->NMR_Result Validated Validated Structure & Absolute Purity EA_Result->Validated HRMS_Result->Validated NMR_Result->Validated

Orthogonal analytical workflow for validating the structure and purity of C12H12ClNO.

References

  • National Center for Biotechnology Information (NCBI). "Dehydronorketamine | C12H12ClNO | CID 162835." PubChem. URL: [Link]

  • Luxembourg Centre for Systems Biomedicine. "571153-20-3 (C12H12ClNO) Exact Mass Data." PubChemLite. URL: [Link]

  • IET Ltd. "PerkinElmer 2400 Series II CHNS/O Elemental Analyzer Specifications." URL: [Link]

  • Thermo Fisher Scientific. "FlashSmart Elemental Analyzer Product Specifications." Scribd. URL: [Link]

  • LGC Standards. "LoGiCal: Absolute Methods (Elemental Analysis and qNMR)." Bioszeparacio. URL: [Link]

Sources

Comparative

Comparative Guide to Reference Standards for 4-Chloro-8-Methoxy-2,6-Dimethylquinoline in Drug Development

Executive Summary & Biological Relevance 4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS: 1315346-91-8) is a highly specialized heterocyclic intermediate critical to the development of advanced therapeutics. The quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS: 1315346-91-8) is a highly specialized heterocyclic intermediate critical to the development of advanced therapeutics. The quinoline scaffold is a "privileged structure" in medicinal chemistry, historically foundational to antimalarial drugs and increasingly utilized in targeted oncology.

In antimalarial applications, quinoline derivatives accumulate in the acidic digestive vacuole of Plasmodium falciparum. There, they bind to toxic free heme (Fe²⁺-protoporphyrin IX) released during hemoglobin degradation, inhibiting its biocrystallization into inert hemozoin and ultimately causing parasite death[1]. In oncology, substituted quinolines are engineered to interact with specific kinase domains (e.g., EGFR, AKT) to arrest tumor proliferation[2].

Because 4-Chloro-8-methoxy-2,6-dimethylquinoline serves as the structural foundation for these complex Active Pharmaceutical Ingredients (APIs), any upstream impurity—such as des-chloro analogs or regioisomeric methoxy variants—will propagate through subsequent cross-coupling reactions. Consequently, establishing a high-fidelity reference standard is a non-negotiable prerequisite for accurate impurity profiling and API release testing.

MOA A 4-Chloro-8-methoxy- 2,6-dimethylquinoline (Intermediate) B Quinoline API Synthesis A->B C Accumulation in Parasite Vacuole B->C D Binding to Free Heme (Fe2+) C->D E Inhibition of Hemozoin Crystallization D->E F Parasite Death E->F

Logical pathway of quinoline-derived APIs from intermediate synthesis to antimalarial mechanism of action.

Comparative Analysis of Reference Standard Grades

When sourcing or establishing a reference standard for 4-Chloro-8-methoxy-2,6-dimethylquinoline, analytical chemists must choose between commercial Certified Reference Materials (CRMs), standard analytical grades, or in-house synthesized working standards validated via primary analytical methods[3].

The table below objectively compares these alternatives to guide procurement and laboratory workflows:

FeatureISO 17034 CRMCommercial Analytical GradeIn-House Synthesized (qNMR Validated)
Purity Guarantee > 99.5% (Absolute mass fraction)> 98.0% (Usually area % by HPLC)> 99.0% (Customizable via qNMR)
Metrological Traceability Fully traceable to SI unitsLimited (often internal only)Traceable if a CRM Internal Standard is used
Cost per Gram


$ (High initial labor/setup cost)
Lead Time 1-2 Weeks (if in stock)3-5 Days2-4 Weeks (Synthesis + Validation)
Best Application Final API release testing, Regulatory filingsEarly-stage R&D, Route scoutingRoutine QC, Scale-up monitoring

Self-Validating Protocol: Absolute Purity Determination via ¹H-qNMR

The Causality of Method Selection: Traditional chromatographic purity (HPLC-UV) relies on the flawed assumption that all impurities absorb UV light equally at the chosen wavelength. This often leads to an overestimation of purity. Quantitative NMR (qNMR) bypasses this limitation by measuring the fundamental magnetic resonance of protons. Because the signal area is directly proportional to the number of nuclei, qNMR acts as a primary ratio analytical method that does not require a structurally identical reference standard[3].

To ensure absolute trustworthiness, the following protocol utilizes a closed-loop, self-validating system : the organic purity determined by qNMR must mathematically reconcile with an orthogonal mass balance (HPLC + Karl Fischer + TGA).

Step-by-Step Methodology

Step 1: High-Precision Gravimetric Preparation

  • Action: Weigh exactly 10.00 mg of the 4-Chloro-8-methoxy-2,6-dimethylquinoline candidate and 5.00 mg of an internal standard (e.g., NIST-traceable Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene) using a microbalance (

    
     mg).
    
  • Causality: qNMR is fundamentally a relative technique; absolute purity is derived strictly from the mass ratio of the analyte to the internal standard. Any gravimetric error at this stage propagates directly and irreversibly into the final purity value.

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the mixture in 0.6 mL of DMSO-

    
     or CDCl₃. Ensure complete dissolution via prolonged sonication.
    
  • Causality: Incomplete dissolution selectively removes material from the liquid phase, destroying the precise gravimetric ratio established in Step 1. Furthermore, the chosen solvent must lack residual proton signals in the target integration regions (specifically the aromatic region for quinolines) to prevent signal overlap.

Step 3: NMR Acquisition Parameters (The


 Bottleneck) 
  • Action: Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the protons being integrated (typically
    
    
    seconds for quinoline aromatic protons).
  • Causality: If

    
     is too short, the nuclear spins will not fully realign with the Z-axis between pulses. This causes signal saturation, leading to an underestimation of the proton count and a falsely low purity calculation. A 
    
    
    
    of
    
    
    ensures >99.3% signal recovery, validating the quantitative integrity of the spectrum[3].

Step 4: Orthogonal Mass Balance Verification

  • Action: Perform Karl Fischer (KF) titration for water content and Thermogravimetric Analysis (TGA) for inorganic ash.

  • Causality: qNMR measures the organic purity relative to the internal standard. It is blind to inorganic salts and water. To establish a true reference standard, the qNMR purity must mathematically reconcile with the formula:

    graphic} \times (1 - \text{Water}
    . This reconciliation acts as the self-validation mechanism.

Workflow Start Raw Material: 4-Chloro-8-methoxy- 2,6-dimethylquinoline Grav High-Precision Gravimetric Weighing Start->Grav Orthogonal Orthogonal Testing (HPLC-UV, KF, TGA) Start->Orthogonal IS Addition of CRM Internal Standard Grav->IS NMR 1H-qNMR Acquisition (D1 > 5xT1) IS->NMR Calc Mass Balance & Purity Calculation NMR->Calc Orthogonal->Calc Cert Certified Reference Standard Calc->Cert

Self-validating experimental workflow for certifying reference standards using qNMR and mass balance.

Experimental Data: The Pitfall of UV-Only Assessment

To demonstrate the necessity of the self-validating protocol, below is comparative experimental data for a synthesized batch of 4-Chloro-8-methoxy-2,6-dimethylquinoline.

Table 2: Experimental Purity Assessment (Batch #4C8M-2026)

Analytical MethodMeasured ValueTarget SpecificationVariance / Causality Note
HPLC-UV (254 nm) 99.85% (Area)> 99.0%Overestimates purity due to UV-blind impurities
Karl Fischer Titration 0.45% (w/w)< 1.0%Trace moisture from hygroscopic handling
Residue on Ignition (TGA) 0.10% (w/w)< 0.2%Trace inorganic catalyst residue
¹H-qNMR (Absolute) 98.20% (w/w) > 98.0%True absolute mass fraction
Calculated Mass Balance 98.15% (w/w)± 0.5% from qNMRValidates qNMR result (Self-validated system)

Insight: Relying solely on the Commercial Analytical Grade metric (HPLC-UV at 99.85%) would introduce a ~1.6% error into any downstream quantitative assay. The qNMR value (98.20%) reveals the true absolute purity, which is perfectly corroborated by the orthogonal mass balance calculation (


).

Conclusion

For critical intermediates like 4-Chloro-8-methoxy-2,6-dimethylquinoline, standard chromatographic purity is insufficient for rigorous drug development. Researchers must either invest in ISO 17034 Certified Reference Materials or implement a self-validating, qNMR-driven mass balance protocol to establish in-house working standards. By grounding analytical workflows in primary ratio methods, laboratories can ensure that upstream intermediate impurities do not compromise final API efficacy or safety.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances, Royal Society of Chemistry (2025) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Applied Sciences, MDPI (2021) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-8-methoxy-2,6-dimethylquinoline proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-Chloro-8-methoxy-2,6-dimethylquinoline As a critical building block in the synthesis of kinase inhibitors and antimalarial libraries, 4-Chloro-8-methoxy-2,6-dimethylquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 4-Chloro-8-methoxy-2,6-dimethylquinoline

As a critical building block in the synthesis of kinase inhibitors and antimalarial libraries, 4-Chloro-8-methoxy-2,6-dimethylquinoline requires rigorous handling and disposal protocols. Due to its classification as a Class 6.1 toxic solid and the presence of a stable carbon-chlorine bond, improper disposal poses severe acute toxicity risks to laboratory personnel and long-term hazards to the environment.

This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven methodologies for the safe operational handling, spill containment, and cradle-to-grave disposal of this compound.

Physicochemical and Hazard Profile

Before initiating any operational workflow, personnel must understand the quantitative hazard profile of the substance. The following table summarizes the critical regulatory and physicochemical data required for risk assessment and waste manifesting[1],.

ParameterSpecification
Chemical Name 4-Chloro-8-methoxy-2,6-dimethylquinoline
CAS Number 1315346-91-8
Molecular Formula C₁₂H₁₂ClNO
Transport Classification UN 2811 (Toxic Solid, Organic, N.O.S.)
Hazard Class 6.1 (Toxic)
Packing Group III
Primary GHS Hazard H301 (Toxic if swallowed)
Disposal Code P501 (Dispose to approved waste plant)

Causality-Driven Safety & Handling Protocols

Laboratory safety cannot rely on rote memorization; it requires an understanding of the mechanisms behind the hazards.

  • Engineering Controls: Handling of 4-Chloro-8-methoxy-2,6-dimethylquinoline powder must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood[2]. Causality: As a fine organic powder, the compound is easily aerosolized during weighing or transfer. Inhalation bypasses primary dermal defenses, making the H301 (Toxic if swallowed) hazard highly relevant if the powder settles in the upper respiratory tract and is subsequently ingested.

  • Personal Protective Equipment (PPE): Personnel must wear EN 374-compliant chemically resistant nitrile gloves, EN 166 safety goggles, and a lab coat[3]. Causality: Halogenated quinolines are lipophilic. If dissolved in an organic solvent (e.g., DMSO or dichloromethane) during assay preparation, the compound can rapidly permeate standard latex gloves, leading to systemic dermal absorption.

Step-by-Step Methodologies

Protocol A: Emergency Spill Response & Containment

In the event of a localized laboratory spill, immediate and methodical action is required to prevent aerosolization and cross-contamination.

  • Evacuation and Assessment: Immediately isolate the spill area and restrict access to non-essential personnel[2]. Assess the volume; spills exceeding 100 grams or those occurring outside of secondary containment may require external hazardous materials (HAZMAT) intervention.

  • PPE Donning: Responders must don appropriate PPE, including a P3/N95 particulate respirator, safety goggles, and double-layered nitrile gloves[3].

  • Containment and Collection: Do not dry sweep. Dry sweeping aerosolizes the toxic powder, creating an immediate inhalation hazard and potentially contaminating the laboratory's HVAC system[2]. Instead, moisten the spilled material slightly with a compatible solvent (e.g., water or a mild ethanol solution) to suppress dust, or use a dedicated HEPA-filtered vacuum designed for toxic solids[4].

  • Decontamination: Carefully transfer the collected material into a designated hazardous waste container. Wash the affected surface thoroughly with water and laboratory detergent, collecting all wash water and contaminated materials (e.g., paper towels) as hazardous waste.

Protocol B: Routine Laboratory Disposal & Packaging (Cradle-to-Grave)

To comply with environmental regulations and prevent reactive hazards, follow this self-validating disposal workflow.

  • Segregation at Source: All 4-Chloro-8-methoxy-2,6-dimethylquinoline waste—including the pure substance, contaminated weighing boats, pipette tips, and empty unrinsed containers—must be strictly segregated from non-halogenated waste streams[3]. Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and can lead to dangerous chemical incompatibilities in bulk storage.

  • Primary Packaging: Place the segregated waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Do not use standard glass solvent bottles for solid waste, as they are prone to impact breakage during transport.

  • Labeling and Storage: Affix a compliant hazardous waste label detailing the contents as "Halogenated Organic Toxic Solid" and explicitly mark it with UN 2811, Class 6.1[2]. Store the container tightly closed in a locked, well-ventilated secondary containment area away from direct light and incompatible materials (such as strong oxidizers)[2],[3].

  • Vendor Handover: Transfer the waste only to a licensed hazardous waste disposal vendor capable of handling P501-coded materials[2].

Mechanistic Waste Fate & Thermal Destruction

Understanding the environmental fate of 4-Chloro-8-methoxy-2,6-dimethylquinoline is critical for validating our disposal choices. Halogenated organic compounds cannot be disposed of via standard municipal waste, sewage systems, or low-temperature incineration[3].

Because of the highly stable carbon-chlorine bond, low-temperature combustion can result in the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, environmental protection agencies mandate that such waste be subjected to high-temperature thermal destruction[5]. The standard industrial treatment is rotary kiln incineration operating at temperatures exceeding 1000°C, which completely cleaves the halogen bonds. The resulting exhaust gases, which contain corrosive hydrogen chloride (HCl), are subsequently neutralized using caustic scrubbing systems before atmospheric release[5].

WasteManagement Gen Waste Generation (Halogenated Quinoline) Seg Source Segregation (Isolate from Non-Halogenated) Gen->Seg Point of Origin Pack Primary Packaging (HDPE Containers) Seg->Pack Solid/Consumable Waste Store Secure Storage & Labeling (UN 2811, Class 6.1) Pack->Store Secondary Containment Trans Licensed Transport (Hazardous Waste Manifest) Store->Trans Chain of Custody Inc Rotary Kiln Incineration (>1000°C Thermal Destruction) Trans->Inc EPA/RCRA Compliant Scrub Caustic Scrubbing (Neutralize HCl Gas) Inc->Scrub Exhaust Gas Mitigation

Workflow for the cradle-to-grave disposal and thermal destruction of halogenated quinoline waste.

References

  • [1] Title: CAS No. 1315346-91-8 Specifications | Ambeed. Source: ambeed.com. URL: 1

  • Title: 4-Chloro-8-methoxy-2,6-dimethylquinoline | ChemScene. Source: chemikart.com. URL:

  • [4] Title: Catechol - Hazardous Substance Fact Sheet. Source: nj.gov. URL:4

  • [2] Title: SAFETY DATA SHEET - TCI Chemicals. Source: tcichemicals.com. URL:2

  • Title: SAFETY DATA SHEET - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [3] Title: Proper Disposal of Etilefrine: A Guide for Laboratory Professionals. Source: benchchem.com. URL: 3

  • [5] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: epa.gov. URL: 5

Sources

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